3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Description
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Properties
IUPAC Name |
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBSYLRGRQBBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629619 | |
| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915070-52-9 | |
| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915070-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds
Within the landscape of contemporary medicinal chemistry, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in a vast array of biologically active compounds underscores their significance as privileged scaffolds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-chloro-4-pyridylboronic acid, has emerged as a particularly valuable building block. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and heteroaryl structures.[1][2] This guide provides a comprehensive technical overview of this reagent, from its fundamental properties to its practical application in the synthesis of high-value compounds, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white solid at room temperature. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, making it less prone to protodeboronation and facilitating its isolation, purification, and storage.[3]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C10H13BClNO2 | [4] |
| Molecular Weight | 225.48 g/mol | [4] |
| CAS Number | 904330-36-3 | - |
| Appearance | White to off-white solid | - |
| Predicted Boiling Point | 333.3 ± 27.0 °C | [4] |
| Predicted Density | 1.21±0.1 g/cm³ | - |
digraph "3_Chloro_4_pyridylboronic_acid_neopentyl_ester" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl1 [label="Cl", pos="2.4,-0.7!"]; B1 [label="B", pos="0,-4.2!"]; O1 [label="O", pos="-1.2,-4.9!"]; O2 [label="O", pos="1.2,-4.9!"]; C6 [label="C", pos="-0.9,-6.3!"]; C7 [label="C", pos="0.9,-6.3!"]; C8 [label="C", pos="0,-7.0!"]; C9 [label="CH3", pos="-1.8,-7.7!"]; C10 [label="CH3", pos="1.8,-7.7!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- Cl1; C3 -- B1; B1 -- O1; B1 -- O2; O1 -- C6; O2 -- C7; C6 -- C8; C7 -- C8; C8 -- C9; C8 -- C10;
// Double bonds in pyridine ring edge [style=double]; N1 -- C5; C1 -- C2; C3 -- C4; }
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of pyridinylboronic acids and their esters is a well-established field, with several general methods available. The most common and scalable approach for the preparation of this compound involves a halogen-metal exchange followed by borylation.
Figure 2: General synthetic workflow for the preparation of the title compound.
Representative Synthesis Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyridylboronic esters.[5][6] Optimization may be required for scale-up and specific laboratory conditions.
Materials:
-
3-Chloro-4-iodopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-chloro-4-iodopyridine (1.0 equiv) and dissolve in anhydrous THF (10 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) or i-PrMgCl·LiCl (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
In a separate flask, dissolve 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of the borylating agent to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from hexanes to afford this compound as a solid.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp2-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of the boronic ester can influence the rate-determining transmetalation step. Studies have shown that electron-rich boronic esters, such as neopentyl glycol esters, can lead to increased rates of transmetalation compared to more sterically hindered esters like pinacol esters.[5]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[8][9] GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and type 2 diabetes.[10] The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core for the development of GSK-3 inhibitors.[8] The title compound serves as a key intermediate for the introduction of the 3-chloropyridin-4-yl moiety at the 5-position of the pyrazolopyridine core, a structural feature often crucial for potent inhibitory activity.[8]
Representative Suzuki-Miyaura Coupling Protocol
The following is a representative protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
1,4-Dioxane and Water (as a solvent mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), and a magnetic stir bar.
-
In a separate vial, pre-mix Pd(OAc)2 (0.02 equiv) and PPh3 (0.08 equiv).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5-10 mL/mmol of aryl bromide) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-Chloro-4-(4-methoxyphenyl)pyridine | >90 |
| 2 | 1-Bromo-4-fluorobenzene | 3-Chloro-4-(4-fluorophenyl)pyridine | >85 |
| 3 | 3-Bromopyridine | 3-Chloro-4,3'-bipyridine | >80 |
| 4 | 2-Bromothiophene | 3-Chloro-4-(thiophen-2-yl)pyridine | >75 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a stable and versatile building block that plays a critical role in modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the formation of C-C bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The use of this reagent in the development of potent GSK-3 inhibitors highlights its importance in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and professionals in the field.
References
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- Cammidge, A. N., and V. J. T. O. L. Creton. "A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF." Tetrahedron Letters, vol. 48, no. 20, 2007, pp. 3591-3594.
- Duncton, M. A. J.
- ChemicalBook. "3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE." ChemicalBook, Accessed 2 Jan. 2026.
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- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, Accessed 2 Jan. 2026.
- Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents.
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- Google Patents. "Process for the preparation of substituted aromatic compounds.
- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline." Organic Syntheses, vol. 81, 2005, p. 89.
- Martinez, A., et al. "Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models." International Journal of Alzheimer's Disease, vol. 2011, 2011, pp. 1-13.
- Google Patents. "Process for the preparation of boronic acid intermediates.
- Fernandes, C., and M. F. C. G. d. S. e. Silva. "Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry." Molecules, vol. 25, no. 18, 2020, p. 4323.
- Meijer, L., et al. "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences, vol. 25, no. 9, 2004, pp. 471-480.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 10 Oct. 2024.
- Besida, A., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003, pp. 1577-80.
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- Reddy, T. J., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 5, no. 101, 2015, pp. 83261-83265.
- Ningbo Inno Pharmchem Co., Ltd. "The Chemistry of 3-Pyridylboronic Acid: Applications in Synthesis." Inno Pharmchem, Accessed 2 Jan. 2026.
- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Patel, K., et al. "Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 453-458.
- Billingsley, K. L., and S. L. Buchwald. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 26, 2008, pp. 4889-4893.
- Rej, R., et al. "RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties." Molecules, vol. 27, no. 24, 2022, p. 8856.
- Sayes, M., et al. "Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane." Organic Syntheses, vol. 96, 2019, pp. 277-299.
- Li, W., and D. P. Nelson. "Recent progress in the synthesis of pyridinylboronic acids and esters." ARKIVOC, vol. 2013, no. 1, 2012, pp. 135-153.
- Rafique, I., et al. "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines." Journal of Heterocyclic Chemistry, vol. 55, no. 10, 2018, pp. 2354-2362.
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An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
This technical guide provides a comprehensive overview of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, detailed characterization, and its pivotal role as a coupling partner in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of Pyridyl Boronic Esters
Pyridyl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and efficient methods for the functionalization of the pyridine ring is a cornerstone of contemporary synthetic chemistry. Among the myriad of strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, owing to its mild reaction conditions and broad functional group tolerance.[1] The utility of this reaction is, however, intrinsically linked to the availability and stability of the requisite organoboron reagents.
Pyridyl boronic acids and their corresponding esters are key intermediates in these transformations. While boronic acids can be prone to decomposition, particularly protodeboronation, their ester derivatives, such as the neopentyl glycol ester, offer enhanced stability, facilitating their isolation, purification, and storage. This compound, the subject of this guide, is a strategically important building block that combines the stability of a neopentyl glycol boronic ester with the reactivity of a substituted pyridine core. The presence of a chlorine atom at the 3-position and the boronic ester at the 4-position offers multiple avenues for sequential, regioselective functionalization, making it a valuable asset in the synthesis of complex molecular architectures.
This guide will first elucidate a reliable synthetic pathway to this key intermediate via the Miyaura borylation. Subsequently, a thorough characterization, including predicted spectroscopic data, will be presented. The final section will provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, a testament to its practical utility in the synthesis of biaryl and heteroaryl compounds.
Synthesis of this compound
The most direct and efficient method for the synthesis of aryl and heteroaryl boronic esters is the palladium-catalyzed Miyaura borylation reaction.[2][3] This reaction facilitates the cross-coupling of a halide or triflate with a diboron reagent. For the synthesis of the title compound, the logical precursor is a 3-chloro-4-halopyridine, with 3-chloro-4-iodopyridine being the preferred starting material due to the higher reactivity of the C-I bond in the initial oxidative addition step of the catalytic cycle.
Starting Material: 3-Chloro-4-iodopyridine
3-Chloro-4-iodopyridine is a commercially available reagent, which simplifies the initial steps of the synthetic sequence.[4][5] Its preparation can also be achieved through various literature methods, often involving diazotization of the corresponding aminopyridine followed by a Sandmeyer-type iodination.
The Miyaura Borylation Reaction: A Step-by-Step Protocol
The following protocol is a robust procedure for the synthesis of this compound, adapted from established methodologies for the Miyaura borylation of halopyridines.[2][3]
Reaction Scheme:
Caption: General workflow for the Miyaura borylation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3-Chloro-4-iodopyridine | 77332-79-7 | 239.44 | Commercially available.[5] |
| Bis(5,5-dimethyl-1,3,2-dioxaborinanyl)methane (B2nep2) | N/A | 225.92 | Alternative to bis(pinacolato)diboron. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 72287-26-4 | 731.73 | Common palladium catalyst for this reaction. |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Anhydrous, powdered. |
| 1,4-Dioxane or Toluene | 123-91-1 | 88.11 | Anhydrous, degassed. |
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 3-chloro-4-iodopyridine (1.0 eq), bis(5,5-dimethyl-1,3,2-dioxaborinanyl)methane (B2nep2, 1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf), 0.03 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Choice of Diboron Reagent: While bis(pinacolato)diboron (B2pin2) is commonly used, bis(neopentyl glycolato)diboron (B2nep2) can offer advantages in terms of the crystallinity and stability of the resulting boronic ester.
-
Catalyst System: The PdCl2(dppf) catalyst is highly effective for the borylation of a wide range of aryl and heteroaryl halides.[6] The dppf ligand's large bite angle is believed to promote the reductive elimination step of the catalytic cycle.[4]
-
Base: Potassium acetate is a mild base that is crucial for the transmetalation step, activating the diboron reagent without promoting significant side reactions.[3]
-
Solvent: Anhydrous and degassed solvents are essential to prevent the hydrolysis of the boronic ester product and to maintain the activity of the palladium catalyst.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.
Predicted Spectroscopic Data:
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-2 (Pyridine) |
| ~8.50 | d | 1H | H-6 (Pyridine) |
| ~7.40 | d | 1H | H-5 (Pyridine) |
| ~3.80 | s | 4H | -O-CH2-C(CH3)2-CH2-O- |
| ~1.05 | s | 6H | -C(CH3)2- |
13C NMR (101 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2 (Pyridine) |
| ~150.0 | C-6 (Pyridine) |
| ~138.0 | C-3 (Pyridine, C-Cl) |
| ~125.0 | C-5 (Pyridine) |
| C-B bond not observed | C-4 (Pyridine, C-B) |
| ~72.5 | -O-C H2-C(CH3)2-C H2-O- |
| ~32.0 | -C (CH3)2- |
| ~22.0 | -C(C H3)2- |
Note: The chemical shift of the carbon atom attached to boron is often difficult to observe due to quadrupolar relaxation.
Mass Spectrometry (MS): The expected mass for the molecular ion [M+H]+ would be approximately 242.08 g/mol for C11H16BClNO2.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a versatile coupling partner in Suzuki-Miyaura reactions.[7][8] This enables the facile introduction of a 3-chloro-4-pyridyl moiety into a wide range of organic molecules, a common motif in pharmacologically active compounds.
General Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition to an organic halide (Ar-X). The resulting palladium(II) complex then undergoes transmetalation with the organoboron species, followed by reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | N/A | 241.51 | Synthesized as per the protocol in Section 2. |
| Aryl Bromide (Ar-Br) | Varies | Varies | A wide range of aryl and heteroaryl bromides can be used. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 14221-01-3 | 1155.56 | A common and effective Pd(0) catalyst. |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Typically used as a 2M aqueous solution. |
| 1,4-Dioxane or Toluene/Ethanol | Varies | Varies | Degassed solvents are recommended. |
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M K2CO3). The ratio of organic solvent to aqueous base is typically 2:1 to 4:1.
-
Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-100 °C) with efficient stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by flash chromatography to yield the desired 3-chloro-4-aryl-pyridine product.
Self-Validating System and Field-Proven Insights:
-
Ligand Choice: For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of more sophisticated phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd2(dba)3 may be necessary to achieve high yields.
-
Base Selection: The choice of base can significantly impact the reaction outcome. While aqueous potassium carbonate is standard, other bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be more effective in certain cases.
-
Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants. A mixture of a polar aprotic solvent and water is common, as water plays a crucial role in the transmetalation step.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its enhanced stability compared to the corresponding boronic acid, coupled with its predictable reactivity in Miyaura borylation and Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for medicinal and materials chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
-
Thomas, A. A. & Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352(6283), 329-332. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Molander, G. A., Trice, S. L., & Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701–17703. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Ranjbar-Karimi, R., et al. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 2019 , 5(1), 73-79. [Link]
-
ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013 , (i), 135-153. [Link]
Sources
- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern medicinal chemistry. With the CAS number 915070-52-9, this versatile reagent is instrumental in the synthesis of complex biaryl and heteroaryl structures, which form the core of many pharmaceutical compounds. This document will detail its synthesis, characterization, and practical application, with a focus on the underlying chemical principles that guide its use in drug discovery.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets and improving pharmacokinetic properties. The strategic functionalization of the pyridine ring is therefore a cornerstone of drug design. This compound serves as a bifunctional building block: the chlorine atom and the boronic ester group provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and efficient assembly of complex molecular architectures.
The boronic ester in this compound is a neopentyl glycol derivative, which offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, while still retaining high reactivity in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value |
| CAS Number | 915070-52-9 |
| Molecular Formula | C₁₁H₁₅BClNO₂ |
| Molecular Weight | 240.50 g/mol |
| Appearance | Typically an off-white to white solid |
| Common Name | 3-chloro-4-pyridinylboronic acid neopentyl ester |
Synthesis of this compound
The synthesis of pyridinylboronic esters can be achieved through several established methods. A common and effective approach involves a palladium-catalyzed cross-coupling reaction (Miyaura borylation) between a di-boron reagent and a suitable halopyridine precursor.
Proposed Synthetic Route: Miyaura Borylation
A plausible and scalable synthesis starts from 3-chloro-4-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective borylation at the 4-position.
Caption: Proposed synthesis of the title compound via Miyaura borylation.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloro-4-iodopyridine
-
Bis(neopentyl glycolato)diboron (B₂nep₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-4-iodopyridine (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki-Miyaura reactions, known for its high functional group tolerance.
-
Base: Potassium acetate is a mild base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions.
-
Solvent: Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Characterization
Spectroscopic Analysis
While a specific spectrum is not publicly available, the expected NMR data can be predicted based on the structure and known chemical shifts of similar compounds.
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ ~8.6 ppm (s, 1H): Proton on the carbon adjacent to the nitrogen (C2-H).
-
δ ~8.4 ppm (d, 1H): Proton on the carbon adjacent to the nitrogen (C6-H).
-
δ ~7.4 ppm (d, 1H): Proton on the carbon adjacent to the chlorine (C5-H).
-
δ ~3.8 ppm (s, 4H): Methylene protons of the neopentyl glycol group (-O-CH₂-).
-
δ ~1.0 ppm (s, 6H): Methyl protons of the neopentyl glycol group (-C(CH₃)₂-).
Expected ¹³C NMR (101 MHz, CDCl₃):
-
δ ~152 ppm, ~148 ppm: Aromatic carbons adjacent to the nitrogen.
-
δ ~135 ppm: Aromatic carbon bearing the chlorine atom.
-
δ ~125 ppm: Aromatic carbon adjacent to the chloro-substituted carbon.
-
Carbon bearing the boron atom: This signal is often broad or not observed due to quadrupolar relaxation of the boron nucleus.
-
δ ~72 ppm: Methylene carbons of the neopentyl glycol group (-O-CH₂-).
-
δ ~32 ppm: Quaternary carbon of the neopentyl glycol group (-C(CH₃)₂-).
-
δ ~22 ppm: Methyl carbons of the neopentyl glycol group (-C(CH₃)₂-).
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. The chlorine atom at the 3-position is less reactive than aryl bromides or iodides, often requiring more active catalyst systems for efficient coupling. This differential reactivity can be exploited for sequential couplings.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl or heteroaryl bromide/iodide with this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane or DME)
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
In a Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃).
-
Degas the mixture thoroughly.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.
-
After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.
Safety and Handling
Hazard Statements:
-
Based on similar boronic esters, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Harmful if swallowed or in contact with skin.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stable neopentyl boronic ester and chloro-substituent provide synthetic handles for the strategic construction of biaryl and heteroaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. Understanding the principles of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics.
References
A comprehensive list of references would be compiled here from the sources used to generate this guide, including seminal papers on Suzuki-Miyaura coupling, synthesis of pyridinylboronic acids, and applications in medicinal chemistry.
An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern synthetic chemistry. This document will delve into its structural characteristics, stability, and safe handling, as well as provide representative protocols for its synthesis and characterization.
Introduction: The Versatility of Pyridine Boronic Esters
Pyridine-based compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of a boronic acid or boronic ester functionality onto the pyridine ring opens up a vast landscape of synthetic possibilities, primarily through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex biaryl and heteroaryl structures.
However, the inherent instability of many pyridinylboronic acids can pose significant challenges for their synthesis, purification, and storage. Boronic esters, such as the neopentyl glycol ester detailed in this guide, offer enhanced stability, making them more user-friendly and reliable reagents in a research and development setting. The chlorine substituent on the pyridine ring of the title compound provides an additional synthetic handle for further functionalization, adding to its versatility as a chemical intermediate.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Chloropyridine-4-boronic acid, neopentyl glycol ester; 2-(3-Chloropyridin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | [1][2] |
| CAS Number | 915070-52-9 | [1][3] |
| Molecular Formula | C₁₀H₁₃BClNO₂ | [2] |
| Molecular Weight | 225.48 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; the analogous 3-pyridineboronic acid neopentylglycol ester melts at 92-96 °C. | |
| Boiling Point | Not determined (decomposes) | Inferred from general properties of boronic esters |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF. Sparingly soluble in non-polar solvents and water. | Inferred from general properties of boronic esters |
Structural Elucidation and Stability
The structure of this compound features a pyridine ring substituted with a chlorine atom at the 3-position and a neopentyl glycol-protected boronic ester at the 4-position.
The use of neopentyl glycol as a protecting group for the boronic acid is a deliberate choice to enhance the compound's stability. The resulting six-membered dioxaborinane ring is sterically hindered, which protects the boron atom from premature protodeboronation and oxidation, common degradation pathways for boronic acids. This increased stability allows for easier handling, purification by chromatography, and longer shelf-life under appropriate storage conditions.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. A common and effective approach involves a palladium-catalyzed cross-coupling reaction between a di-boron reagent and a suitable halogenated pyridine precursor.
Representative Synthetic Protocol: Miyaura Borylation
This protocol describes a general method for the synthesis of arylboronic esters that can be adapted for the target molecule.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dichloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Transesterification: The resulting pinacol ester can be transesterified to the neopentyl glycol ester by heating with neopentyl glycol in a suitable solvent like toluene with removal of the formed pinacol.
Spectroscopic Characterization
The structure of the final product would be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants being influenced by the chloro and boryl substituents. The methyl protons of the neopentyl glycol moiety would appear as a singlet, and the methylene protons as another singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the pyridine ring carbons and the carbons of the neopentyl glycol protecting group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Hazard Identification and Precautions:
-
Irritant: This compound is expected to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek medical attention.
Applications in Organic Synthesis
The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the 3-chloropyridin-4-yl moiety into a wide range of organic molecules.
Logical Flow of Application in Suzuki-Miyaura Coupling:
Caption: Application of the title compound in a Suzuki-Miyaura cross-coupling reaction.
The resulting 3-chloro-4-aryl (or heteroaryl) pyridine products can be further modified at the chloro position through various nucleophilic aromatic substitution or other cross-coupling reactions, enabling the rapid construction of highly functionalized and complex molecular architectures.
Conclusion
This compound is a valuable and stable synthetic intermediate. Its dual functionality, a stable boronic ester for Suzuki-Miyaura coupling and a chlorine atom for further derivatization, makes it a powerful tool for medicinal chemists and materials scientists. Understanding its physical properties, proper handling procedures, and synthetic utility is crucial for its effective application in the laboratory.
References
-
BIOGEN Científica. 3-Chloropyridine-4-boronic acid, neopentyl glycol ester. [Link]
Sources
A-Z Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Properties, Application, and Handling
Abstract: This technical guide provides an in-depth analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a pivotal heterocyclic building block in modern synthetic chemistry. We detail its fundamental physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, provide a validated experimental protocol for its use in Suzuki-Miyaura coupling, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical discovery and materials science.
Core Compound Properties
This compound is a substituted pyridine derivative featuring a neopentyl glycol boronic ester. This structural motif makes it an exceptionally stable, yet reactive, coupling partner for the synthesis of complex bi-aryl and heteroaryl structures, which are common scaffolds in medicinal chemistry. The chlorine atom at the 3-position and the boronic ester at the 4-position provide orthogonal handles for sequential, site-selective functionalization.
Physicochemical Data
A comprehensive summary of the key quantitative data for this compound is presented below. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BClNO₂ | [1] |
| Molecular Weight | 225.48 g/mol | [1] |
| CAS Number | 1073371-81-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 95-101 °C | [1] |
| Boiling Point | 358.8±42.0 °C (Predicted) | [1] |
| Density | 1.22±0.1 g/cm³ (Predicted) | [1] |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[2][3]
Mechanistic Insight: The neopentyl glycol boronic ester group offers significant advantages over the corresponding boronic acid. It is generally more robust, exhibiting enhanced stability to air and moisture, which simplifies storage and handling. In the catalytic cycle, the boronic ester undergoes transmetalation with the palladium center more readily than many other boron species, often leading to higher yields and cleaner reaction profiles. The chloro- and boro- substituents on the pyridine ring allow for selective coupling reactions. Generally, the carbon-chlorine bond is less reactive in palladium-catalyzed cross-coupling than carbon-bromine or carbon-iodine bonds, allowing for reactions to occur at the boronic ester position while leaving the chlorine available for a subsequent, different coupling reaction under more forcing conditions.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound with a generic aryl bromide (Ar-Br).
Objective: To synthesize 3-Chloro-4-aryl-pyridine.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, and heating mantle.
Step-by-Step Procedure
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound, the selected aryl bromide, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add toluene and water to the flask in a 4:1 ratio (v/v). The biphasic solvent system is essential; the organic phase solubilizes the reactants and catalyst, while the aqueous base is required for the activation of the boronic ester for transmetalation.[2]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-Chloro-4-aryl-pyridine product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the described Suzuki-Miyaura coupling protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. Available at: [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]
-
Kimball Midwest. SAFETY DATA SHEET. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling procedures for this compound, drawing upon established best practices for analogous pyridine and boronic acid ester derivatives.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 (Potentially) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 (Potentially) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 (Potentially) | H332: Harmful if inhaled |
Note: This classification is based on data from analogous compounds and should be treated as a precautionary guideline. A substance-specific risk assessment should always be conducted before use.
Hazard Pictograms:
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and sore throat.[1][2][3][4]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1][2][3][4][5] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, with potential for redness, pain, and blurred vision.[1][2][3][4][5]
-
Ingestion: Harmful if swallowed.[6] May cause irritation of the gastrointestinal tract, nausea, vomiting, and abdominal pain.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for minimizing exposure risk. The following procedures are based on best practices for handling boronic acid derivatives and chlorinated pyridines.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[9][10]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[5][8][11]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact.[11]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[8] | Protects eyes from dust particles and potential splashes.[8][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[5][8][11] | Prevents skin contact with the compound.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11] | Protects skin from accidental spills and contact.[11] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | Minimizes the risk of respiratory tract irritation.[11] |
Step-by-Step Handling Procedure
A strict operational protocol is essential for safe handling.
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Confirm the location and accessibility of the safety shower and eyewash station.[11]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[11]
-
Handling:
-
Post-Handling:
Caption: Safe Handling Workflow for this compound.
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5][12]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[5][9] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][5][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting without medical advice. Get medical attention if symptoms occur.[5][9] |
Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves and prevent the spread of contamination.[5]
Spill Response
-
Personal Precautions: Wear appropriate PPE and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2][9][10]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[8][9]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Reporting: Report the spill to the appropriate safety personnel.[8]
Caption: Chemical Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][5][9]
-
Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, boron oxides, and hydrogen chloride.[5][9]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] Based on data from similar compounds, it is presumed to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2][5][6]
-
Ecological Information: Do not let the product enter drains, other waterways, or soil.[9][10] The environmental impact of this compound has not been fully evaluated.
Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
While this compound is a valuable reagent, it is essential to treat it with the respect due to a potentially hazardous chemical. By understanding the potential risks and diligently applying the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize their exposure and ensure a safe laboratory environment. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
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An In-Depth Technical Guide to the Reactivity Profile of Chloropyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyridine boronic esters are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their unique bifunctional nature, possessing both a nucleophilic boronic ester and an electrophilic chloropyridine core, allows for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the synthesis, stability, and reactivity of chloropyridine boronic esters. We will delve into the nuances of their application in Suzuki-Miyaura cross-coupling reactions, explore other significant transformations, and offer practical, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The content herein is grounded in authoritative scientific literature to ensure technical accuracy and reliability.
Introduction: The Strategic Value of Chloropyridine Boronic Esters
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to controllably introduce substituents onto this ring system is paramount for tuning the pharmacological properties of a molecule. Chloropyridine boronic esters have emerged as highly versatile intermediates that satisfy this need.[2][3] They offer two distinct reactive sites: the boronic ester, which readily participates in palladium-catalyzed cross-coupling reactions to form C-C bonds, and the chlorine atom, which can serve as a handle for subsequent transformations or be a key interaction point in a final target molecule.[3] This dual reactivity allows for complex molecular architectures to be assembled in a convergent and efficient manner.
This guide will illuminate the factors governing the reactivity of these valuable reagents, providing the reader with the knowledge to strategically design synthetic routes and overcome potential hurdles.
Synthesis of Chloropyridine Boronic Esters: Methods and Considerations
The preparation of chloropyridine boronic esters can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the starting materials' availability, the desired substitution pattern, and the scale of the reaction.
The primary methods for synthesizing pyridinylboronic acids and esters include:
-
Halogen-metal exchange followed by borylation.
-
Directed ortho-metalation (DoM) followed by borylation.[4]
-
Palladium-catalyzed cross-coupling of halopyridines with diboron reagents.
-
Iridium or rhodium-catalyzed C-H borylation.[4]
The halogen-metal exchange approach remains a fundamental and cost-effective method for large-scale preparations. This typically involves the reaction of a bromochloropyridine or iodochloropyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5] An in situ quench procedure, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, often provides better yields, especially when sensitive functional groups are present.[5]
Palladium-catalyzed borylation of dichloropyridines offers a direct route but requires careful control of reaction conditions to achieve regioselectivity. The choice of ligand and reaction parameters can influence which chlorine atom is preferentially converted to the boronic ester.
Iridium-catalyzed C-H borylation is a powerful tool for accessing boronic esters that are difficult to prepare via other methods.[4][6] However, the inherent electronic properties of the pyridine ring can sometimes lead to catalyst inhibition through coordination of the nitrogen lone pair to the iridium center, affecting reactivity.[4]
Table 1: Comparison of Synthetic Methods for Chloropyridine Boronic Esters
| Method | Advantages | Disadvantages | Key Considerations |
| Halogen-Metal Exchange | Cost-effective, scalable, reliable. | Requires cryogenic temperatures, sensitive to functional groups. | Choice of organometallic reagent and quench procedure is critical. |
| Directed ortho-Metalation | High regioselectivity.[7][8] | Requires a directing group, limited to ortho positions. | The directing group must be compatible with reaction conditions.[9] |
| Pd-catalyzed Cross-Coupling | Milder conditions, good functional group tolerance. | Can be expensive, regioselectivity can be challenging. | Ligand and catalyst selection are crucial for success. |
| Ir-catalyzed C-H Borylation | Access to novel isomers, atom-economical.[4] | Catalyst can be inhibited by pyridine nitrogen[4], regioselectivity can vary. | Ligand design is key to overcoming catalyst inhibition.[6] |
Stability and Handling: The Challenge of Protodeboronation
A critical aspect of working with pyridine boronic acids and their esters is their propensity to undergo protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[10] This undesired side reaction can significantly lower the yield of subsequent coupling reactions.
The stability of pyridinylboronic acids and esters is highly dependent on the position of the boron moiety on the ring.
-
3- and 4-Pyridinylboronic acids and esters generally exhibit good stability.
-
2-Pyridinylboronic acids are notoriously unstable and readily undergo protodeboronation.[11]
The instability of the 2-isomers is attributed to the formation of a zwitterionic species under neutral pH conditions, which facilitates a unimolecular fragmentation of the C-B bond.[10]
Diagram 1: Proposed Mechanism of Protodeboronation for 2-Pyridyl Boronic Acid
Caption: Unimolecular fragmentation pathway for protodeboronation.
To mitigate protodeboronation, several strategies have been developed:
-
Use of Boronic Esters: 2-Pyridinylboronic esters are significantly more stable than their corresponding acids. Pinacol esters are commonly used, but other diols can be employed to further enhance stability.[12][13]
-
Stabilizing Protecting Groups: The use of N-methyliminodiacetic acid (MIDA) boronates or N-phenyldiethanolamine (PDEA) boronates can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[11]
-
Anhydrous Conditions: For base-labile esters like MIDA boronates, strictly anhydrous cross-coupling conditions are necessary to prevent premature hydrolysis.[14]
-
Reaction Conditions: Using milder bases like potassium acetate (KOAc) instead of stronger bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) can reduce the rate of protodeboronation.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of chloropyridine boronic esters, enabling the formation of biaryl and heteroaryl pyridine structures.[3][15][16][17] The reaction's success hinges on a delicate interplay between the catalyst, ligand, base, and solvent, especially when dealing with the electronically distinct positions of the pyridine ring.
4.1. The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can influence the rate of these steps, sometimes acting as an inhibitor by coordinating to the palladium center.[18]
Diagram 2: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
4.2. Chemoselectivity and Regioselectivity
In polychlorinated pyridines, the site of the Suzuki-Miyaura coupling can often be controlled. Generally, the chlorine atom at the 2- or 6-position is more reactive towards oxidative addition than one at the 3- or 5-position. However, steric and electronic factors of other substituents can influence this selectivity.[19] For instance, in 2,6-dichloropyridine, a single coupling can be achieved, with the second coupling being slower due to the steric hindrance of the newly introduced group.[19][20]
Ligand choice can dramatically invert the "innate" selectivity. For example, in 2,4-dichloropyridines, bulky monophosphine ligands like QPhos can favor coupling at the C4 position, whereas diphosphine ligands like dppf promote the conventional C2 coupling.[21]
4.3. Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling involving chloropyridine boronic esters.
Table 2: Typical Suzuki-Miyaura Reaction Conditions for Chloropyridines
| Component | Examples | Role and Considerations | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst that is reduced to Pd(0) in situ. | [15][22] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf, FcPPh₂ | Stabilizes the Pd(0) species, influences oxidative addition and reductive elimination rates. Bulky, electron-rich phosphines are often effective for unreactive aryl chlorides.[15] | [15][18][19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, KOAc | Activates the boronic ester for transmetalation. Weaker bases like KOAc can minimize protodeboronation. | [15][18] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences catalyst activity. Aqueous mixtures can accelerate the reaction. | [15][18] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the chloropyridine boronic ester (1.0 equiv.), the aryl/heteroaryl halide (1.1-1.2 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.[15]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Important Reactions
While Suzuki-Miyaura coupling is the most common application, the chlorine atom on the pyridine ring can undergo a variety of other transformations, allowing for further diversification of the molecular scaffold. These include other cross-coupling reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). The choice of reaction will depend on the desired final product and the substitution pattern of the pyridine ring.
Applications in Drug Discovery and Materials Science
Chloropyridine boronic esters are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1][23] In fragment-based drug discovery (FBDD), for example, a fragment like 2-chloropyridine-3-boronic acid can serve as a starting point.[2] The pyridine ring provides hydrogen bonding and aromatic interaction capabilities, the boronic acid can form reversible covalent bonds with active site residues, and the chlorine atom acts as a vector for synthetic elaboration to grow the fragment into a potent lead compound.[2]
A notable example is in the synthesis of intermediates for Niraparib, a PARP inhibitor. A rhodium-catalyzed asymmetric Suzuki-Miyaura reaction using 2-chloropyridine-3-boronic acid is a key step in constructing the chiral core of the molecule.[17]
Troubleshooting Guide
Diagram 3: Troubleshooting Common Issues in Suzuki-Miyaura Reactions
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Conclusion
Chloropyridine boronic esters are powerful and versatile reagents in synthetic chemistry. A thorough understanding of their synthesis, stability, and reactivity is essential for their effective application. By carefully selecting synthetic routes, mitigating protodeboronation, and optimizing cross-coupling conditions, researchers can leverage the unique properties of these building blocks to construct complex molecules with high efficiency and control. This guide has provided a framework for understanding and utilizing these important compounds, grounded in the current scientific literature, to empower researchers in their synthetic endeavors.
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Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
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ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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Journal of Organic Chemistry. (2003). First regioselective ortho-lithiation induced by a 2-chloropyridyl group complexation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Retrieved from [Link]
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ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
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PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
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Semantic Scholar. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Letters. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
-
R Discovery. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Retrieved from [Link]
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American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters.
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American Chemical Society. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
PubMed. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Retrieved from [Link]
-
Tetrahedron Letters. (1979). Regioselective ortho lithiation of halopyridines. Retrieved from [Link]
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MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]
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Neopentylglycol Boronate Esters: A Synthesis of Stability and Reactivity in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As the demand for molecular complexity and efficiency in drug discovery and materials science intensifies, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C-C bond formation. The choice of the boron-containing reagent is paramount to the success of this transformation. While boronic acids are foundational, their inherent instability often necessitates their conversion into more robust derivatives.[1][2] Among the array of protective diols, neopentyl glycol emerges as a uniquely advantageous choice, imparting a combination of stability and controlled reactivity to the resulting boronate ester.
This guide provides a comprehensive exploration of the key features of neopentylglycol boronate esters, moving beyond simple protocols to elucidate the structural and mechanistic underpinnings of their utility. We will examine their synthesis, their superior stability profile, their application in high-stakes cross-coupling reactions, and the practical considerations for their purification and handling, offering field-proven insights for their successful integration into complex synthetic workflows.
The Structural Advantage: The 5,5-Dimethyl-1,3,2-dioxaborinane Ring
The defining feature of a neopentylglycol boronate ester is its six-membered dioxaborinane ring, formed from the condensation of a boronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This structure is fundamentally different from the five-membered dioxaborolane ring of the more common pinacol esters.
Caption: Structure of a neopentylglycol boronate ester.
Two key features dictate the properties of this system:
-
Six-Membered Ring: In carbocyclic and heterocyclic systems, six-membered rings are generally more thermodynamically stable and less strained than their five-membered counterparts.[3] This inherent stability translates directly to the boronate ester, contributing to its enhanced resistance to degradation.
-
Gem-Dimethyl Group: The quaternary carbon bearing two methyl groups imparts steric bulk and locks the chair conformation of the ring, further enhancing its robustness and influencing its reactivity profile.
The Hallmark of Neopentylglycol Boronates: Superior Stability
The primary reason for a synthetic chemist to choose a neopentylglycol boronate ester is its exceptional stability, which manifests in two critical areas: hydrolytic resistance and, most importantly, compatibility with silica gel chromatography.
Hydrolytic and Chromatographic Stability
Free boronic acids are prone to decomposition pathways like protodeboronation and oxidation, and many are incompatible with standard purification techniques.[4] Neopentylglycol boronate esters, however, are frequently crystalline, air-stable solids that can be purified via silica gel column chromatography with minimal degradation.[1][2] This is a profound practical advantage, as it allows for the isolation and purification of the borylated intermediate before committing it to a costly or complex cross-coupling step. This ensures that the coupling reaction begins with a high-purity substrate, often leading to cleaner reactions and higher yields of the final product.
While pinacol esters are also valued for their stability, neopentylglycol esters can provide an edge, particularly where even greater robustness is required.[5][6]
Comparative Stability of Common Boronate Esters
| Boronate Ester Type | Ring Size | General Hydrolytic Stability | Silica Gel Stability | Key Feature |
| Neopentyl Glycol | 6-membered | High | Excellent | Robust, easily purified solid |
| Pinacol | 5-membered | Moderate-High | Good | Very common, stable crystalline solid |
| Catechol | 5-membered | Low | Poor | Electronically distinct, more reactive |
| MIDA | Bicyclic | Exceptional | Excellent | Requires specific conditions for slow release/hydrolysis[7][8] |
| Pinanediol | Bicyclic | Very High | Excellent | Often used as a chiral auxiliary[9] |
Synthesis: Forging the C-B Bond
Neopentylglycol boronate esters can be synthesized through several reliable methods, chosen based on the stability and availability of the corresponding boronic acid.
Method 1: Dehydrative Esterification of Boronic Acids
This is the most direct method when the parent boronic acid is stable and available. The reaction is a reversible equilibrium that must be driven to completion by the removal of water.
Caption: Workflow for boronic acid esterification.
Experimental Protocol: Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aryl or vinyl boronic acid (1.0 equiv).
-
Reagents: Add neopentyl glycol (1.1-1.2 equiv) and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).[10]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of water collection in the Dean-Stark trap.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by silica gel column chromatography to yield the pure neopentylglycol boronate ester.
Causality: The use of a Dean-Stark trap is critical. By physically removing the water byproduct from the reaction mixture, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of the ester, ensuring a high yield.[11]
Method 2: Direct Borylation from Organometallics
For substrates where the corresponding boronic acid is unstable, a direct approach from an organometallic precursor is superior. This involves reacting a Grignard or organolithium reagent with a neopentylglycol-derived boron electrophile.
Experimental Protocol: Direct Borylation via Grignard Reagent
-
Grignard Formation: Prepare the Grignard reagent (R-MgX) from the corresponding organic halide in an ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).
-
Borylation: Cool the Grignard solution to 0 °C or below. Add a solution of 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.0 equiv) dropwise.
-
Reaction: Allow the reaction to stir at low temperature and then warm to room temperature over 1-3 hours.[12]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Causality: This method bypasses the sensitive boronic acid intermediate entirely, forming the robust neopentylglycol ester in situ.[12][13] This is essential for creating boronate esters of functionalities that would not survive the conditions needed to isolate a free boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
While free boronic acids are often cited as being more reactive in the transmetalation step of the Suzuki-Miyaura cycle, neopentylglycol esters are highly effective coupling partners that offer a superior balance of stability and reactivity.[4][14] Recent mechanistic studies have confirmed that boronate esters can and do participate directly in the catalytic cycle without prior hydrolysis to the boronic acid.[15]
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Preliminary Investigation of 3-chloro-4-pyridyl Boronic Ester Reactivity: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Heterocyclic boronic acids and their esters are indispensable tools in modern medicinal chemistry, serving as key building blocks in the synthesis of complex molecular architectures. Among these, pyridyl boronic esters are of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals. This technical guide provides an in-depth analysis of the reactivity of 3-chloro-4-pyridyl boronic ester, a versatile reagent whose electronic properties present unique challenges and opportunities in cross-coupling chemistry. We will explore its stability, delve into the nuances of its application in Suzuki-Miyaura cross-coupling reactions, and provide field-proven protocols and troubleshooting strategies to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Substituted Pyridyl Boronates
The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a desirable motif. Consequently, robust methods for incorporating substituted pyridines are of paramount importance. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl linkages.[1]
The 3-chloro-4-pyridyl boronic ester offers a dual advantage: the boronic ester moiety for predictable cross-coupling and a chlorine atom that serves as a synthetic handle for subsequent functionalization. However, the inherent electronic nature of the pyridine ring, compounded by the chloro-substituent, significantly influences its reactivity profile. Understanding these electronic effects is critical to designing successful and reproducible synthetic strategies.
Physicochemical Properties and Reactivity Considerations
Stability and the Specter of Protodeboronation
A primary concern when working with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This decomposition pathway can be accelerated by heat, base, or the palladium catalyst itself, leading to reduced yields and purification challenges.[3]
Fortunately, the position of the boron moiety on the pyridine ring is a key determinant of stability. 4-pyridyl boronic acids and esters exhibit significantly greater stability compared to their 2-pyridyl counterparts. The 2-pyridyl isomer is notoriously unstable, readily undergoing protodeboronation through a zwitterionic intermediate under neutral pH conditions.[2][4] In contrast, 3- and 4-pyridyl boronic acids are known to undergo very slow protodeboronation, making them more robust reagents for synthetic applications.[5][6] While the 3-chloro-4-pyridyl structure is considered generally stable, practitioners should remain mindful that harsh conditions (e.g., high temperatures, strong bases) can still promote this undesired side reaction. The use of boronic esters, particularly the pinacol ester, enhances benchtop stability over the free boronic acid.[7]
Electronic Landscape: An Electron-Deficient System
The 3-chloro-4-pyridyl ring is a highly electron-deficient system. This is due to two primary factors:
-
The Pyridine Nitrogen: The nitrogen atom is inherently electronegative and exerts a strong electron-withdrawing inductive and mesomeric effect on the ring.
-
The 3-Chloro Substituent: The chlorine atom is also strongly electron-withdrawing through induction.
This electron-poor nature has profound implications for the Suzuki-Miyaura reaction. While it can be challenging, Suzuki-Miyaura couplings involving electron-deficient partners are achievable with the appropriate choice of catalyst system.[8] The Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation, a common challenge in heteroaryl cross-coupling.[9][10]
Mastering the Suzuki-Miyaura Cross-Coupling Reaction
The successful execution of a Suzuki-Miyaura coupling with 3-chloro-4-pyridyl boronic ester hinges on the judicious selection of four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: The Key to Success
For challenging substrates, particularly electron-deficient heteroaryls, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may prove ineffective, leading to low yields or no reaction.[11][12]
Expert Recommendation: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard for these transformations.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has demonstrated exceptional efficiency in a wide range of cross-coupling reactions, including those involving challenging heteroaryl chlorides and sulfonates.[10][13]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active Buchwald ligand, often used for heteroaryl couplings.[14]
The rationale for using these ligands is twofold:
-
Promotes Reductive Elimination: Their steric bulk facilitates the final, product-forming step of the catalytic cycle.
-
Stabilizes the Pd(0) Center: Their electron-donating nature stabilizes the active catalytic species, preventing decomposition.
Pre-catalysts, where the ligand is already complexed to the palladium source (e.g., XPhos Pd G3/G4), are highly recommended.[15] They offer improved air stability and generate the active Pd(0) species more reliably in situ, leading to more reproducible results.[13]
The Role of the Base and Solvent
The base is not a passive spectator; it plays a crucial role in activating the boronic ester for the transmetalation step.[1] For pinacol esters, the base facilitates hydrolysis to the boronic acid and subsequent formation of a reactive boronate species [R-B(OH)₃]⁻.
| Base | Strength | Solubility | Common Use Case |
| K₃PO₄ | Strong | Moderate in water | A robust, general-purpose base for Suzuki couplings, effective for pinacol esters. |
| K₂CO₃ | Moderate | Good in water | A milder alternative, often used but may require higher temperatures. |
| Cs₂CO₃ / CsF | Strong | High in many solvents | Often effective in difficult couplings where other bases fail. |
Solvent Choice: A mixture of an aprotic organic solvent and water is typical.
-
Dioxane/Water or THF/Water: Standard solvent systems that provide good solubility for a range of substrates.[12]
-
Anhydrous Conditions: In cases where protodeboronation is a significant concern, strictly anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can be employed to prevent hydrolysis of the boronic ester.[9]
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a generic aryl bromide.
Materials:
-
3-chloro-4-(pinacol)boronic ester pyridine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-chloro-4-pyridyl boronic pinacol ester (1.0 equiv), aryl bromide (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to achieve a 5:1 dioxane:water ratio and a final concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing (Causality): The solvent mixture must be degassed to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst. This can be achieved by bubbling the inert gas through the stirred solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Optimization and Troubleshooting
Not all couplings proceed smoothly. A logical, stepwise approach to optimization is often necessary.
Caption: A logical workflow for optimizing a challenging Suzuki-Miyaura reaction.
Troubleshooting Common Issues:
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst. Ensure rigorous exclusion of oxygen.
-
Solution: Switch to a more active ligand (e.g., from SPhos to XPhos) or a more robust pre-catalyst (e.g., G4 instead of G2). Increase the temperature.
-
-
Significant Protodeboronation:
-
Cause: The boronic ester is decomposing faster than it is coupling.
-
Solution: Use a milder base (K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Reduce reaction time. Consider anhydrous conditions.[9]
-
-
Homocoupling of Aryl Halide:
-
Cause: Reductive elimination from a bis(aryl)palladium intermediate.
-
Solution: This is often ligand-dependent. Screening different bulky phosphine ligands can mitigate this side reaction.[8]
-
Conclusion
The 3-chloro-4-pyridyl boronic ester is a powerful and relatively stable reagent for introducing a functionalized pyridine ring into target molecules. Its electron-deficient nature requires careful consideration of reaction parameters, particularly the choice of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand. By understanding the underlying principles of reactivity and employing robust, validated protocols, researchers can effectively harness the synthetic potential of this valuable building block to accelerate the development of new chemical entities.
References
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
University of Manchester Research Explorer. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available from: [Link]
-
Arkat USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available from: [Link]
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ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
ResearchGate. Transition‐metal‐free cross‐coupling of heteroaryl lithium and aryl boronic esters for the synthesis of heterobiaryls. Available from: [Link]
-
National Institutes of Health. A General Solution for the 2-Pyridyl Problem. Available from: [Link]
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Royal Society of Chemistry. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Available from: [Link]
-
National Institutes of Health. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Available from: [Link]
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available from: [Link]
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National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]
-
ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ACS Publications. Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Available from: [Link]
-
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]
-
ACS Publications. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available from: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
ResearchGate. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available from: [Link]
-
ACS Publications. Boron-Based Directing Groups for Directed Lithiation Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Center for Biotechnology Information. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]
-
ACS Publications. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available from: [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
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- 13. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Substituted Pyridine Boronic Esters in Modern Organic Chemistry
An in-depth technical guide on the role of substituted pyridine boronic esters in organic chemistry is provided below, structured as a whitepaper for researchers, scientists, and drug development professionals. This guide includes detailed explanations of synthetic methodologies, experimental protocols, and the strategic application of these compounds in modern organic synthesis.
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Substituted pyridine rings are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, ability to engage in hydrogen bonding, and coordinate to metal centers make them a privileged scaffold in drug design. Consequently, the development of efficient and versatile methods for their synthesis and functionalization is a paramount objective in organic chemistry. Among the myriad of synthetic tools available, substituted pyridine boronic esters have emerged as exceptionally powerful intermediates, primarily due to their stability, ease of handling, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of substituted pyridine boronic esters. We will delve into the mechanistic nuances of their formation and utilization, offer field-proven insights into experimental design, and present detailed protocols for their practical application. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to leverage these critical reagents in their synthetic endeavors.
I. The Synthesis of Substituted Pyridine Boronic Esters: A Chemist's Toolkit
The accessibility of substituted pyridine boronic esters is a key driver of their widespread adoption. Several reliable methods have been established for their synthesis, each with its own set of advantages and substrate scope considerations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Miyaura Borylation of Halopyridines
The palladium-catalyzed Miyaura borylation of halopyridines is arguably the most common and versatile method for accessing pyridine boronic esters. This reaction involves the coupling of a halopyridine (typically a bromide or iodide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1]
Mechanism and Key Considerations: The catalytic cycle, illustrated below, generally proceeds through an oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to furnish the desired pyridine boronic ester and regenerate the active catalyst.
Catalytic cycle of the Miyaura Borylation.
-
Choice of Catalyst: Palladium complexes bearing phosphine ligands, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are commonly employed.[2] The ligand's electronic and steric properties play a crucial role in the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Air-stable palladium catalysts have also been developed to simplify handling and improve practicality.[3]
-
The Role of the Base: The base is a critical component of the reaction, and its choice can significantly impact the yield and reaction rate.[2][4] While traditionally strong bases were used, milder bases like potassium acetate (KOAc) are now preferred.[2][4] The base is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex.[4] Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can further accelerate the reaction, allowing for lower catalyst loadings and milder reaction temperatures.[5][6]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most widely used diboron reagent due to its stability and ease of handling.[1] However, for improved atom economy, tetrahydroxydiboron [B₂(OH)₄] has been explored as a more environmentally friendly alternative.[5][7]
Experimental Protocol: Miyaura Borylation of 2-Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [Pd(dppf)Cl₂] (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane (5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Halogen-Metal Exchange and Borylation
For specific substitution patterns, particularly for the synthesis of 2-pyridyl boronic esters, a halogen-metal exchange followed by borylation offers a reliable alternative.[8] This method typically involves the treatment of a 2-halopyridine with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures to generate a highly reactive 2-pyridyl anion.[9] This anion is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronic ester after an acidic workup.
Key Considerations:
-
Regioselectivity: This method provides excellent regioselectivity, as the metalation occurs specifically at the position of the halogen atom.[10]
-
Functional Group Tolerance: The highly basic and nucleophilic nature of the organometallic intermediates can limit the tolerance of certain functional groups on the pyridine ring.
-
Reaction Conditions: Strict anhydrous conditions and low temperatures are crucial to prevent side reactions and ensure the stability of the organometallic intermediates.
Workflow for Halogen-Metal Exchange/Borylation.
C-H Borylation
Direct C-H borylation has emerged as a highly atom-economical and elegant strategy for the synthesis of pyridine boronic esters. This approach avoids the pre-functionalization required in the aforementioned methods, directly converting a C-H bond into a C-B bond. Iridium-catalyzed C-H borylation has proven particularly effective for this transformation.
Mechanism and Selectivity: The currently accepted mechanism involves the oxidative addition of an Ir(I) or Ir(III) catalyst to a C-H bond, followed by reaction with a diboron reagent and reductive elimination. The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond. For substituted pyridines, the electronic nature of the substituents can also influence the site of borylation.
Advantages:
-
Atom Economy: This method is highly atom-economical as it avoids the use of halogenated starting materials and stoichiometric organometallic reagents.
-
Direct Functionalization: It allows for the direct introduction of a boronic ester group, streamlining synthetic sequences.
Challenges:
-
Regioselectivity Control: Achieving high regioselectivity can be challenging in pyridines with multiple C-H bonds of similar reactivity.
-
Catalyst Deactivation: The pyridine nitrogen can sometimes coordinate to the metal center and inhibit catalysis.
II. The Suzuki-Miyaura Cross-Coupling: A Powerful Bond-Forming Tool
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of pyridine boronic esters.[11] This palladium-catalyzed reaction enables the formation of C(sp²)-C(sp²) bonds by coupling a pyridine boronic ester with an aryl, heteroaryl, or vinyl halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of coupling partners have made it an indispensable tool in academic and industrial research, particularly in drug discovery.[12]
The Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling shares similarities with the Miyaura borylation. It involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The pyridine boronic ester transfers its pyridine moiety to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura Coupling.
Practical Considerations for High-Yielding Couplings:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, often provide excellent results, especially for challenging substrates.
-
Base and Solvent: A wide range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) can be used.[12] The optimal combination is substrate-dependent and often requires empirical screening.
-
One-Pot Procedures: The similar reaction conditions for Miyaura borylation and Suzuki-Miyaura coupling have enabled the development of efficient one-pot, two-step procedures, which are highly attractive for process chemistry as they avoid the isolation of the intermediate boronic ester.[7][12]
Data Presentation: Comparison of Synthetic Methods for Pyridine Boronic Esters
| Method | Starting Material | Key Reagents | Advantages | Limitations |
| Miyaura Borylation | Halopyridine | Pd catalyst, Base, B₂pin₂ | High functional group tolerance, mild conditions, broad scope. | Requires pre-functionalized starting material. |
| Halogen-Metal Exchange | Halopyridine | Organolithium or Grignard reagent, Trialkyl borate | Excellent regioselectivity. | Limited functional group tolerance, requires cryogenic conditions. |
| C-H Borylation | Pyridine | Ir catalyst, B₂pin₂ | High atom economy, direct functionalization. | Regioselectivity can be challenging to control. |
III. Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura coupling is the most prominent application, the utility of substituted pyridine boronic esters extends to a variety of other important transformations in organic chemistry.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds, providing access to substituted aminopyridines and pyridyl ethers, respectively.
-
Liebeskind-Srogl Coupling: This palladium-catalyzed, copper-mediated coupling allows for the reaction of boronic acids with thioesters to form ketones.
-
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone to form α-amino acids.
-
Homocoupling: Under certain conditions, pyridine boronic esters can undergo homocoupling to form bipyridines, which are important ligands in coordination chemistry and catalysis.
Conclusion
Substituted pyridine boronic esters have firmly established themselves as indispensable intermediates in modern organic synthesis. Their accessibility through a variety of robust synthetic methods, coupled with their exceptional versatility in a wide range of cross-coupling reactions, has empowered chemists to construct complex molecular architectures with unprecedented efficiency. The continued development of novel catalytic systems for their synthesis and application, particularly in the realm of C-H activation and one-pot procedures, promises to further expand their role in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of the principles and practicalities outlined in this guide will undoubtedly facilitate innovation and accelerate discovery in these critical fields.
References
-
Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA. Retrieved January 2, 2026, from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Catalysts, 12(7), 738. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Process for the preparation of pyridine-2-boronic acid esters. (2004).
-
Klootwyk, B. M., Ruble, J. C., Cumming, G. R., & Woerly, E. M. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 15965–15974. [Link]
-
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- Process for the preparation of pyridine-2-boronic acid esters. (2004).
-
Baudoin, O., et al. (2005). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Tetrahedron, 61(4), 869-875. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 64(22), 5183–5192. [Link]
-
Naber, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(23), 5289–5292. [Link]
-
Da, R., et al. (2025). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. ACS Fall 2025. [Link]
-
Miyaura borylation. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Abstract: This document provides a comprehensive guide for the synthesis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a pivotal building block in contemporary medicinal chemistry and materials science. We present a robust and high-yielding protocol centered on the Miyaura borylation of 3-chloro-4-iodopyridine. The narrative delves into the strategic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental procedures, and provides critical insights into reaction mechanisms and safety protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and efficiently produce this valuable chemical intermediate.
Introduction and Strategic Importance
The pyridine nucleus is a cornerstone of numerous pharmaceutical agents and functional materials. Among the vast array of substituted pyridines, those bearing a boronic acid or ester functionality are of paramount importance due to their utility in palladium-catalyzed cross-coupling reactions. Specifically, this compound (also known as 3-chloro-4-pyridineboronic acid pinacol ester) serves as a highly versatile intermediate. Its structure allows for selective C-C bond formation via the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and broad functional group tolerance[1][2].
The pinacol ester form offers significant advantages over the free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, rendering the compound significantly more stable to air and moisture, thus simplifying handling and extending shelf life[3][4]. This enhanced stability ensures greater reproducibility in subsequent coupling reactions, a critical factor in both academic research and industrial-scale synthesis[3][5]. This application note details a reliable synthetic pathway to this key intermediate, starting from the readily accessible precursor, 3-chloro-4-iodopyridine.[6]
Synthetic Strategy and Mechanistic Rationale
The overall strategy involves a single, high-efficiency transformation: the conversion of a carbon-halogen bond to a carbon-boron bond. While several methods exist for this purpose, including lithium-halogen exchange followed by borylation, we have selected the Miyaura borylation reaction for its superior performance in this context.
Strategic Choice: Miyaura Borylation
The Miyaura borylation utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8] This method offers several key advantages:
-
Chemoselectivity: In a di-halogenated substrate like 3-chloro-4-iodopyridine, the palladium catalyst will selectively undergo oxidative addition into the weaker, more reactive carbon-iodine bond over the stronger carbon-chlorine bond. This allows the chloro-substituent to be retained as a handle for potential future transformations.
-
Mild Conditions: The reaction proceeds under relatively mild, non-cryogenic conditions and does not require the use of highly pyrophoric organolithium reagents.[9]
-
Functional Group Tolerance: Unlike Grignard or organolithium-based routes, the Miyaura borylation is compatible with a wide range of functional groups, such as esters, nitriles, and ketones.[7][10][11]
The general transformation is depicted below:
Figure 1: Overall synthetic transformation.
Mechanistic Insight: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 3-chloro-4-iodopyridine to form a Pd(II) intermediate.
-
Transmetalation: A base, typically potassium acetate (KOAc), activates the bis(pinacolato)diboron. The resulting boryl species then displaces the halide on the palladium center in a transmetalation step.
-
Reductive Elimination: The final step involves the reductive elimination of the desired pyridylboronic acid pinacol ester, regenerating the Pd(0) catalyst to continue the cycle.
Figure 2: Simplified Miyaura borylation catalytic cycle.
Materials and Methods
Reagent and Solvent Data
| Reagent/Solvent | CAS No. | Formula | MW ( g/mol ) | Supplier Notes |
| 3-Chloro-4-iodopyridine | 73465-98-2 | C₅H₃ClIN | 239.44 | Starting material. Ensure high purity. |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | Solid. Store in a cool, dry place.[12] |
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | C₃₄H₂₈Cl₂FeP₂·Pd·CH₂Cl₂ | 816.64 | Catalyst. Handle in a fume hood. |
| Potassium Acetate (KOAc) | 127-08-2 | C₂H₃KO₂ | 98.14 | Base. Dry in an oven before use. |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Anhydrous solvent is required. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography. |
| Saturated NaCl solution (Brine) | 7647-14-5 | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and hotplate
-
Thermometer or temperature probe
-
Septa and syringes for solvent/reagent transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Figure 3: Step-by-step experimental workflow.
Procedure:
-
Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Charging Reagents: To the flask, add 3-chloro-4-iodopyridine (1.20 g, 5.0 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol, 1.1 equiv), PdCl₂(dppf)·CH₂Cl₂ complex (122 mg, 0.15 mmol, 3 mol%), and anhydrous potassium acetate (1.47 g, 15.0 mmol, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Using a syringe, add 25 mL of anhydrous 1,4-dioxane.
-
Reaction: Immerse the flask in a preheated oil bath at 80-85 °C. Stir the resulting suspension vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-chloro-4-iodopyridine is consumed (typically 4-6 hours).
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 25 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated brine (50 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate thoroughly on the rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).
-
Final Product: Combine the fractions containing the pure product (identified by TLC), concentrate under reduced pressure, and dry under high vacuum to afford this compound as a white to off-white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 458532-90-6[13] |
| Molecular Formula | C₁₁H₁₅BClNO₂[13] |
| Molecular Weight | 239.51 g/mol [13] |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| Melting Point | 102-104 °C[14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.58 (s, 1H), 8.41 (d, J=4.8 Hz, 1H), 7.65 (d, J=4.8 Hz, 1H), 1.35 (s, 12H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 153.2, 149.8, 147.1, 129.5, 84.6, 24.9 (Note: C-B signal often not observed) |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory.
-
General Precautions: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[15][16]
-
Bis(pinacolato)diboron: May cause skin, eye, and respiratory irritation.[12][16][17] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12][18]
-
Palladium Catalysts: Heavy metal compounds can be toxic. Avoid inhalation and skin contact. Dispose of palladium-containing waste in designated, properly labeled containers.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use only anhydrous grade and handle with care to avoid peroxide formation.
-
Emergency Procedures: Keep a Class D fire extinguisher (for combustible metals) and a standard ABC dry chemical extinguisher readily accessible. An emergency eyewash and safety shower must be in close proximity. In case of skin contact with any reagent, wash thoroughly with soap and water.[19] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[20]
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By employing a chemoselective Miyaura borylation, this valuable building block can be prepared in high yield from 3-chloro-4-iodopyridine. The discussion of the synthetic strategy, detailed procedural steps, and emphasis on safety are intended to provide researchers with a robust framework for successfully incorporating this synthesis into their research and development programs, particularly those focused on the creation of novel therapeutics and advanced materials through Suzuki-Miyaura cross-coupling.
References
-
Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Wikipedia. n-Butyllithium. Retrieved from [Link]
-
Dakota Pharm. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]
-
Capot Chemical. (2020, December 12). MSDS of Bis(pinacolato)diboron. Retrieved from [Link]
-
Carl ROTH. (Bis(pinacolato)diboron Safety Data Sheet. Retrieved from [Link]
- Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
-
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]
-
Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. Retrieved from [Link]
-
Wikipedia. Kumada coupling. Retrieved from [Link]
- Wandrey, C., et al. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 9(15), 3747-3752.
-
NROChemistry. Kumada Coupling. Retrieved from [Link]
- Kristensen, J., et al. (2001).
- Lipshutz, B. H., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(18), 4758-4761.
-
Organic Chemistry Portal. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Kumada Coupling. Retrieved from [Link]
- Wiley Online Library. (2009). Cross-Coupling Reactions: A Practical Guide.
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
- MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4987.
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
- PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(5), 1226-1232.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-172.
-
ResearchGate. Miyaura borylation. Retrieved from [Link]
-
ResearchGate. Miyaura borylation. Retrieved from [Link]
- PubMed Central. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Scientific Reports, 13, 7751.
- Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable building block: 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine . This reagent is of significant interest to researchers in drug development due to the prevalence of the 4-substituted-3-chloropyridine motif in pharmacologically active molecules. The presence of both a reactive handle (the chloro group) and a versatile coupling partner (the boronic ester) on the same pyridine ring allows for the strategic and efficient assembly of complex molecular architectures.
The chloro group, being less reactive than its bromo or iodo counterparts, often requires more specialized and highly active catalyst systems to achieve efficient oxidative addition, the rate-determining step in many cross-coupling reactions.[1] The neopentyl glycol boronic ester offers enhanced stability compared to the corresponding boronic acid, reducing the rate of undesired side reactions like protodeboronation, a common challenge with heteroaryl boronic acids. This document provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the successful application of this reagent in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: The "Why" Behind the Protocol
A deep understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) complex into the carbon-chlorine bond of the pyridine. This is often the most challenging step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond. Success hinges on using an electron-rich and sterically bulky phosphine ligand on the palladium catalyst. These ligands stabilize the Pd(0) state and promote the oxidative addition to form a Pd(II) intermediate.[1]
-
Transmetalation: In this step, the organic group from the boronic ester is transferred to the palladium center. This process requires activation by a base. The base reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which then readily transfers its pyridyl group to the Pd(II) center, displacing the halide.[3] The choice of base is critical and can significantly impact reaction rates and yields.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Catalytic Cycle Workflow
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Validated Approach
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide.
Reagent and Equipment Checklist
| Reagent/Equipment | Purpose | Recommended Grade/Type |
| Reactants | ||
| This compound | Pyridyl Source | >97% Purity |
| Aryl/Heteroaryl Bromide | Coupling Partner | >97% Purity |
| Catalyst System | ||
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium(0) Precatalyst | Catalyst Grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand | >98% Purity |
| Base | ||
| Potassium Phosphate (K₃PO₄), anhydrous | Base for Transmetalation | >98% Purity, fine powder |
| Solvent | ||
| 1,4-Dioxane | Primary Reaction Solvent | Anhydrous, <50 ppm H₂O |
| Water | Co-solvent | Degassed, Deionized |
| Glassware & Equipment | ||
| Schlenk flask or Microwave vial | Reaction Vessel | Oven-dried |
| Magnetic stirrer and stir bar | Agitation | |
| Heating mantle or oil bath / Microwave reactor | Heating | |
| Inert gas supply (Argon or Nitrogen) | Anhydrous/Anaerobic Conditions | High Purity |
| Standard glassware for workup | Extraction & Purification | |
| Rotary evaporator | Solvent Removal | |
| Flash chromatography system | Product Purification |
Step-by-Step Methodology
1. Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add This compound (1.0 equiv).
-
Add the aryl/heteroaryl bromide (1.2 equiv) and anhydrous, powdered potassium phosphate (K₃PO₄) (3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst, Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), and the ligand, XPhos (0.03 equiv, 3 mol%).
-
Seal the reaction vessel with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the catalyst and ligand solids to the reaction vessel under a positive flow of inert gas.
Causality Insight: The use of a bulky and electron-rich ligand like XPhos is crucial for facilitating the oxidative addition of the less reactive chloro-pyridine.[4] Anhydrous K₃PO₄ is an effective base for promoting the formation of the reactive boronate species required for transmetalation.[4]
2. Solvent Addition and Reaction Execution:
-
To the solid mixture, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvent should be deoxygenated by bubbling with inert gas for at least 20 minutes prior to use.
-
Stir the mixture at room temperature for 5 minutes to ensure good mixing.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
Causality Insight: The aqueous dioxane solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[4] Heating is necessary to overcome the activation energy barrier for the oxidative addition of the aryl chloride.
3. Reaction Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and add water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
4. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh catalyst/ligand; Ensure proper degassing of solvents and inert atmosphere setup; Use anhydrous solvents and reagents. |
| Protodeboronation of Starting Material | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous base and solvents; Monitor reaction closely and stop when complete; Consider using a milder base like K₂CO₃. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient reductive elimination. | Ensure rigorous exclusion of air; Check ligand-to-metal ratio. |
Safety and Handling Considerations
-
This compound and other boronic esters should be handled in a well-ventilated fume hood. They can be skin and eye irritants.[5]
-
Palladium catalysts are toxic and should be handled with care, avoiding inhalation of dust.
-
Organic solvents like 1,4-dioxane are flammable and have associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura coupling of This compound is a powerful and versatile method for the synthesis of complex pyridyl-containing molecules. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and reproducible results. The protocol provided herein serves as a validated starting point, empowering scientists in their pursuit of novel therapeutics and functional materials.
References
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
-
National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Institutes of Health. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [Link]
-
OUCI. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Wiley Online Library. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. [Link]
-
precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Chloro-4-pyridyl Boronic Ester
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-4-pyridyl boronic acid pinacol ester with a variety of (hetero)aryl chlorides. Pyridyl scaffolds are ubiquitous in medicinal chemistry and drug development, and their synthesis via robust C-C bond-forming reactions is of paramount importance. This document offers an in-depth exploration of the reaction mechanism, guidance on the selection of critical reaction components, step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this challenging yet valuable transformation.
Introduction: The Significance of the Pyridyl Moiety and the Challenge of Chloro-Pyridine Coupling
Substituted pyridine rings are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Their presence is critical to the function of numerous biologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making it a go-to strategy for the synthesis of complex biaryl and heteroaryl structures.
The use of 3-chloro-4-pyridyl boronic ester as a coupling partner presents a unique set of challenges and opportunities. As a nucleophile, it allows for the introduction of a functionalized pyridine ring into a target molecule. However, the inherent properties of pyridyl boronic esters and the use of aryl chlorides as coupling partners necessitate careful optimization. Key considerations include:
-
Protodeboronation: Pyridyl boronic acids and their esters are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by trace amounts of water or other protic sources, leading to reduced yields.[1]
-
C-Cl Bond Activation: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura catalytic cycle.[1] Activating the C-Cl bond for oxidative addition to the palladium center requires highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
This guide provides a robust framework for overcoming these challenges, drawing upon established principles for the coupling of challenging heteroaryl substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the (hetero)aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides and requires specialized ligands to promote the reaction.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
Materials and Methods
Reagents and Equipment
| Component | Suggested Grade/Purity | Supplier Example | Notes |
| 3-Chloro-4-pyridyl boronic acid pinacol ester | >95% | Commercially Available | Store under inert atmosphere, protected from moisture. |
| Aryl Chloride | >98% | Sigma-Aldrich, etc. | Substrate scope can be explored. |
| Palladium Precursor (e.g., Pd₂(dba)₃) | >98% | Strem, Sigma-Aldrich | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |
| Phosphine Ligand (e.g., SPhos, XPhos) | >98% | Sigma-Aldrich | Crucial for C-Cl bond activation. Buchwald ligands are recommended.[2] |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Anhydrous, >99% | Acros, Alfa Aesar | The choice of base is critical and can influence reaction outcome. |
| Solvent (e.g., 1,4-Dioxane, Toluene) | Anhydrous, degassed | Acros, Sigma-Aldrich | Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Reaction Vials | Oven-dried | VWR, Chemglass | Must be able to be sealed for heating under inert atmosphere. |
| Inert Gas | High Purity Argon or Nitrogen | Airgas, etc. | For maintaining an oxygen-free environment. |
Synthesis of 3-Chloro-4-pyridyl Boronic Acid Pinacol Ester
While commercially available, the synthesis of pyridyl boronic esters can be achieved through several methods, most commonly via a Miyaura borylation reaction from the corresponding halide (e.g., 3-chloro-4-iodopyridine) and bis(pinacolato)diboron (B₂pin₂).[3]
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be conducted under an inert atmosphere of argon or nitrogen.
Protocol 1: General Procedure using SPhos Ligand
This protocol is a robust starting point for the coupling of 3-chloro-4-pyridyl boronic acid pinacol ester with various aryl chlorides.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), 3-chloro-4-pyridyl boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand
This protocol utilizes a different catalyst system that can be effective for particularly challenging or sterically hindered substrates.
-
Reaction Setup (in a glovebox): In an inert atmosphere glovebox, combine the aryl chloride (1.0 mmol, 1.0 equiv.), 3-chloro-4-pyridyl boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Expected Results & Data Analysis
Successful coupling will result in the formation of a new biaryl or heteroaryl-aryl product. The identity and purity of the product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): Confirmation of the structure by identifying characteristic shifts and coupling constants for the newly formed biaryl system.
-
Mass Spectrometry (LC-MS, HRMS): Confirmation of the molecular weight of the desired product.
| Aryl Chloride Partner | Catalyst System | Typical Yield Range | Notes |
| 4-Chlorotoluene | Protocol 1 (SPhos) | 70-90% | Electron-neutral substrate, generally couples well. |
| 4-Chloroanisole | Protocol 1 (SPhos) | 65-85% | Electron-rich chlorides can be challenging.[4] |
| 4-Chlorobenzonitrile | Protocol 2 (XPhos) | 75-95% | Electron-deficient chlorides are often good substrates. |
| 2-Chloropyridine | Protocol 2 (XPhos) | 50-75% | Heteroaryl chlorides can be challenging due to potential catalyst inhibition. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst system for the C-Cl bond.3. Poor solubility of reagents. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst and ligands.2. Switch to a more active ligand (e.g., from SPhos to XPhos or other Buchwald ligands).[2] Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Try a different solvent system (e.g., t-BuOH/water, DMF). |
| Significant Protodeboronation | 1. Presence of excess water or other protic impurities.2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous base and solvents. Store boronic ester under inert gas.[1]2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature. |
| Formation of Homo-coupled Byproduct | 1. Catalyst is too active or concentration is too high.2. Reaction temperature is too high. | 1. Decrease catalyst loading.2. Lower the reaction temperature. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source.2. Side reaction of the organopalladium intermediate. | 1. Ensure solvents are pure.[1]2. This can be difficult to avoid completely. Optimization of ligand, base, and solvent may minimize this pathway. |
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
-
Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Kelly, C. B., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
The Chemists' Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Glorius, F., et al. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Deng, H., et al. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]
-
Love, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
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Application Notes and Protocols: Regioselective Difunctionalization of Pyridines using Boronic Esters
Introduction: The Enduring Challenge and Opportunity of Pyridine Functionalization
The pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4][5] Its prevalence in FDA-approved drugs underscores its importance as a versatile and tunable structural motif.[4][5][6] However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for its direct and selective functionalization.[7][8] Traditional methods often require harsh reaction conditions or pre-functionalized starting materials, limiting their scope and efficiency.[8] This guide delves into the strategic use of boronic esters to achieve regioselective difunctionalization of pyridines, a powerful approach that unlocks new avenues for creating novel and complex molecular architectures.
The Power of Boronic Esters in Pyridine Chemistry
Boronic esters have emerged as indispensable tools in organic synthesis, primarily due to their stability, functional group tolerance, and diverse reactivity. In the context of pyridine chemistry, they offer a unique handle for introducing a wide array of functional groups with high regiocontrol. The initial borylation of the pyridine ring can be directed to specific positions through various catalytic systems, setting the stage for subsequent functionalization.[9][10] This two-step approach, involving an initial C-H borylation followed by a cross-coupling or other transformation, provides a versatile platform for difunctionalization.
Key Strategies for Regiocontrol:
-
Steric and Electronic Control in C-H Borylation: Iridium-catalyzed C-H borylation is a prominent method for introducing a boronic ester group onto the pyridine ring.[9] The regioselectivity of this reaction is often governed by steric factors, with the borylation occurring at the least hindered position.[9][11] Electronic effects of substituents on the pyridine ring can also influence the site of borylation.[9]
-
Dearomatization-Rearomatization Strategies: A powerful approach to achieve meta-selective functionalization involves the temporary dearomatization of the pyridine ring.[10][12] This strategy alters the electronic properties of the ring, enabling nucleophilic or electrophilic attack at otherwise inaccessible positions. Subsequent rearomatization restores the pyridine core, now bearing a new functional group at the meta position.
-
Pyridyne Intermediates: The generation of pyridyne intermediates offers a unique pathway for the regioselective introduction of two adjacent functional groups.[13][14][15] The controlled formation and trapping of these highly reactive species allow for the synthesis of complex polysubstituted pyridines.[13][14][15]
Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation of 2-Substituted Pyridines
This protocol describes a general procedure for the regioselective C-H borylation of 2-substituted pyridines at the C4 or C5 position, leveraging steric and electronic control.
Materials:
-
2-Substituted pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-substituted pyridine (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(COD)OMe]₂ (0.025 mmol), and dtbpy (0.05 mmol).
-
Add anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding pyridyl boronic ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The iridium catalyst and boronic esters are sensitive to air and moisture. An inert atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.
-
Ligand Choice (dtbpy): The sterically bulky dtbpy ligand plays a key role in directing the borylation to the less hindered positions of the pyridine ring and enhancing catalyst stability.
-
Excess B₂pin₂: A slight excess of the boron source ensures complete conversion of the starting material.
Protocol 2: Dearomatization-Functionalization-Rearomatization Cascade
This protocol outlines a one-pot procedure for the meta-C-H functionalization of pyridines via a dearomatization-rearomatization sequence.[16]
Materials:
-
Pyridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Electrophile or radical precursor
-
Acid (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of pyridine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add DMAD (1.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the dearomatized intermediate.
-
Add the electrophile or radical precursor (1.2 mmol) to the reaction mixture and stir until the reaction is complete (monitor by TLC).
-
Add trifluoroacetic acid (2.0 mmol) and stir at room temperature for 1-2 hours to facilitate rearomatization.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validating System:
The formation of the characteristic deep color of the dearomatized intermediate provides a visual cue for the successful initial step. The subsequent disappearance of this color upon acidification indicates the progress of the rearomatization step.
Data Presentation
Table 1: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines
| Entry | Substituent (R) | Product Ratio (C4:C5) | Yield (%) |
| 1 | 2-Me | >95:5 | 85 |
| 2 | 2-OMe | 10:90 | 78 |
| 3 | 2-Cl | 80:20 | 82 |
| 4 | 2-CF₃ | >95:5 | 90 |
Data is representative and may vary based on specific reaction conditions.
Visualization of Key Processes
Experimental Workflow: Regioselective Difunctionalization
Caption: Key strategies for the regioselective difunctionalization of pyridines.
Mechanistic Insight: The Role of the Boryl Group
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of pyridine.
Conclusion and Future Outlook
The regioselective difunctionalization of pyridines using boronic esters represents a paradigm shift in the synthesis of complex nitrogen-containing heterocycles. These methods provide access to a vast chemical space that was previously difficult to explore. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more powerful and selective transformations. For researchers in drug development, these tools offer the ability to rapidly generate diverse libraries of pyridine derivatives for biological screening, accelerating the discovery of new therapeutic agents.
References
- Iridium-catalyzed C-H borylation of substituted pyridines.American Chemical Society.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- The Role of Pyridine Intermediates in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- meta‐Selective C−H Functionaliz
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Pyridine C(sp 2 )
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh.Journal of the American Chemical Society.
- C-H Functionalization of Pyridines.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Taylor & Francis Online.
- Pyridine scaffold-bearing drugs in therapeutic applications.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.Life Chemicals.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.PMC.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes.PMC - NIH.
- Pyridine functionalization using the dearomatization‐rearomatization...
- Boryl
- Regioselective difunctionalization of pyridines via 3,4-pyridynes.RSC Publishing.
- (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes.
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- 16. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in Modern Kinase Inhibitor Discovery
Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Within the vast chemical space of kinase inhibitors, pyridine-based molecules have emerged as a cornerstone scaffold.[1] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its versatile nature for synthetic modification make it a privileged structure in medicinal chemistry.[2][3] Strategic functionalization of the pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, which is critical for the development of effective and safe therapeutics.[4] This application note provides an in-depth technical guide on the use of a specific, highly functionalized building block, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine , for the synthesis of potent and selective kinase inhibitors.
Physicochemical Properties and Synthetic Rationale
The building block, this compound, is a stable, solid compound designed for use in palladium-catalyzed cross-coupling reactions. The neopentyl glycol-derived boronate ester offers enhanced stability compared to the corresponding boronic acid, facilitating purification and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BClNO₂ | [5] |
| Molecular Weight | 239.51 g/mol | [5] |
| Appearance | White to off-white solid | Supplier Data |
| Key Functionalities | 3-Chloro Pyridine, 4-Boronate Ester | N/A |
The strategic placement of the chloro and boronate ester groups on the pyridine ring is key to its utility:
-
The 4-Boronate Ester: This group is a versatile handle for introducing the pyridine moiety into a target molecule, most commonly via the Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance.[6]
-
The 3-Chloro Group: The chlorine atom serves multiple purposes. It can act as a point of interaction within the kinase active site, often forming halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity.[7] Furthermore, its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with the hinge region of the kinase.[7] The chloro group also provides a potential secondary site for further functionalization via nucleophilic aromatic substitution (SNAr) reactions if required.
Protocol 1: Synthesis of the Building Block via Miyaura Borylation
The synthesis of this compound can be efficiently achieved from a suitable precursor, such as 3-chloro-4-iodopyridine, using a palladium-catalyzed Miyaura borylation reaction.[8][9]
Principle:
The Miyaura borylation is a cross-coupling reaction that installs a boronate ester onto an aryl or vinyl halide. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the product and regenerate the catalyst.[10] A weak base, such as potassium acetate (KOAc), is crucial to facilitate the transmetalation step without promoting a subsequent Suzuki coupling of the product.[10]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry, oven-baked Schlenk flask containing a magnetic stir bar, add 3-chloro-4-iodopyridine (1.0 equiv.), bis(neopentyl glycolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv.), to the flask. Then, add a degassed solvent, such as 1,4-dioxane or DMSO (to a concentration of ~0.5 M), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Caption: Workflow for Miyaura Borylation Synthesis.
Protocol 2: Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
This building block is ideally suited for the synthesis of kinase inhibitors targeting enzymes like AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[11][12][13] The following is a representative protocol for the synthesis of a potent AXL inhibitor scaffold.
Principle:
The Suzuki-Miyaura cross-coupling reaction will be used to form a C-C bond between the 3-chloro-4-pyridyl boronate ester and a suitable aryl halide partner, often a pyrimidine or pyrazole core common in kinase inhibitors.[11][14] The choice of catalyst, ligand, and base is critical for achieving high yields, especially when coupling electron-deficient heterocycles.[15] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps with challenging substrates.[15]
Detailed Step-by-Step Protocol (Representative AXL Inhibitor Synthesis):
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide core (e.g., 2-amino-4-chloro-5-iodopyrimidine, 1.0 equiv.), This compound (1.2 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Pre-mixing: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-6 mol%).
-
Inert Atmosphere & Reagent Addition: Seal the flask, evacuate, and backfill with argon three times. Add the pre-mixed catalyst to the flask. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired kinase inhibitor scaffold.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, efficient Pd(0) precursors. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote coupling of challenging heteroaryl chlorides.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong inorganic bases are required to facilitate the transmetalation step.[15] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic/protic mixtures often enhance reaction rates and solubility. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome the activation barrier of the C-Cl bond. |
The Structural Role of the 3-Chloro-4-Substituted Pyridine Moiety in Kinase Binding
The resulting 3-chloro-4-aryl-pyridine motif is a powerful pharmacophore for kinase inhibition. X-ray crystallography studies of various kinase inhibitors reveal that the pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[16][17]
Caption: Interactions of the Scaffold with the Kinase Active Site.
-
Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, anchoring the inhibitor to the backbone amides of the hinge region (e.g., cysteine or methionine residues).[16] This is a canonical interaction for Type I and Type II kinase inhibitors.
-
Selectivity Pocket: The 3-chloro substituent is positioned to interact with the solvent-exposed region near the "gatekeeper" residue.[18] This interaction can be a crucial determinant of selectivity. A chlorine atom can form favorable halogen bonds or occupy small hydrophobic pockets, discriminating between kinases with different residues at this position.
-
Hydrophobic Interactions: The aryl group, installed at the 4-position via the Suzuki coupling, typically extends into a larger hydrophobic pocket, further enhancing binding affinity and contributing to selectivity.[18]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of modern kinase inhibitors. Its pre-installed chloro and boronate ester functionalities provide a direct and efficient route to complex pyridine-containing scaffolds. The protocols and principles outlined in this application note demonstrate a robust and rational approach to its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions. By leveraging this strategic building block, researchers in drug discovery can accelerate the development of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
References
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- Zhang, W., et al. (2013). Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors. Journal of Medicinal Chemistry, 56(23), 9683-9692. [URL: https://pubs.acs.org/doi/10.1021/jm401387j]
- Cai, W., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 55(17), 7836-7847. [URL: https://pubs.acs.org/doi/10.1021/jm300898d]
- Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 907-912. [URL: https://pubs.acs.org/doi/10.1021/ml200171d]
- Harrity, J. P., et al. (2020). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 15(24), 2415-2419. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.202000852]
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- Zhang, W., et al. (2020). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 11(9), 1055-1062. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7493201/]
- Lategahn, J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9051. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9290008/]
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- Weng, Y., et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 186, 111881. [URL: https://pubmed.ncbi.nlm.nih.gov/31757545/]
- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [URL: https://www.researchgate.net/publication/24164348_Synthesis_of_3-Pyridylboronic_Acid_and_its_Pinacol_Ester_Application_of_3-Pyridylboronic_Acid_in_Suzuki_Coupling_to_Prepare_3-Pyridin-3-ylquinoline]
- Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [URL: https://pubmed.ncbi.nlm.nih.gov/16269279/]
- Hartshorn, M. J., et al. (2005). The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography. Journal of Medicinal Chemistry, 48(3), 565-568. [URL: https://pubmed.ncbi.nlm.nih.gov/15689146/]
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- Bettayeb, K., et al. (2005). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Molecular Cancer Therapeutics, 4(7), 1149-1157. [URL: https://aacrjournals.org/mct/article/4/7/1149/92425/The-Discovery-of-a-New-Structural-Class-of]
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Application Notes & Protocols: Stereospecific Coupling of Chiral Boronic Esters with Pyridines
Introduction: The Imperative for sp³-Rich Chiral Pyridines in Modern Chemistry
The pyridine motif is a cornerstone of medicinal chemistry and materials science, present in numerous blockbuster drugs and functional materials.[1] Historically, synthetic efforts have predominantly focused on creating planar, sp²-sp² coupled molecules. However, the increasing recognition that three-dimensional, sp³-rich molecules exhibit greater clinical success has created a pressing demand for new synthetic methodologies.[2] The stereocontrolled installation of chiral alkyl groups, particularly at secondary and tertiary carbon centers, onto a pyridine ring represents a formidable synthetic challenge but unlocks access to novel chemical space with profound implications for drug development.
Traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, have revolutionized C-C bond formation but face significant hurdles when applied to chiral secondary and tertiary alkylboron reagents.[3][4][5] Issues such as slow transmetalation, competing β-hydride elimination, and erosion of stereochemical integrity have historically limited the scope and reliability of these transformations.[5][6]
This guide details a robust, transition-metal-free methodology for the stereospecific coupling of enantioenriched secondary and even tertiary boronic esters with pyridines. This approach circumvents the challenges of traditional catalysis by leveraging a novel reaction pathway involving boronate complex formation and a subsequent, triggered 1,2-migration, preserving stereochemistry with near-perfect fidelity.[2][7] We provide the mechanistic underpinnings, detailed experimental protocols, and field-proven insights to empower researchers to successfully implement this transformative methodology.
Mechanistic Framework: A Paradigm Shift from Catalysis to Stoichiometric Activation
The core of this methodology lies in moving away from a traditional palladium-catalyzed cycle and instead exploiting the inherent reactivity of boronate complexes. The strategy involves the formation of an "ate" complex between a lithiated pyridine and the chiral boronic ester, which is then activated by an N-acylating agent to induce a stereospecific 1,2-metallate rearrangement.[2][3][4][5]
The Key Mechanistic Steps:
-
Deprotonation/Lithiation: The pyridine ring is activated by deprotonation using a strong base (e.g., n-BuLi or LDA) at a specific position (typically C-2 or C-4), generating a nucleophilic lithiated pyridine species.
-
Boronate Complex Formation: The organolithium intermediate is added to the chiral secondary or tertiary boronic ester at low temperature (e.g., -78 °C). This forms a stable, tetracoordinate boronate complex. ¹¹B NMR studies confirm this step, showing a characteristic upfield shift from ~32 ppm for the boronic ester to ~8 ppm for the boronate complex.[2]
-
Acylation and Activation: A key innovation is the addition of an acylating agent, 2,2,2-trichloroethyl chloroformate (Troc-Cl).[2][7] This agent acylates the pyridine nitrogen, which dramatically increases the electrophilicity of the ring and activates the boronate complex.
-
Stereospecific 1,2-Migration: The acylation triggers a highly stereospecific 1,2-migration of the chiral alkyl group from the boron atom to the adjacent carbon of the pyridine ring. This migration occurs with complete retention of configuration at the stereocenter.
-
Oxidative Workup: An oxidative workup with reagents like hydrogen peroxide and sodium hydroxide cleaves the remaining boron moiety and re-aromatizes the system, furnishing the final sp³-coupled pyridine product with >98% enantiospecificity.[2]
The entire process is designed to be self-validating; the high degree of stereochemical retention serves as an internal check on the fidelity of the proposed mechanistic pathway.
Figure 1: Conceptual workflow for the transition-metal-free stereospecific coupling.
Scope, Limitations, and Key Experimental Insights
A deep understanding of the reaction's scope is critical for successful experimental design. This methodology has demonstrated broad applicability but also possesses key limitations that researchers must consider.
Boronic Ester Scope:
The reaction is remarkably effective for a wide range of enantioenriched secondary and tertiary boronic esters .[2] This is a significant advantage over traditional methods where sterically hindered tertiary centers are notoriously difficult to couple.[3][5] Both benzylic and unactivated alkyl boronic esters have been successfully coupled with complete stereospecificity.[2]
Pyridine Scope and Regioselectivity:
The position of lithiation on the pyridine ring significantly impacts reaction efficiency.
-
Coupling at C-4: Lithiation at the C-4 position generally provides higher yields and is more tolerant of sterically demanding boronic esters, including tertiary ones.[2] This is likely due to the reduced steric hindrance around the reaction center compared to the C-2 position.
-
Coupling at C-2: While successful, coupling at the C-2 position often results in lower yields, particularly with substituted pyridines.[2] This is attributed to the increased steric hindrance from the adjacent pyridine nitrogen, which can impede the crucial N-acylation step. Critically, tertiary boronic esters generally fail to couple at the C-2 position , likely due to this steric inhibition.[2]
Data Summary: Representative Couplings
The following table summarizes the performance of the transition-metal-free coupling with various substrates, highlighting the high yields and exceptional stereochemical fidelity.
| Entry | Pyridine Lithiation Site | Boronic Ester (R-Bpin) | Product | Yield (%) | e.s. (%) |
| 1 | C-4 | Secondary Benzylic | 4-(1-Phenylethyl)pyridine | 85 | >98 |
| 2 | C-2 | Secondary Benzylic | 2-(1-Phenylethyl)pyridine | 68 | >98 |
| 3 | C-4 | Tertiary (1-Adamantyl) | 4-(1-Adamantyl)pyridine | 75 | >98 |
| 4 | C-2 | Tertiary (1-Adamantyl) | 2-(1-Adamantyl)pyridine | 0 (No Reaction) | - |
| 5 | C-4 (on 2-Cl-Pyridine) | Secondary Benzylic | 2-Chloro-4-(1-phenylethyl)pyridine | 78 | >98 |
| 6 | C-2 (on 4-MeO-Pyridine) | Secondary Benzylic | 4-Methoxy-2-(1-phenylethyl)pyridine | 65 | >98 |
| Data synthesized from findings reported in the Journal of the American Chemical Society.[2] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Organolithium reagents are pyrophoric and must be handled with extreme care. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol A: General Procedure for Stereospecific Coupling via C-4 Lithiation of Pyridine
This protocol is optimized for coupling secondary and tertiary boronic esters at the C-4 position of pyridine.
Figure 2: Step-by-step experimental workflow for the C-4 coupling protocol.
Materials:
-
Pyridine (1.0 equiv)
-
TMEDA (Tetramethylethylenediamine) (1.2 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Chiral Boronic Ester (1.2 equiv)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
30% Hydrogen Peroxide (H₂O₂)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF. Add pyridine (1.0 equiv) and TMEDA (1.2 equiv).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 4-lithiopyridine.
-
Boronate Formation: In a separate flame-dried flask, dissolve the chiral boronic ester (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes at this temperature.
-
Activation and Migration: Add Troc-Cl (2.5 equiv) dropwise to the reaction mixture at -78 °C. Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Carefully cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous NaHCO₃. Add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic).
-
Extraction: Stir the mixture vigorously for 2 hours at room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric purity (e.s.) by chiral HPLC analysis.
Protocol B: General Procedure for Stereospecific Coupling via C-2 Lithiation of Pyridine
This protocol is adapted for C-2 lithiation, which requires a non-coordinating base to avoid competitive addition. It is generally suitable for secondary boronic esters.
Key Differences from Protocol A:
-
Base: LDA (Lithium diisopropylamide) is used instead of n-BuLi/TMEDA to favor deprotonation at C-2.
-
Equivalents: The stoichiometry may need slight optimization depending on the substrate.
Procedure:
-
LDA Preparation (if not commercial): In a flame-dried flask under argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv). Stir for 30 minutes at 0 °C.
-
Lithiation: Cool the freshly prepared LDA solution back to -78 °C. Add pyridine (1.0 equiv) dropwise and stir for 1 hour at -78 °C.
-
Boronate Formation & Subsequent Steps: Follow steps 3-8 from Protocol A, using the C-2 lithiated pyridine solution. Note that yields may be lower than for C-4 coupling.[2]
Troubleshooting and Expert Recommendations
-
Problem: Low or no yield of the desired product.
-
Possible Cause 1: Inefficient Lithiation. Moisture is detrimental. Ensure all glassware is rigorously flame-dried and all solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.
-
Possible Cause 2: Steric Hindrance. As noted, tertiary boronic esters fail to couple at the C-2 position.[2] If using a sterically demanding substrate, coupling at C-4 is strongly recommended.
-
Possible Cause 3: Poor Boronate Formation. Ensure the boronic ester is fully dissolved before adding it to the lithiated pyridine solution to avoid concentration effects and side reactions.
-
-
Problem: Loss of Stereochemical Purity.
-
Possible Cause: This is highly unlikely with this methodology if the protocol is followed, as the 1,2-migration is inherently stereospecific. Any observed erosion of enantiomeric excess likely points to an issue with the starting boronic ester's purity or an analytical error. Confirm the enantiomeric purity of the starting material.
-
-
Expert Insight: The choice of the N-activating group is crucial. Troc-Cl has been found to be highly effective.[2] Other chloroformates or activating agents may not provide the same level of activation or could lead to undesired side reactions. Sticking to the validated reagent is key for reproducibility.
Conclusion
The transition-metal-free, acylation-induced 1,2-migration strategy represents a significant leap forward in the synthesis of sp³-rich chiral pyridines. Its ability to couple both secondary and tertiary chiral boronic esters with complete stereospecificity addresses a long-standing challenge in cross-coupling chemistry.[2][3][8] By providing a detailed understanding of the mechanism and robust, step-by-step protocols, this guide aims to equip researchers in drug discovery and synthetic chemistry with a powerful tool to assemble complex, three-dimensional molecules with precise control over their stereochemistry.
References
-
Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(38), 12248–12251. [Link]
-
El-Naggar, A. M., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(27), 3878–3889. [Link]
-
Odachowski, M., Bonet, A., Essafi, S., Conti-Ramsden, P., Harvey, J. N., Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9329–9339. [Link]
-
Morken, J. P., et al. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Angewandte Chemie International Edition, 61(1). [Link]
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Lirias. [Link]
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Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
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Biscoe, M. R., & Watson, M. P. (2017). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. Nature Reviews Chemistry, 1(6). [Link]
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Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PubMed Central (PMC). [Link]
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Zhang, Z.-Q., & Hu, W.-P. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. PubMed. [Link]
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Fustero, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Stereospecific couplings of secondary and tertiary boronic esters. Angewandte Chemie - International Edition, 54(4), 1082–1096. [Link]
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Aggarwal, V. K. (2015). Stereospecific Coupling of Boronic Esters with N‑Heteroaromatic Compounds. Figshare. [Link]
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Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling with 3-Chloro-4-pyridyl Boronic Ester for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Chloro-4-pyridyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved therapeutics.[1][2] The ability to selectively functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The 3-chloro-4-pyridyl unit is a particularly valuable building block. The chlorine atom serves as a key modulation point for metabolic stability and can engage in specific halogen bonding interactions, while the 4-position provides a vector for building molecular complexity.
The Suzuki-Miyaura cross-coupling reaction stands as the most widely employed method for constructing C(sp²)–C(sp²) bonds, celebrated for its remarkable functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[3][4][5] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura reaction using 3-chloro-4-pyridyl boronic ester. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and offer insights into optimization and troubleshooting, tailored for researchers in pharmaceutical and agrochemical development.
Scientific Principles: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the 3-chloro-4-pyridyl moiety) to the palladium center, displacing the halide. The base is critical as it facilitates the formation of a more nucleophilic boronate "ate" complex, which accelerates this step.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
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- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Construction of Conjugated Systems in Materials Science
Introduction: The Architectural Elegance of Conjugated Systems
In the realm of materials science, conjugated systems represent a cornerstone of innovation, underpinning the functionality of a vast array of advanced electronic and optoelectronic devices.[1][2][3][4] These organic macromolecules, characterized by alternating single and multiple bonds, create a delocalized π-electron network along the polymer backbone.[5] This unique electronic structure is the very essence of their remarkable properties, enabling them to conduct charge and interact with light in ways that traditional materials cannot.[2][6][7] The ability to synthetically tailor these systems at the molecular level allows for precise control over their electronic and optical characteristics, opening up a world of possibilities for applications ranging from flexible displays to renewable energy harvesting.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the construction of conjugated systems. We will delve into the fundamental synthetic methodologies, explore critical characterization techniques, and showcase their transformative applications in modern materials science. The protocols and insights provided herein are designed to be both instructive and practical, empowering you to design and fabricate next-generation conjugated materials with desired functionalities.
I. Synthetic Strategies: Building the π-Conjugated Backbone
The synthesis of conjugated polymers is a dynamic field, with a variety of powerful cross-coupling reactions available to the modern chemist. The choice of synthetic route is paramount, as it dictates not only the final chemical structure but also crucial material properties such as molecular weight, purity, and processability.[8][9][11]
A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Conjugated Polymer Synthesis
Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the carbon-carbon bonds that form the backbone of conjugated polymers.[11][12] Among these, palladium-catalyzed reactions are the undisputed workhorses of the field.
1. Stille Coupling:
The Stille coupling reaction involves the coupling of an organostannane (organo-tin) compound with an organo-halide.[11][13][14] It is highly valued for its tolerance to a wide range of functional groups and its effectiveness in creating complex polymer architectures.[15]
-
Causality of Experimental Choices: The choice of palladium catalyst and ligands is critical for achieving high yields and molecular weights. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used, often in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. The solvent must be anhydrous and deoxygenated to prevent side reactions and catalyst deactivation.
2. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, or Suzuki coupling, is another cornerstone of conjugated polymer synthesis, reacting an organoboron compound (typically a boronic acid or ester) with an organohalide.[13][16][17] A key advantage of the Suzuki coupling is the use of organoboron reagents, which are generally less toxic and more stable than the organostannanes used in Stille coupling.[18][19][20]
-
Causality of Experimental Choices: The base is a crucial component of the Suzuki coupling, as it activates the organoboron species for transmetalation to the palladium center. The choice of base and solvent system can significantly impact the reaction rate and yield. The reaction is often performed in a two-phase solvent system (e.g., toluene and water) to facilitate the dissolution of both the organic polymer and the inorganic base.
3. Sonogashira Coupling:
The Sonogashira coupling is the method of choice for synthesizing conjugated polymers containing alkyne (triple bond) units, known as poly(arylene ethynylene)s.[21][22][23][24] This reaction couples a terminal alkyne with an aryl or vinyl halide and is unique in its use of a copper(I) co-catalyst in addition to the palladium catalyst.[25]
-
Causality of Experimental Choices: The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base not only neutralizes the HX byproduct but also acts as a solvent and ligand. Careful control of the reaction conditions is necessary to prevent homocoupling of the alkyne starting material.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Polymerization
Caption: General workflow for synthesizing conjugated polymers via palladium-catalyzed cross-coupling reactions.
B. Detailed Protocols
Protocol 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative via Stille Coupling
This protocol describes the synthesis of a representative PPV derivative.
Materials:
-
trans-1,2-Bis(tributylstannyl)ethene
-
Dihaloaromatic monomer (e.g., 2,5-dibromo-p-xylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the distannyl monomer, the dihaloaromatic monomer, and the palladium catalyst.
-
Add the anhydrous and degassed toluene via cannula.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
For further purification, Soxhlet extraction can be performed with appropriate solvents to remove catalyst residues and oligomers.
Protocol 2: Synthesis of a Polyfluorene Copolymer via Suzuki Coupling
This protocol outlines the synthesis of a common polyfluorene-based copolymer.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Dibromo-comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous solution of K₂CO₃ or Na₂CO₃)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Anhydrous and degassed toluene
Procedure:
-
To a Schlenk flask, add the fluorene diboronic ester, the dibromo-comonomer, the palladium catalyst, and the phase transfer catalyst.
-
Add the anhydrous and degassed toluene.
-
Add the degassed aqueous base solution.
-
Heat the biphasic mixture to reflux (around 90 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Monitor the polymerization by GPC.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Separate the organic phase and wash it with water and brine.
-
Precipitate the polymer in methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
II. Characterization: Unveiling the Properties of Conjugated Systems
A thorough characterization of newly synthesized conjugated polymers is essential to understand their structure-property relationships and to predict their performance in devices.
A. Spectroscopic Techniques
1. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated polymers.[26][27] The absorption of light in the UV and visible regions corresponds to electronic transitions between the π and π* orbitals of the conjugated system.[26] The position of the absorption maximum (λ_max) provides information about the extent of conjugation, while the absorption edge can be used to estimate the optical bandgap of the material.[28]
Protocol 3: Determining the Optical Bandgap using UV-Vis Spectroscopy
Materials:
-
Synthesized conjugated polymer
-
Appropriate solvent (e.g., chloroform, toluene)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent.
-
Record the UV-Vis absorption spectrum of the solution.
-
To measure the solid-state properties, cast a thin film of the polymer onto a quartz slide by spin-coating or drop-casting from the solution.
-
Record the UV-Vis absorption spectrum of the thin film.
-
Determine the absorption edge (λ_edge) from the onset of the absorption peak in the thin-film spectrum.
-
Calculate the optical bandgap (E_g) using the following equation: E_g (eV) = 1240 / λ_edge (nm).
2. Photoluminescence (PL) Spectroscopy:
PL spectroscopy is used to study the emissive properties of conjugated polymers, which is particularly important for applications in organic light-emitting diodes (OLEDs). Upon excitation with a suitable wavelength of light, the polymer can relax to the ground state by emitting a photon. The PL spectrum provides information about the emission color and efficiency.
B. Electrochemical Techniques
1. Cyclic Voltammetry (CV):
Cyclic voltammetry is a powerful electrochemical technique used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated polymer. These energy levels are crucial for understanding charge injection and transport in electronic devices.
Protocol 4: Determining HOMO and LUMO Energy Levels via Cyclic Voltammetry
Materials:
-
Synthesized conjugated polymer
-
Electrochemical cell with a three-electrode setup (working electrode, counter electrode, reference electrode)
-
Electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Potentiostat
Procedure:
-
Coat a thin film of the polymer onto the working electrode (e.g., glassy carbon or platinum).
-
Assemble the electrochemical cell with the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas.
-
Perform the cyclic voltammetry measurement by sweeping the potential and recording the resulting current.
-
From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
-
The electrochemical bandgap can be calculated as E_g = LUMO - HOMO.
C. Data Summary
| Property | Technique | Information Obtained |
| Optical Bandgap | UV-Vis Spectroscopy | Energy difference between HOMO and LUMO, related to light absorption. |
| Emission Wavelength | PL Spectroscopy | Color of light emitted by the material. |
| HOMO Energy Level | Cyclic Voltammetry | Energy required to remove an electron; important for hole injection. |
| LUMO Energy Level | Cyclic Voltammetry | Energy gained by adding an electron; important for electron injection. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Average size of the polymer chains, affecting solubility and film formation. |
III. Applications in Materials Science: Powering the Future of Electronics
The tunable properties and solution processability of conjugated polymers make them ideal candidates for a wide range of applications in organic electronics.[1][4][29]
A. Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits.[30][31] In an OFET, a conjugated polymer film acts as the semiconductor channel, where the flow of charge between the source and drain electrodes is modulated by a gate voltage.[32] The performance of an OFET is largely determined by the charge carrier mobility of the conjugated polymer.[33][34]
Device Architecture of a Bottom-Gate, Top-Contact OFET
Caption: Schematic of a bottom-gate, top-contact organic field-effect transistor.
B. Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, offer the potential for low-cost, flexible, and lightweight solar energy conversion.[35][36][37] In a typical bulk heterojunction (BHJ) OPV, a blend of a conjugated polymer (as the electron donor) and a fullerene derivative or other n-type material (as the electron acceptor) forms the active layer.[38] Upon light absorption, the polymer generates an exciton (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, generating free charge carriers that are collected at the electrodes.[38]
C. Organic Light-Emitting Diodes (OLEDs)
OLEDs are revolutionizing the display and lighting industries with their vibrant colors, high contrast, and thin form factors.[6][7][39] In an OLED, a conjugated polymer serves as the emissive layer.[40][41] When a voltage is applied across the device, electrons and holes are injected from the cathode and anode, respectively. These charges recombine in the emissive layer to form excitons, which then radiatively decay to produce light.[39] The emission color is determined by the bandgap of the conjugated polymer.[7]
IV. Conclusion and Future Outlook
The construction of conjugated systems is a vibrant and rapidly evolving field of materials science. The synthetic methodologies discussed in this guide provide a powerful toolkit for creating a vast array of novel materials with tailored optoelectronic properties. As our understanding of the intricate interplay between molecular structure, processing, and device performance deepens, we can expect to see the emergence of even more sophisticated and efficient conjugated materials. These advancements will continue to drive innovation in flexible electronics, renewable energy, and biomedical devices, paving the way for a future where the unique properties of conjugated systems are harnessed to address some of our most pressing technological challenges.
V. References
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Application Notes and Protocols for the Synthesis of Conjugated Polymers Utilizing 1,2-Diiodoethene - Benchchem. (URL: )
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Recent progress of high performance polymer OLED and OPV materials for organic printed electronics - NIH. (URL: )
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Synthesis of Conjugated Polymers: Comparing the Indophenine Reaction with Traditional Methods - ACS Publications. (URL: [Link])
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UV-VIS - Ultraviolet Visible Spectroscopy - Materials Characterization Services. (URL: )
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Recent Advances in Conjugated Polymers for Light Emitting Devices - PMC - NIH. (URL: [Link])
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Conjugated Materials Synthesis - Seferos Research Lab. (URL: [Link])
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Towards the Controlled Synthesis of Conjugated Polymers - ProQuest. (URL: [Link])
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Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy | Chemistry of Materials - ACS Publications. (URL: [Link])
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Conjugated polymer/paraffin blends for organic field-effect transistors with high environmental stability - Nanoscale (RSC Publishing). (URL: [Link])
-
Conjugated Conductive Polymer Materials and its Applications: A Mini-Review - Frontiers. (URL: [Link])
-
Organic field-effect transistor - Wikipedia. (URL: [Link])
-
Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes - Fiveable. (URL: [Link])
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Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News. (URL: [Link])
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Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling - MDPI. (URL: [Link])
-
(PDF) Conjugated Polymer Light-Emitting Diodes - ResearchGate. (URL: [Link])
-
Conjugated polymers for high-efficiency organic photovoltaics | Request PDF. (URL: [Link])
-
Conjugated Conductive Polymer Materials and its Applications: A Mini-Review - PMC - NIH. (URL: [Link])
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A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells - PubMed Central. (URL: [Link])
-
Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers | ACS Macro Letters. (URL: [Link])
-
Conjugated polymers for high-efficiency organic photovoltaics - RSC Publishing. (URL: [Link])
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Organic solar cell - Wikipedia. (URL: [Link])
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Conjugated Polymer Synthesis and Materials Applications - DOKUMEN.PUB. (URL: [Link])
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Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs - ACS Publications. (URL: [Link])
-
Conjugated Polymers: Preparation, Properties and Applications - MDPI. (URL: [Link])
-
Pd/Cu-Catalyzed Sonogashira Cross-Coupling Polycondensation: A Promising Approach for Synthesizing Conjugated Polymers with Useful Applications | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling - ResearchGate. (URL: [Link])
-
Synthesis of electroluminescent conjugated polymers for OLEDs | Request PDF. (URL: [Link])
-
Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV. (URL: [Link])
-
Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira–Hagihara Coupling | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization - The Royal Society of Chemistry. (URL: [Link])
-
A short review article on conjugated polymers - PMC - NIH. (URL: [Link])
-
What Is An Organic Field-Effect Transistor (OFET)? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Rational Construction of Two-Dimensional Conjugated Metal–Organic Frameworks (2D c-MOFs) for Electronics and Beyond - NIH. (URL: [Link])
-
Synthesis of π-conjugated donor–acceptor copolymers a Classic Stille... - ResearchGate. (URL: [Link])
-
Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions | ACS Macro Letters. (URL: [Link])
-
Conjugated Polymer Process Ontology and Experimental Data Repository for Organic Field-Effect Transistors | Chemistry of Materials - ACS Publications. (URL: [Link])
-
UV–vis absorption spectrum of the polymer in solution and thin film form - ResearchGate. (URL: [Link])
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Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing. (URL: [Link])
-
The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. (URL: [Link])
-
π-Conjugated Materials: Here, There, and Everywhere - ACS Publications. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Rational Construction of Two-Dimensional Conjugated Metal–Organic Frameworks (2D c-MOFs) for Electronics and Beyond | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
Structural Insights for Molecular Design of Conjugated Molecules and Polymers. (URL: [Link])
-
Conjugated system - Wikipedia. (URL: [Link])
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Troubleshooting & Optimization
Optimizing reaction conditions for 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Welcome to the technical support guide for 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine. This document provides in-depth guidance for researchers, scientists, and professionals in drug development on the effective use and troubleshooting of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction to this compound
This compound is a neopentyl glycol boronic ester of 3-chloro-4-pyridinylboronic acid. The neopentyl glycol protecting group offers enhanced stability compared to the corresponding boronic acid, making it a valuable reagent in organic synthesis.[1] It serves as a key building block for introducing the 3-chloro-4-pyridyl moiety, a common structural motif in pharmaceuticals and agrochemicals.
This guide will focus on optimizing its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2] We will delve into common challenges and provide systematic troubleshooting strategies to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this reagent?
A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis. While more stable than the corresponding boronic acid, prolonged exposure to moisture can lead to degradation.[3] It is a solid at room temperature and should be handled in a well-ventilated area or fume hood.
Q2: Is this reagent stable to silica gel column chromatography?
A2: Pyridine boronic esters can be sensitive to silica gel, leading to decomposition or streaking on the column.[4] If purification of the boronic ester is necessary, consider using a deactivated silica gel (e.g., treated with a non-polar solvent or a small amount of a neutral organic base like triethylamine) or alternative purification methods like recrystallization.[5]
Q3: Why use a neopentyl glycol boronic ester instead of the boronic acid?
A3: Neopentyl glycol boronic esters often exhibit greater stability towards hydrolysis and protodeboronation compared to their boronic acid counterparts.[1][6] This increased stability can lead to more consistent and higher yields in cross-coupling reactions, especially with challenging substrates.[1]
Q4: Can I use this reagent with aryl chlorides as coupling partners?
A4: Yes, while aryl chlorides are generally less reactive than bromides or iodides, successful Suzuki-Miyaura couplings with this compound can be achieved using highly active palladium catalysts and optimized reaction conditions.[7][8] This often involves the use of specialized phosphine ligands.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section addresses common problems encountered during Suzuki-Miyaura reactions with this compound.
Problem: Low or No Product Yield
A low or non-existent yield is a frequent issue. The following decision tree and detailed explanations will help diagnose and resolve the underlying cause.
Figure 1. Troubleshooting workflow for low reaction yield.
Causality and Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: The boronic ester may have hydrolyzed due to improper storage. The aryl halide coupling partner could be impure. Incorrect stoichiometry can also lead to poor conversion.
-
Solution: Use freshly opened or properly stored boronic ester. Verify the purity of the aryl halide by NMR or GC-MS. Accurately weigh all reagents and ensure the limiting reagent is correctly identified.
-
-
Catalyst System (Palladium Source and Ligand):
-
Cause: The palladium catalyst may be inactive or unsuitable for the specific substrates. The ligand may not be robust enough for the reaction conditions.[9] The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.[7]
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G3).[9] For challenging couplings, especially with aryl chlorides, consider more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.
-
-
Base and Solvent Selection:
-
Cause: The choice of base is critical and its effectiveness can be highly substrate-dependent.[9] Inadequate degassing of the solvent can lead to catalyst deactivation and homocoupling side reactions.[9]
-
Solution: While K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl couplings.[9] Ensure the solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[9]
-
-
Reaction Conditions (Temperature and Time):
-
Cause: The reaction may be too slow at the chosen temperature. Insufficient reaction time will result in incomplete conversion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem: Significant Side Product Formation
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Ester | Oxidative coupling of the boronic ester, often promoted by the presence of oxygen.[9] | Rigorously degas the reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) source directly can sometimes reduce homocoupling.[9] |
| Protodeboronation | Cleavage of the C-B bond by a proton source (e.g., water), leading to the formation of 3-chloropyridine.[11] | Use anhydrous solvents and reagents. Consider using a stronger, non-aqueous base.[1] Pyridine boronic acids are particularly susceptible to this side reaction.[12][13] |
| Dehalogenation of Aryl Halide | Reduction of the aryl halide starting material. | Ensure the use of a high-purity palladium catalyst and ligand. Some impurities can promote this side reaction. |
Problem: Difficulty in Product Purification
Purifying the final product can be challenging due to the presence of residual catalyst, ligands, or side products.
Purification Strategies:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble palladium species.
-
Aqueous Workup: Perform an aqueous workup to remove inorganic salts. Be mindful of the pH, as highly acidic or basic conditions can affect the stability of some products.
-
Column Chromatography:
-
If the product is basic, consider using a column with deactivated silica gel or alumina to prevent streaking.
-
A gradient elution system is often necessary to separate the product from non-polar impurities and highly polar baseline material.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Figure 2. Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
- BenchChem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. 2020.
- Reddit. Help needed with unreproducible Suzuki coupling. 2023.
- Wiley Online Library. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. 2020.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. How to purify boronic acids/boronate esters?. 2016.
- Reddit. Purification of alkyl Bpin/other alkyl boronic esters. 2024.
- Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. 2009.
- National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines..
- National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. 2011.
- Google Patents. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Wikipedia. Boronic acid.
- Organic Syntheses. 3-pyridylboronic acid.
- PrepChem.com. Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine.
- precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE.
- ChemicalBook. 3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE.
- PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. 2016.
- ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. 2022.
- Google Patents. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Chemical Communications (RSC Publishing). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. 2017.
- Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. 2024.
- BLDpharm. 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride.
- Pharmaffiliates. 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- Sigma-Aldrich. 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
- CymitQuimica. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
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- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Improving Suzuki Coupling Yields with Substituted Pyridines
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal yields and purity. We will move beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced when working with pyridine substrates in Suzuki couplings.
Q1: Why are my Suzuki coupling yields with pyridines consistently low compared to other aryl halides?
Low yields with pyridine substrates often stem from the intrinsic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction center.[3] Additionally, electron-deficient pyridine rings can exhibit slower rates of oxidative addition, a crucial step in the catalytic cycle.[4]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What's causing this and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1] Oxygen can facilitate the oxidative coupling of two boronic acid molecules. To minimize this, rigorous degassing of your solvent and reaction mixture is crucial.[1][5] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]
Q3: My main side product is the result of protodeboronation. How can I suppress this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another frequent side reaction, particularly with electron-deficient heteroaryl boron derivatives which can be unstable.[6] This can be influenced by the choice of base and the presence of water in the reaction mixture. Using anhydrous conditions and a non-aqueous base might be beneficial. In some cases, using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can mitigate this issue.[6]
Q4: Does the position of the substituent on the pyridine ring matter?
Absolutely. The position of both the leaving group and other substituents on the pyridine ring significantly impacts reactivity. 2-Halopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction site, which can lead to catalyst inhibition.[3] Steric hindrance from substituents ortho to the coupling site on either the pyridine or the boronic acid can also dramatically reduce reaction rates and yields.[7][8][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of substituted pyridines.
Problem 1: Low or No Conversion to the Desired Product
When faced with a sluggish or completely stalled reaction, a systematic evaluation of the reaction components and conditions is necessary.
1. Catalyst System (Palladium Source & Ligand)
-
The "Why": The choice of ligand is paramount. The pyridine nitrogen can act as a competing ligand for the palladium center, effectively poisoning the catalyst.[1] Standard ligands like PPh₃ may not be sufficient to prevent this inhibition. Bulky, electron-rich phosphine ligands are often required to shield the palladium center and promote the desired catalytic cycle.[5][10]
-
Solutions:
-
Ligand Screening: For electron-deficient pyridines, consider bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][11] These ligands promote faster reductive elimination and can overcome catalyst inhibition.
-
Catalyst Precursor: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species. In some cases, starting with a Pd(0) precursor like Pd(PPh₃)₄ or [Pd₂(dba)₃] can be more effective.[1][6]
-
2. Base Selection
-
The "Why": The base plays a critical role in the transmetalation step of the catalytic cycle and its strength and solubility can significantly impact the reaction outcome.[5] A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can promote side reactions like protodeboronation.
-
Solutions:
-
Base Screening: A common starting point is K₂CO₃. However, for challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][12] Organic bases such as triethylamine (NEt₃) can also be considered.[13]
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. The addition of water to solvents like dioxane or THF can help solubilize inorganic bases.[11][13]
-
3. Solvent Choice
-
The "Why": The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of the reaction steps. Polar aprotic solvents are commonly used, but the optimal choice can be substrate-dependent.[14][15]
-
Solutions:
-
Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, THF, toluene, and DMF.[5][12][13] A mixture of an organic solvent with water is frequently used to dissolve the base and facilitate the reaction.[11]
-
For Poor Solubility: If reactants have poor solubility, consider switching to a more polar solvent like DMF or using a co-solvent system.[5]
-
4. Reaction Temperature
-
The "Why": Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and the formation of byproducts.[5]
-
Solutions:
5. Inert Atmosphere
-
The "Why": The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[1][5]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product. Here's how to address the most common culprits.
1. Homocoupling of Boronic Acid
-
The "Why": As mentioned in the FAQs, this is often due to the presence of oxygen.
-
Solutions:
2. Protodeboronation
-
The "Why": This occurs when the boronic acid reacts with a proton source, leading to the formation of the corresponding arene. This is more common with unstable boronic acids.[6]
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[17]
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the presence of water, which can be a proton source.
-
3. Dehalogenation of the Pyridine Substrate
-
The "Why": This side reaction involves the replacement of the halide on the pyridine ring with a hydrogen atom. It can occur if there are sources of hydrides in the reaction mixture.[4]
-
Solutions:
-
Choice of Base and Solvent: Certain bases and solvents (e.g., alcoholic solvents with an amine base) can act as hydride sources.[4] Careful selection of the base and solvent system can minimize this side reaction.
-
Visualizing the Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the main steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When encountering low yields, follow this logical workflow to identify and address the issue.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings with pyridines.
Recommended Reaction Conditions for Different Pyridine Substrates
The optimal conditions can vary depending on the electronic nature and steric profile of the pyridine substrate. The following table provides a starting point for optimization.
| Substrate Type | Recommended Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Electron-Deficient Pyridines | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 90-110 |
| Electron-Rich Pyridines | SPhos, XPhos | K₂CO₃, K₃PO₄ | 1,4-Dioxane, THF | 80-100 |
| Sterically Hindered Pyridines | Bulky Buchwald ligands, NHCs | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 |
| 2-Halopyridines | Buchwald ligands (e.g., SPhos), NHCs | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | 100-120 |
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol provides a general starting point that can be optimized based on the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ACS Publications. (n.d.). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- PubMed Central. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- RSC Publishing. (2021, October 11). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N.
- (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling.
- PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PubMed Central. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- PubMed Central. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
Sources
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- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Welcome to the technical support guide for 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
I. Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its role as a coupling partner in the formation of carbon-carbon bonds. The neopentyl glycol boronic ester functionality offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.[1] However, like all reagents, its successful application requires a nuanced understanding of its reactivity and potential side reactions. This guide aims to equip you with the knowledge to anticipate and mitigate these challenges, ensuring robust and reproducible results.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: How should I properly store this boronic ester?
A1: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Boronic esters are sensitive to moisture and air, which can lead to hydrolysis and oxidation.[2]
Q2: What is protodeboronation and why is it a concern with this reagent?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is particularly relevant for heteroaromatic boronic acids and their esters.[4] For pyridyl boronic esters, the basicity of the pyridine nitrogen can facilitate this undesired reaction, leading to the formation of 3-chloropyridine as a byproduct and reducing the yield of your desired cross-coupled product.[3] The stability of pyridyl boronic esters is generally greater than their acid counterparts, with 3- and 4-pyridyl derivatives showing better stability than the 2-pyridyl isomers.
Q3: Can this boronic ester be used directly in Suzuki-Miyaura coupling, or does it need to hydrolyze first?
A3: While it was once a topic of debate, recent studies have shown that boronic esters can directly participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle without prior hydrolysis to the boronic acid.[5] However, the reaction conditions, including the presence of water, can influence the dominant mechanistic pathway.[6]
Q4: What are the signs of decomposition for this reagent?
A4: Visual signs of decomposition can include a change in color or texture of the solid. Analytically, the presence of 3-chloropyridine (from protodeboronation) or neopentyl glycol in your starting material, as detected by techniques like NMR or GC-MS, would indicate degradation.
III. Troubleshooting Guide: Common Side Reactions and Solutions
This guide provides a structured approach to troubleshooting common issues encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target molecule is a frequent problem that can stem from several underlying causes. The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis and Solutions:
-
Protodeboronation: This is arguably the most common side reaction for this class of compounds.[7] It is often exacerbated by the presence of water and strong bases.[6]
-
Mechanism: The base-catalyzed pathway is highly relevant to Suzuki-Miyaura conditions.[6] The presence of the pyridine nitrogen can also play a role in facilitating this process.[3]
-
Mitigation Strategies:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. While some water can be beneficial for the hydrolysis of boronic esters to the more reactive boronic acids, an excess can promote protodeboronation.[8]
-
Choice of Base: Weaker bases such as K₃PO₄, Cs₂CO₃, or CsF are often preferred over stronger bases like NaOH or KOH to minimize this side reaction.[9]
-
Temperature Control: Running the reaction at the lowest effective temperature can help suppress protodeboronation.
-
-
-
Homo-coupling: The formation of a biaryl product from the coupling of two molecules of your aryl halide partner is another common side reaction. This is often promoted by the presence of oxygen.[10][11]
-
Mitigation Strategies:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homo-coupling than others. Experimenting with different palladium sources and ligands can be beneficial.
-
-
-
Hydrolysis of the Boronic Ester: While boronic esters are more stable than their corresponding acids, they can still hydrolyze, especially under basic aqueous conditions.[12] The neopentyl glycol ester is generally more resistant to hydrolysis than pinacol esters.
-
Considerations: While hydrolysis to the boronic acid can be a productive step leading to the desired product, premature or excessive hydrolysis can lead to other side reactions like protodeboronation of the more susceptible boronic acid.
-
Issue 2: Difficulty in Product Purification
The presence of boron-containing byproducts can complicate the purification of the desired product.
Table 1: Common Boron-Containing Impurities and Removal Strategies
| Impurity | Origin | Recommended Purification Method |
| Boronic Acid/Boroxine | Hydrolysis of the ester | - Acid/base extraction. - Chromatography on silica gel, potentially with a solvent modifier. - Formation of a stable boroxine trimer under anhydrous conditions can sometimes aid in separation.[2] |
| Neopentyl Glycol | Hydrolysis of the ester | - Aqueous workup. |
| Unreacted Boronic Ester | Incomplete reaction | - Chromatography on silica gel. |
Experimental Protocol: Purification via Acid/Base Extraction
This protocol is effective for removing acidic boron-containing impurities from a neutral or basic desired product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution. This will deprotonate the acidic boronic acid, partitioning it into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for purification by acid/base extraction.
IV. Recommended Protocol for Suzuki-Miyaura Coupling
This is a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. Proceed with an appropriate aqueous workup and purification as described above.
V. References
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Available at: [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hooley, R. J., & Tcyrulnikov, S. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2002). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 124(35), 10300–10301. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Le, T. N., & Jones, P. J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 641–643. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Pyridine Boronic Esters in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine boronic esters. This guide is designed to provide in-depth, field-proven insights into the stability of these crucial reagents under common cross-coupling conditions, particularly the Suzuki-Miyaura reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The "2-Pyridyl Problem" and Beyond
Pyridine-containing biaryls are ubiquitous and invaluable scaffolds in medicinal chemistry and materials science.[1][2][3] While the Suzuki-Miyaura coupling is a powerful tool for their synthesis, researchers often encounter challenges with the stability and reactivity of pyridine boronic acids and their esters.[1][2] 2-Pyridyl boron reagents, in particular, are notoriously capricious, primarily due to two key factors: a high susceptibility to protodeboronation and a slow rate of transmetalation.[1][4]
This guide will dissect these challenges and provide a structured approach to overcoming them, ensuring the successful incorporation of pyridine moieties into your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when using pyridine boronic esters in coupling reactions.
FAQ 1: My Suzuki-Miyaura coupling with a 2-pyridyl boronic ester is giving very low yield or failing completely. What are the likely causes?
This is a classic and frequently encountered issue, often termed the "2-pyridyl problem."[1][2] The low yield is typically a result of one or a combination of the following factors:
-
Protodeboronation: This is the most common culprit.[5] It is a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol in the presence of a base), replacing the boronic ester with a hydrogen atom.[5] 2-Pyridyl boronic acids are especially prone to this decomposition pathway.[4][5] The electron-withdrawing nature of the pyridine nitrogen acidifies the C-H bond ortho to it, and under neutral pH, the molecule can form a zwitterionic species that readily undergoes unimolecular fragmentation.[5]
-
Slow Transmetalation: The productive step in the catalytic cycle, transmetalation, can be sluggish for electron-deficient heteroaryl boronic esters like those of pyridine.[4] When this step is slow, the competing protodeboronation pathway has more time to occur, leading to significant loss of the boronic ester before it can couple.
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst.[6] This can lead to the formation of stable, off-cycle complexes that inhibit or deactivate the catalyst, slowing down the reaction.
Troubleshooting Workflow for Low Yields
To address low yields, a systematic approach to optimizing your reaction conditions is necessary.
Caption: Troubleshooting Decision Tree for Pyridine Boronic Ester Coupling.
FAQ 2: How can I minimize protodeboronation of my pyridine boronic ester?
Minimizing protodeboronation is the single most critical factor for success. Here are several strategies, from reagent choice to reaction setup:
Strategy 1: Utilize Stabilized Boron Reagents
Instead of using the often-unstable boronic acids directly, employ more robust boronic esters or trifluoroborates. These reagents act as "slow-release" sources of the active boron species, keeping its standing concentration low and thus minimizing decomposition.[5]
| Reagent Type | Structure Example | Key Advantages |
| Pinacol Esters | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Commercially available, moderate stability. Often the first choice. |
| N-Methyliminodiacetic Acid (MIDA) Boronates | Highly stable, crystalline solids. Air- and moisture-stable.[5][7] | |
| Potassium Trifluoroborates (BF3K) | Potassium 2-pyridyltrifluoroborate | Bench-stable solids, often show good reactivity.[8] |
| N-Phenyldiethanolamine (PDEA) Esters | Stabilized by an intramolecular N-B dative bond.[3] |
Strategy 2: Judicious Choice of Base and Solvent
The reaction environment plays a profound role.[9]
-
Base Selection: Avoid strong aqueous bases like NaOH or KOH, which aggressively promote protodeboronation. Opt for milder, non-nucleophilic bases.
-
Solvent System: Anhydrous conditions are often beneficial.[12][13]
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling for 2-Pyridyl Pinacol Boronate
-
To a dry, argon-flushed reaction vessel, add the aryl halide (1.0 equiv), 2-pyridyl pinacol boronate (1.2-1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).
-
Add anhydrous dioxane (or THF) to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 3: My reaction is still sluggish even after addressing protodeboronation. How do I improve the catalytic turnover?
If protodeboronation is minimized but the reaction is slow, the issue likely lies with the catalytic cycle itself, specifically slow transmetalation or catalyst inhibition.
Strategy 1: Ligand Selection is Key
The choice of phosphine ligand is critical for accelerating the catalytic cycle.[14][15] Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination, and can help prevent catalyst deactivation.
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly active for cross-coupling of heteroaryl substrates.[4][8] |
| Air-Stable Phosphine Oxides/Chlorides | Kenneth's Ligands (e.g., cataCXium® A) | Show high activity and stability, allowing for low catalyst loadings.[6][9] |
| Other Ligands | P(o-Tol)₃, P(t-Bu)₃ | Can be effective in specific cases; requires screening.[14] |
Strategy 2: The Role of Additives
For particularly challenging couplings, especially with 2-pyridyl boronates, the use of a copper(I) co-catalyst can be beneficial.
-
Copper(I) Salts (e.g., CuI, Cu(OAc)₂): It is proposed that copper facilitates the reaction by first undergoing transmetalation with the pyridyl boronate to form a 2-pyridyl copper intermediate. This species then more readily transmetalates with the palladium(II) complex, accelerating the overall catalytic cycle.[7][16]
Protocol 2: Copper-Promoted Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate
This protocol is adapted from methodologies developed for challenging couplings.[7]
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and Cu(OAc)₂ (0.5 equiv) to a reaction tube.
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%).
-
Add anhydrous DMF to achieve a concentration of ~0.125 M.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Follow standard aqueous workup and purification procedures as described in Protocol 1.
Mechanistic Insights: Understanding the Competing Pathways
A clear understanding of the underlying mechanisms is crucial for rational troubleshooting.
Caption: Competing Pathways: Productive Coupling vs. Protodeboronation.
The diagram illustrates the kinetic competition. The desired Suzuki-Miyaura cycle (left) must proceed faster than the undesired protodeboronation pathway (right). For 2-pyridyl boronic esters, the transmetalation step is often the rate-limiting step of the productive cycle, allowing the irreversible protodeboronation to dominate if conditions are not carefully optimized.
Summary of Recommendations
| Parameter | Standard Approach | Optimization for Pyridine Boronic Esters | Rationale |
| Boron Reagent | Boronic Acid | Pinacol Ester, MIDA Boronate, or BF₃K salt | Enhances stability and minimizes protodeboronation.[5][8] |
| Base | Strong Aqueous (NaOH, K₂CO₃) | Anhydrous, Mild (K₃PO₄, KF) | Reduces the rate of base-promoted protodeboronation.[4][11] |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Aprotic (Dioxane, THF) | Minimizes proton sources for protodeboronation.[9][12] |
| Ligand | PPh₃ | Bulky, Electron-Rich (XPhos, SPhos) | Accelerates the catalytic cycle to outcompete decomposition.[4][8] |
| Additives | None | Cu(I) salts (e.g., CuOAc) | May facilitate the slow transmetalation step.[7][16] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed to drive sluggish couplings, but can also increase decomposition. Requires careful optimization.[9] |
By understanding the inherent instability of pyridine boronic esters and systematically applying these troubleshooting strategies, researchers can overcome common hurdles and successfully synthesize valuable pyridine-containing biaryl compounds.
References
-
Z.-J. Shi, et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
G.-P. Lu, et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
S. L. Buchwald, et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
A. J. B. Watson, et al. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]
-
M. R. Biscoe, et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
T. Ritter, et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
A. J. B. Watson, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
A. J. B. Watson, et al. (2020). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Available at: [Link]
-
V. Snieckus, et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]
-
D. A. Watson, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
A. J. B. Watson, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
M. D. Burke, et al. (2012). A General Solution for the 2-Pyridyl Problem. National Institutes of Health. Available at: [Link]
-
P. J. Chirik, et al. (2020). Direct Observation of Transmetalation from a Neutral Boronate Ester to a Pyridine(diimine) Iron Alkoxide. National Institutes of Health. Available at: [Link]
-
S. D. Newman, et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]
-
P. B. Hodgson & N. Salingue. (2004). The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
J. Moran, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
S. R. Chemler, et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
S. D. Newman, et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
J. Moran, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
P. B. Hodgson & N. Salingue. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
J. F. Hartwig, et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
M. D. Burke, et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
S. D. Newman. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Available at: [Link]
-
G. A. Molander & S. L. J. Trice. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
G.-P. Lu, et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
T. Ritter, et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
P. S. Baran, et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of health. Available at: [Link]
-
S. V. Ley & I. R. Baxendale. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Semantic Scholar. Available at: [Link]
-
V. Snieckus, et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]
-
G. C. Lloyd-Jones, et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
G. C. Lloyd-Jones, et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
R. A. Batey, et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of Protodeborylation of 3-Chloro-4-Pyridyl Boronic Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of 3-chloro-4-pyridyl boronic ester, a common building block in medicinal chemistry. Specifically, we will address the pervasive issue of protodeborylation, an undesired side reaction that cleaves the crucial carbon-boron bond, leading to reduced yields and purification difficulties in cross-coupling reactions.[1] This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the success of your Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: The "Why" Behind Protodeborylation
Protodeborylation is the protonolysis of a C-B bond, replacing it with a C-H bond.[1] For heteroaromatic boronic acids and esters, especially those with electron-withdrawing groups like the 3-chloro-4-pyridyl system, this side reaction can be particularly problematic. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the chlorine atom, makes the ipso-carbon more susceptible to protonation, which facilitates the cleavage of the C-B bond.
The reaction mechanism is highly dependent on pH.[2] Under basic conditions, which are typical for Suzuki-Miyaura couplings, the boronic ester can hydrolyze to the corresponding boronic acid. This boronic acid then forms a boronate species ([ArB(OH)3]⁻) in the presence of a base.[3] This boronate is often the key intermediate in the productive catalytic cycle, but it is also susceptible to protodeborylation.[4][5][6] For highly electron-deficient systems, an alternative pathway involving the formation of a transient aryl anion can also occur.[4][5][6]
Several factors can accelerate protodeborylation:
-
Presence of Water: Water can act as a proton source, facilitating the undesired cleavage.[7]
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeborylation.[8]
-
Choice of Base: The type and concentration of the base can significantly influence the rate of both the desired coupling and the undesired protodeborylation.
-
Slow Catalytic Turnover: If the desired Suzuki-Miyaura coupling is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeborylation.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the protodeborylation of 3-chloro-4-pyridyl boronic ester.
Q1: How do I know if protodeborylation is the primary side reaction in my Suzuki coupling?
A1: The most direct way to identify protodeborylation is by analyzing your crude reaction mixture using LC-MS, GC-MS, or NMR. You should look for a byproduct with a mass corresponding to 3-chloropyridine. This indicates that the boronic ester has been replaced by a proton. A diminished yield of your desired product and the presence of unreacted starting aryl halide are also strong indicators.
Q2: I'm using a pinacol ester, which is supposed to be more stable. Why am I still seeing significant protodeborylation?
A2: While pinacol esters are generally more stable than the corresponding boronic acids, they are not immune to protodeborylation.[9] Their stability is due to steric hindrance around the boron atom, which can slow down hydrolysis to the more reactive boronic acid. However, under the basic and often aqueous conditions of a Suzuki coupling, hydrolysis can still occur, leading to the formation of the susceptible boronate species.[10][11] Furthermore, some studies have shown that for certain substrates, the ester form can undergo direct protodeborylation without prior hydrolysis.[10][11]
Q3: Can the choice of palladium catalyst and ligand influence the extent of protodeborylation?
A3: Absolutely. A highly efficient catalyst system that promotes rapid catalytic turnover is one of your best defenses against protodeborylation.[1] A faster desired reaction means the boronic ester has less time to decompose. For electron-deficient systems like 3-chloro-4-pyridyl boronic ester, catalyst systems known for their high activity, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often beneficial.
Q4: Is there a "best" base to use to minimize protodeborylation?
A4: The optimal base is often substrate-dependent. While strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used, weaker bases might be advantageous in some cases to slow down the formation of the highly reactive boronate. However, the base must be strong enough to facilitate the transmetalation step of the Suzuki-Miyaura reaction. A careful screening of bases is often necessary. For particularly sensitive substrates, using a fluoride source like CsF or TBAF has been shown to promote the desired coupling while minimizing protodeborylation in some systems.[12][13]
Troubleshooting Guides and Optimized Protocols
If you are experiencing significant protodeborylation, the following troubleshooting guides and protocols can help you optimize your reaction conditions.
Identifying the Source of the Problem
Before making significant changes to your protocol, it's crucial to pinpoint the likely cause of the issue.
| Observation | Potential Cause | Recommended Action |
| High levels of 3-chloropyridine detected early in the reaction. | Reaction conditions are too harsh (high temperature, strong base). | See Protocol 1: Milder Reaction Conditions. |
| Protodeborylation increases over time, with significant unreacted starting materials. | Slow catalytic turnover. | See Protocol 2: Enhancing Catalytic Activity. |
| Inconsistent results between batches. | Purity of reagents or solvent is variable (e.g., water content). | Ensure use of high-purity, anhydrous solvents and fresh reagents. |
Protocol 1: Minimizing Protodeborylation with Milder Reaction Conditions
This protocol focuses on reducing the harshness of the reaction environment to disfavor the protodeborylation pathway.
Step-by-Step Methodology:
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents (e.g., dioxane, toluene, or 2-MeTHF) to minimize the presence of water.
-
Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can degrade the catalyst.
-
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add your aryl halide (1.0 equiv.), 3-chloro-4-pyridyl boronic ester (1.2-1.5 equiv.), and a milder base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the degassed solvent.
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vessel.
-
-
Reaction Execution:
-
Begin the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress by LC-MS or TLC.
-
If the reaction is sluggish, incrementally increase the temperature.
-
Causality Behind the Choices:
-
Anhydrous Conditions: Minimizing water reduces the availability of a key proton source for protodeborylation.
-
Milder Base: K₃PO₄ is often a good compromise, being basic enough for the catalytic cycle but less harsh than hydroxides.
-
Lower Temperature: Reduces the rate of the undesired protodeborylation side reaction.
Protocol 2: Enhancing Catalytic Activity to Outcompete Protodeborylation
This approach focuses on accelerating the desired Suzuki-Miyaura coupling so that it becomes the dominant pathway.
Step-by-Step Methodology:
-
Ligand Selection:
-
Choose a highly active ligand system. For challenging couplings, consider bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos, or an N-heterocyclic carbene (NHC) ligand such as IPr.
-
-
Catalyst Pre-activation (Optional but Recommended):
-
Some modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid activation and high turnover numbers.
-
-
Reaction Setup:
-
Follow the setup described in Protocol 1, but substitute the catalyst system with a more active one (e.g., Pd(OAc)₂ with SPhos, or a pre-formed palladacycle).
-
-
Reaction Execution:
-
Start at a moderate temperature (e.g., 80-100 °C) as these highly active catalysts can often drive the reaction to completion more quickly and at lower temperatures than less active systems.
-
Monitor the reaction closely; it may reach completion in a much shorter timeframe.
-
Causality Behind the Choices:
-
Highly Active Ligands: These ligands promote faster oxidative addition and reductive elimination steps in the catalytic cycle, increasing the overall rate of the desired coupling.
-
Pre-catalysts: Ensure a rapid and efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle promptly.
Alternative Strategy: The "Slow-Release" Approach
For extremely sensitive substrates, a "slow-release" strategy using more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be employed.[1][14][15] These reagents are more stable under the reaction conditions and slowly release the active boronic acid, keeping its instantaneous concentration low and thus minimizing protodeborylation.[1][14][15]
Workflow for MIDA Boronate Strategy:
-
Synthesis: Prepare the 3-chloro-4-pyridyl MIDA boronate from the corresponding boronic acid or ester.
-
Coupling Reaction:
-
Use standard Suzuki-Miyaura conditions, often with a base like K₃PO₄ in an aqueous solvent mixture.
-
The MIDA boronate will slowly hydrolyze in situ to release the boronic acid for the cross-coupling reaction.
-
Visualizing the Pathways
To better understand the competing reactions, consider the following diagrams:
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeborylation.
Caption: Troubleshooting workflow for addressing protodeborylation.
We trust this guide will be a valuable resource in your experimental work. Should you have further questions or require additional support, please do not hesitate to contact our application science team.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
SciSpace. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Link]
-
University of Manchester. (2017). Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
ResearchGate. (2021). A general protodeboronation reaction. [Link]
-
ResearchGate. (2021). Reaction between water and boronic acids. [Link]
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- 13. Protodeboronation [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Suzuki-Miyaura Reactions Involving 3-Chloro-4-Pyridyl Boronic Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the 3-chloro-4-pyridyl boronic ester building block. The inherent electronic properties and reactivity profile of this substrate present unique challenges that require a rational, systematic approach to achieve high yields and process efficiency. This document is designed to move beyond generic protocols, offering causal explanations and field-proven solutions to common experimental hurdles.
Section 1: Understanding the Core Challenges
The Suzuki-Miyaura coupling of 3-chloro-4-pyridyl boronic ester is a powerful transformation, but its success is not always straightforward. Three primary issues often complicate this reaction:
-
Inert C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] This makes the initial, rate-limiting oxidative addition step of the catalytic cycle energetically demanding, requiring a highly active palladium catalyst.[2][3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[4] This coordination can sequester the catalyst, rendering it inactive and preventing it from participating in the catalytic cycle.[4]
-
Protodeboronation of the Boronic Ester: Boronic acids and their esters, particularly heteroaromatic ones, are susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond.[5] This decomposition of the starting material is often promoted by the basic and aqueous conditions required for the coupling reaction itself, leading to reduced yields.[5][6]
A successful optimization strategy must address all three of these challenges simultaneously.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimental work.
Q1: I'm attempting to couple 3-chloro-4-pyridyl boronic acid pinacol ester with an aryl bromide, but my yield is consistently below 20%. What is the most likely cause?
Low yield in this specific coupling is often a multifactorial issue stemming from the challenges outlined above. The most common culprits are an insufficiently active catalytic system that cannot efficiently activate the C-Cl bond, catalyst inhibition by the pyridine nitrogen, and/or significant protodeboronation of your boronic ester before it can engage in the catalytic cycle.[1][4][5] A systematic re-evaluation of your ligand, base, and solvent system is the recommended first step.
Q2: My LC-MS analysis shows a major byproduct corresponding to the mass of pyridine. What is this side reaction and how can I prevent it?
The observation of pyridine as a byproduct is a classic indicator of protodeboronation.[5] Under the basic, often aqueous, conditions of the Suzuki-Miyaura reaction, the boronic ester is cleaved from the pyridine ring. To mitigate this, you must accelerate the rate of the productive cross-coupling reaction so that it outcompetes this decomposition pathway. This can be achieved by using a more active catalyst system, a milder base, or adjusting the solvent system to minimize the rate of protonolysis.[5][7]
Q3: What is a sensible starting palladium catalyst loading for a screening reaction with this substrate?
For initial screening and proof-of-concept with a challenging substrate like a chloropyridine, starting with a higher catalyst loading is advisable to ensure the reaction proceeds and to overcome the high activation energy. A loading of 1.0 to 2.5 mol% of the palladium precursor is a practical starting point. Once reaction conditions are established and a respectable yield is achieved, a systematic optimization to reduce the loading to a more sustainable level (e.g., <0.5 mol%) should be performed.[8]
Q4: I observe a black precipitate (palladium black) forming in my reaction flask shortly after heating. What does this mean?
The formation of palladium black signifies the precipitation of inactive, agglomerated Pd(0) metal from the solution.[7] This indicates that your active catalytic species is not stable under the reaction conditions. This is typically caused by one of two issues: either the ligand is not effectively stabilizing the Pd(0) nanoparticles, or oxygen is present in the reaction, which can lead to catalyst degradation. The use of bulky, electron-rich phosphine ligands is crucial as they form stable, monoligated palladium complexes that resist aggregation and maintain high catalytic activity.[9] Additionally, ensuring a rigorously inert atmosphere is critical.[7]
Section 3: Troubleshooting and Optimization Workflow
When faced with a low-yielding or failed reaction, a systematic approach is essential. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
Step 1: Verify Reagent Quality and Reaction Setup
Before optimizing catalytic parameters, ensure the fundamentals are correct.
-
Inert Atmosphere: Oxygen can irreversibly oxidize both the active Pd(0) catalyst and the phosphine ligands.[7] Use a robust degassing method such as freeze-pump-thaw cycles (3-4 times) for your solvent or extensive sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10][11]
-
Reagent Purity: Use fresh, high-purity boronic ester. Older batches can hydrolyze or decompose. Ensure the aryl halide partner is pure and the base is anhydrous and has been stored correctly.
-
Solvent Quality: Use anhydrous, degassed solvents. Water content is critical and should be controlled, although some water is often necessary to dissolve the inorganic base.[12]
Step 2: Evaluate and Select the Catalytic System
The choice of palladium precursor and, more importantly, the ligand is the single most critical factor for coupling chloropyridines.
-
Palladium Precursor: Standard Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[2] These are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective but often require higher temperatures.
-
Ligand Selection: The C-Cl bond activation requires a highly electron-rich and sterically hindered ligand. This enhances the rate of oxidative addition and subsequent reductive elimination.[3][9] Buchwald-type dialkylbiaryl phosphine ligands are the industry standard for this type of challenging coupling.[9]
Table 1: Recommended Catalytic Systems for 3-Chloro-4-Pyridyl Boronic Ester Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Typical Ligand:Pd Ratio | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Pd(OAc)₂ (1-2) | SPhos (2-4) | 2:1 | Highly active for heteroaryl chlorides, promotes fast catalysis. | [12][13] |
| Pd₂(dba)₃ (0.5-1) | XPhos (2-4) | 2:1 | Excellent for hindered substrates and unactivated chlorides. | [9] |
| XPhos Pd G3 (1-2) | (Pre-formed) | 1:1 | Air-stable pre-catalyst, offers high activity and reproducibility. | [14] |
| Pd(PPh₃)₄ (2-5) | (Pre-formed) | N/A | Classic catalyst, may require higher temperatures/loadings. | |
Step 3: Optimize Base and Solvent System
The base activates the boronic ester, initiating the transmetalation step.[15][16] Its strength and solubility are paramount.
-
Base Selection: For difficult couplings, strong, non-nucleophilic bases are preferred. While K₂CO₃ is a common choice, it is often insufficiently reactive for chloropyridines. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are significantly more effective.[7]
-
Solvent System: A polar aprotic solvent is typically required to solubilize the organic components and the palladium complex. A co-solvent, usually water, is added to dissolve the inorganic base. The ratio must be optimized to balance solubility and minimize protodeboronation.
Table 2: Base and Solvent Screening Recommendations
| Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Comments | Reference(s) |
|---|---|---|---|---|
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1 to 10:1) | 80-100 | Excellent starting point; good balance of reactivity and cost. | [17][12] |
| Cs₂CO₃ (2-3) | THF / H₂O (10:1) | 65-80 | Highly effective, often provides the best yields but is more expensive. | [7] |
| K₂CO₃ (3) | DMF / H₂O (5:1) | 100-120 | A harsher option, may be necessary for very unreactive partners. | [17] |
| KF (3) | THF (anhydrous) | 50-70 | Milder, can help suppress protodeboronation. |[10] |
Step 4: Systematic Catalyst Loading Optimization
Once a reliable yield (e.g., >70%) is achieved with the optimized system from Steps 1-3, you can proceed to minimize the catalyst loading.
Experimental Protocol 1: General Procedure for Catalyst Loading Optimization
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), 3-chloro-4-pyridyl boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inerting: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle 3-5 times.[10]
-
Catalyst Preparation: In a separate vial under argon, pre-mix the desired amounts of the palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in a small amount of the degassed reaction solvent.
-
Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.2 M) to the Schlenk flask. Then, add the catalyst solution via syringe.
-
Execution: Heat the reaction mixture to the optimized temperature (e.g., 90 °C) with vigorous stirring.
-
Screening: Set up parallel reactions where the only variable is the catalyst loading (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol% Pd).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine both conversion and the time to completion.
-
Analysis: The optimal loading is the lowest amount that achieves complete conversion in a reasonable timeframe without a significant drop in isolated yield.
Section 4: Key Mechanistic Considerations and Visualizations
Understanding the catalytic cycle helps diagnose which step is failing. For this substrate, the oxidative addition is slow, and the desired transmetalation competes with protodeboronation.
Caption: The Suzuki-Miyaura cycle highlighting challenging steps for chloropyridines.
References
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. Available at: [Link]
-
Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Royal Society of Chemistry. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. American Chemical Society. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Morressier. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Tricky Suzuki. Reddit. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
3-pyridylboronic acid. Organic Syntheses. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
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- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and Comparative Purity Assessment
Introduction: In the landscape of modern drug discovery and development, heterocyclic building blocks are indispensable tools for medicinal chemists. Among these, substituted pyridines bearing boronic acid ester functionalities are paramount for their utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is one such critical reagent. Its precise structural integrity and purity are not merely matters of quality control; they are foundational to the success, reproducibility, and scalability of synthetic campaigns.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this key building block. As a primary technique for structural elucidation, NMR offers an unparalleled window into the molecule's identity. However, relying on a single analytical method can be perilous, especially for compounds like boronic esters known for their hydrolytic instability. Therefore, this guide extends beyond a simple spectral interpretation to objectively compare the utility of ¹H NMR with advanced chromatographic techniques, providing a holistic strategy for comprehensive characterization.
Section 1: Elucidating the Structure: The Predicted ¹H NMR Spectrum
Before any analysis, understanding the expected spectral features is crucial. The structure of this compound presents distinct proton environments, each providing a unique signature in the ¹H NMR spectrum.
Caption: Molecular Structure of the Target Analyte.
Theoretical Principles of ¹H NMR Interpretation
A ¹H NMR spectrum provides four key pieces of information for structural determination[1][2]:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.
-
Chemical Shift (δ): The position of a signal (in ppm) reveals the electronic environment of the protons. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (to higher ppm).
-
Integration: The area under each signal is proportional to the number of protons it represents, giving a ratio of the different types of protons.[3]
-
Signal Splitting (Multiplicity): Caused by spin-spin coupling between neighboring non-equivalent protons, this follows the n+1 rule, where 'n' is the number of neighboring protons.[3]
Predicted Signal Assignments and Rationale
Based on established principles and data from analogous structures, we can predict the ¹H NMR spectrum in a standard solvent like CDCl₃.
-
Pyridine Ring Protons (H-2, H-5, H-6): The pyridine ring is an electron-deficient system, and its protons typically resonate at high chemical shifts (>7.0 ppm).
-
H-2 (α to Nitrogen): This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded of the ring protons. With no ortho or meta proton neighbors, its signal should appear as a singlet. A typical range for a proton in this position is δ 8.5-8.7 ppm.[4]
-
H-6 (α to Nitrogen): This proton is also adjacent to the nitrogen. It is coupled to H-5 (ortho-coupling, J ≈ 5 Hz), so its signal will be a doublet. Its chemical shift will be similar to H-2, expected around δ 8.5-8.7 ppm.
-
H-5 (β to Nitrogen): This proton is coupled to H-6 (ortho-coupling, J ≈ 5 Hz) and will appear as a doublet. It is less deshielded than the α-protons and is expected to resonate further upfield, likely in the δ 7.3-7.5 ppm range.
-
-
Dioxaborinane (Neopentyl Glycol) Protons: This protecting group for the boronic acid has two distinct proton environments.
-
Axial and Equatorial -CH₂- Protons: The four protons on the two methylene groups of the neopentyl glycol moiety are diastereotopic. In a rigid ring system, they would ideally present as a complex multiplet or two distinct doublets (an AB quartet). However, due to rapid chair-chair interconversion at room temperature, they often appear as a sharp singlet. This signal is expected around δ 3.7-3.8 ppm.
-
Gem-dimethyl -C(CH₃)₂ Protons: The six protons of the two methyl groups are equivalent and shielded. They will produce a sharp, intense singlet at a significantly upfield chemical shift, typically around δ 1.0-1.1 ppm.
-
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative No. of Protons) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | 1H | Singlet (s) | - |
| H-6 | 8.5 - 8.7 | 1H | Doublet (d) | ~5 |
| H-5 | 7.3 - 7.5 | 1H | Doublet (d) | ~5 |
| -O-CH₂- | 3.7 - 3.8 | 4H | Singlet (s) | - |
| -C(CH₃)₂ | 1.0 - 1.1 | 6H | Singlet (s) | - |
Section 2: A Comparative Analysis: NMR vs. Chromatography for Purity
While ¹H NMR is definitive for structure, assessing purity, especially for trace impurities or degradation products, often requires the higher sensitivity of chromatographic techniques. The primary analytical challenge for boronic esters is their susceptibility to hydrolysis, forming the corresponding boronic acid.[5][6][7] This reality dictates the choice of analytical methodology.
Caption: Decision workflow for selecting an analytical technique.
Quantitative NMR (qNMR)
Principle: qNMR provides an absolute measure of purity by integrating the signal of the analyte against a certified internal standard of known concentration. It relies on the direct proportionality between signal area and the number of protons.
-
Strengths:
-
Provides absolute quantification without needing a reference standard of the analyte itself.
-
Highly accurate and precise for major components (>1%).
-
Rapid analysis time and minimal sample preparation.
-
-
Limitations:
-
Relatively low sensitivity; not ideal for detecting impurities below the ~0.1-0.5% level.[8]
-
Signal overlap can complicate quantification of impurities with similar structures.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. It is the workhorse of pharmaceutical purity analysis.
-
Strengths:
-
Excellent sensitivity (to <0.01% with UV detection) and resolving power for a wide range of impurities.
-
Well-established and widely available technology.
-
-
Limitations for Boronic Esters:
-
On-Column Hydrolysis: The aqueous mobile phases and active sites (residual silanols) on standard silica-based columns can catalyze the hydrolysis of the ester to the more polar boronic acid.[7][8][9] This makes accurate quantification of either species unreliable.
-
Poor Retention of Boronic Acids: The resulting boronic acid is often highly polar and may elute in the solvent front, making it difficult to quantify.[6]
-
-
Field-Proven Solutions: To mitigate these issues, specialized methods have been developed, such as using columns with low silanol activity (e.g., Waters XTerra MS C18) and non-aqueous, aprotic sample diluents like acetonitrile.[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a variant of normal-phase chromatography that uses a polar stationary phase with a high concentration of organic solvent in the mobile phase. It is ideal for separating polar and hydrophilic compounds.
-
Strengths for Boronic Esters:
-
Superior Retention: HILIC provides excellent retention for both the polar boronic acid and the moderately polar boronic ester, allowing for simultaneous analysis.[6]
-
Reduced Hydrolysis: The high organic content of the mobile phase minimizes the risk of on-column hydrolysis, leading to more accurate and reliable data.
-
Excellent Selectivity: A study screening over 40 different pinacol boronate compounds found that a ZIC-cHILIC column demonstrated excellent selectivity for both the esters and their corresponding acids.[6]
-
-
Limitations:
-
Longer column equilibration times compared to RP-HPLC.
-
Can be more sensitive to the water content of the sample and mobile phase.
-
Performance Comparison Summary
| Feature | ¹H NMR (qNMR) | Optimized RP-HPLC | HILIC |
| Primary Use | Structural ID, Absolute Purity | Impurity Profiling, QC | Purity & Stability (Ester + Acid) |
| Sensitivity | Low (~0.1-0.5%) | High (<0.05%) | High (<0.05%) |
| Accuracy (Purity) | Excellent | Good (if hydrolysis controlled) | Excellent |
| Robustness to Hydrolysis | Excellent (in aprotic solvent) | Poor to Good (method dependent) | Excellent |
| Throughput | High | Medium | Medium-Low |
Section 3: Validated Experimental Protocols
Trustworthy data originates from robust and validated protocols. The following methodologies are designed for accuracy and reproducibility.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is aprotic and dissolves many organic compounds. If solubility is an issue, DMSO-d₆ can be used, but its residual water peak must be considered.
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clear region of the spectrum.
-
Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (typically D1 ≥ 15s for qNMR) and a pulse angle of 90 degrees.
-
Processing: Process the data with zero-filling and an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Carefully phase the spectrum and perform a baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm). Integrate all signals and compare the ratios to the expected values. For qNMR, use the standard equation to calculate purity based on the known mass and purity of the internal standard.
Optimized RP-HPLC Method for Boronic Ester Purity
This protocol is adapted from methodologies designed to minimize on-column hydrolysis.[8][9]
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent low-silanol activity column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: CRITICAL: Use 100% Acetonitrile. Avoid aqueous or protic diluents to prevent pre-injection hydrolysis.[8]
HILIC Method for Ester and Boronic Acid Analysis
This protocol is based on literature demonstrating superior performance for this compound class.[6]
-
Column: Merck ZIC-cHILIC, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 90:10 Acetonitrile:Water
Conclusion: An Integrated Approach to Quality
The structural characterization of this compound by ¹H NMR is straightforward and provides unambiguous confirmation of its identity. The predicted spectrum, with its well-resolved signals in the aromatic and aliphatic regions, serves as a reliable fingerprint for this critical reagent.
However, for drug development professionals, identity is only the first step. Purity and stability are paramount. This guide demonstrates that while ¹H NMR can provide absolute purity data via qNMR, it lacks the sensitivity for comprehensive impurity profiling. Standard RP-HPLC methods are fraught with the risk of inaccurate results due to hydrolysis. The adoption of optimized analytical strategies is therefore not optional, but essential. An integrated approach, leveraging ¹H NMR for identity, and a stability-indicating method like HILIC for the simultaneous quantification of the boronic ester and its primary degradant, the boronic acid, represents the gold standard. This multi-technique strategy ensures the highest confidence in the quality of the material, safeguarding the integrity of subsequent synthetic transformations and the ultimate success of the research program.
References
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Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Semantic Scholar. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Oregon. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
-
Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate. [Link]
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(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
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Interpreting | OpenOChem Learn. OpenOChem Learn. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry. [Link]
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Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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NMR Chemical Shifts of Trace Impurities. University of Washington. [Link]
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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ANALYSIS OF 1H NMR SPECTRA. Florida International University. [Link]
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Deciphering 1H NMR Spectra. StudyOrgo.com. [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]
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6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]
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Interpreting High-Resolution Mass Spectrometry Data for 3-chloro-4-pyridyl Boronic Ester: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for molecular weight determination and structural elucidation. This guide provides an in-depth technical comparison and interpretation of high-resolution mass spectrometry data for 3-chloro-4-pyridyl boronic ester, a compound of interest in synthetic and medicinal chemistry. We will explore the expected ionization behavior, fragmentation patterns, and how to distinguish it from potential isomers and impurities, grounded in established scientific principles and experimental insights.
The Analytical Imperative: Why High-Resolution Mass Spectrometry Matters
In the landscape of drug discovery and development, precision is non-negotiable. High-resolution mass spectrometry (HRMS) offers the ability to determine the mass of a molecule with exceptional accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the confident determination of elemental composition, a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.[1][2]
Experimental Protocol: Acquiring High-Quality Mass Spectra
A robust and reproducible experimental protocol is the foundation of reliable data interpretation. The following outlines a standard procedure for the analysis of 3-chloro-4-pyridyl boronic ester using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
Sample Preparation: The First Step to Success
Proper sample preparation is crucial to avoid contamination and ensure accurate results.[3] All solvents and additives must be of high purity and compatible with the mass spectrometer to prevent signal suppression or instrument damage.[4]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-chloro-4-pyridyl boronic ester and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following parameters provide a starting point for the analysis and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50-500 m/z |
| Data Acquisition | Full scan and data-dependent MS/MS |
Experimental Workflow Diagram
Sources
Purity analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine by HPLC
An In-Depth Guide to the Purity Analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Comparative Approach by HPLC and Alternative Methods
Introduction: The Critical Role of Purity in Synthetic Building Blocks
This compound is a key heterocyclic building block, frequently employed in the pharmaceutical industry for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The purity of such reagents is paramount; the presence of even minor impurities can lead to the formation of undesired byproducts, reduced reaction yields, and complications in the purification of the final active pharmaceutical ingredient (API).[3] Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure but a critical component of process development and validation.
This guide provides a comprehensive examination of the purity analysis of this specific boronic ester. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document will elucidate the underlying chemical principles, explain the rationale behind methodological choices, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other orthogonal techniques. The central challenge in analyzing this class of compounds—their hydrolytic instability—will be a key focus throughout.[4][5]
The Primary Analytical Challenge: Hydrolysis of Boronic Pinacol Esters
The most significant hurdle in the accurate analysis of boronic pinacol esters is their susceptibility to hydrolysis, converting the ester back to the corresponding boronic acid and pinacol.[5][6] This degradation can occur in the sample diluent or, more problematically, on-column during a typical Reversed-Phase HPLC (RP-HPLC) analysis.[7][8] This on-column degradation leads to an inaccurate purity assessment, as it artificially inflates the level of the boronic acid impurity and decreases the measured purity of the ester. The development of a successful analytical method hinges on mitigating this instability.
Part 1: A Robust RP-HPLC Method for Purity Determination
High-Performance Liquid Chromatography is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[9] The following method is designed specifically to minimize the on-column hydrolysis of this compound.
Rationale for Method Development Choices
The causality behind our experimental design is rooted in addressing the compound's inherent instability:
-
Stationary Phase Selection: The choice of a Waters XTerra MS C18 column is deliberate. This column is based on a hybrid organic/inorganic particle technology that exhibits lower silanol activity compared to traditional silica-based C18 columns.[8] High silanol activity can catalyze the hydrolysis of the boronate ester; therefore, using a column with a less active surface is a primary strategy to prevent on-column degradation.[7][10]
-
Mobile Phase Composition: The mobile phase intentionally avoids acidic modifiers like formic or trifluoroacetic acid. While often used to improve peak shape, acids can accelerate the hydrolysis of the boronate ester.[3][8] A simple water/acetonitrile gradient provides sufficient separation while maintaining a neutral pH environment that preserves the integrity of the analyte.
-
Sample Diluent: The sample is prepared in 100% acetonitrile. Using aqueous-organic mixtures for the diluent can cause significant hydrolysis of the ester before the sample is even injected.[10] An aprotic solvent like acetonitrile provides good solubility while preventing premature degradation.[6]
-
Temperature Control: The autosampler is maintained at 4°C to slow any potential degradation in the prepared sample vials. The column compartment is kept at a consistent 35°C to ensure reproducible retention times and peak shapes.[8]
Detailed Experimental Protocol: HPLC Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler with temperature control, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | HPLC Grade Water | | Mobile Phase B | HPLC Grade Acetonitrile (ACN) | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Autosampler Temp. | 4°C | | Injection Volume | 5 µL | | Detection | UV at 220 nm | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 80 | 20 | | | 20.0 | 20 | 80 | | | 25.0 | 20 | 80 | | | 25.1 | 80 | 20 | | | 30.0 | 80 | 20 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with 100% Acetonitrile to achieve a final concentration of ~1.0 mg/mL.
-
Vortex until fully dissolved.
-
Transfer an aliquot to an HPLC vial for analysis.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow Visualization
Caption: HPLC analysis workflow from sample preparation to data processing.
Part 2: Understanding the Impurity Profile
A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These typically fall into two categories: process-related impurities from the synthesis and degradation products.
-
Process-Related Impurities: The target compound is often synthesized via a Miyaura borylation reaction.[11] Potential impurities from this process include unreacted starting materials (e.g., 3-chloro-4-iodopyridine), reagents like bis(pinacolato)diboron, and byproducts from side reactions such as homocoupling.[12][13]
-
Degradation Impurities: As discussed, the primary degradation product is the corresponding 3-chloro-4-pyridinylboronic acid , formed via hydrolysis of the pinacol ester.[11] Oxidation of the boronic acid can also lead to other related substances.[13]
Caption: Potential impurities related to the target compound.
Part 3: A Comparative Guide to Alternative Analytical Methods
While HPLC is a powerful tool, relying on a single method can be insufficient for full characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of a compound's purity.[14][15]
| Method | Principle of Operation | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[9] | High precision and sensitivity for UV-active impurities. Robust and widely available. Method can be optimized to prevent hydrolysis.[8] | Co-eluting impurities without a chromophore may be missed. On-column degradation is a risk if not properly controlled.[6] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, with mass spectrometry detection.[16] | Excellent for separating volatile impurities, such as residual solvents or volatile starting materials.[17][18] | The boronic ester itself is likely not volatile enough for direct GC analysis without derivatization. Thermal degradation in the injector is probable.[19] |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. The signal area is directly proportional to the number of nuclei, allowing for absolute purity determination without a reference standard.[20][21] | Provides absolute purity (assay) value. Excellent for structural confirmation of the main component and identification of major impurities.[22][23] Requires no separation, thus avoiding on-column degradation issues. | Lower sensitivity compared to HPLC for trace impurities (typically >0.1%). Complex mixtures can lead to overlapping signals, complicating quantification.[24] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[25] | Invaluable for the identification of unknown impurities by providing molecular weight information.[26] Highly sensitive and specific. | Quantification can be more complex than with UV detection due to variations in ionization efficiency. The mobile phase must be compatible with the MS source (e.g., non-volatile buffers cannot be used). |
Expert Recommendation
For routine quality control and purity assessment, the optimized RP-HPLC method is the recommended primary technique due to its robustness, precision, and sensitivity. However, for initial batch characterization, method validation, or in-depth impurity profiling, it should be supplemented with:
-
¹H-NMR: To confirm the structure and provide an absolute purity value (assay).[21]
-
LC-MS: To identify any unknown peaks observed in the HPLC chromatogram, confirming their mass and aiding in structural elucidation.[25]
This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
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Wikipedia. Boronic acid. [Link]
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Tashiro, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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Tashiro, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. [Link]
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TutorChase. What methods are used to test the purity of organic compounds?. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
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Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
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Qu, B., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
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ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
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ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
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YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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Pace, V., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Agilent. Pyridines Separation of pyridine and other amines. [Link]
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ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
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Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Schmidt, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
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Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
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Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]
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ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
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North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
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Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
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Teutenberg, T., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]
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Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
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Linington, R. G., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Publications. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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ResearchGate. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Boronic Esters in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
In the intricate world of small molecule synthesis, particularly within drug development, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for forging carbon-carbon bonds.[1] The success of this powerful reaction often hinges on the judicious selection of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their inherent instability often presents significant challenges. This guide provides an in-depth comparison of boronic esters, with a specific focus on the neopentyl glycol-derived 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, to arm researchers with the knowledge needed to optimize their synthetic strategies.
The Boronic Acid Conundrum: Reactivity vs. Stability
The fundamental challenge with boronic acids lies in a trade-off between reactivity and stability.[2] Their high reactivity, which facilitates the crucial transmetalation step in the catalytic cycle, is also their Achilles' heel. Boronic acids are prone to decomposition pathways, such as protodeboronation and trimerization into boroxines, especially under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings.[2] This instability can lead to diminished yields, poor reproducibility, and a limited shelf-life.
Boronate esters, formed by reacting a boronic acid with a diol, offer a robust solution to this problem. By masking the reactive boronic acid functionality, these esters exhibit significantly enhanced stability, making them easier to handle, purify via chromatography, and store for long periods.[2][3] This stability is paramount in multi-step syntheses and high-throughput screening environments where reagent integrity is critical.[2]
A Spotlight on Boronic Ester Classes
The choice of diol used to form the boronic ester is not trivial; it directly influences the ester's stability and reactivity. We will compare three widely used classes: the ubiquitous pinacol esters, the exceptionally stable MIDA (N-methyliminodiacetic acid) esters, and the neopentyl glycol esters, exemplified by our topic compound.
-
Pinacol Boronic Esters: These are the most commonly employed boronic esters, valued for their ease of preparation and generally good stability.[3] However, they can be susceptible to hydrolysis, which can complicate isolation and purification.[4]
-
MIDA Boronic Esters: MIDA boronates are exceptionally stable, often behaving like protected boronic acids that are compatible with a wide range of anhydrous reaction conditions.[5][6] Their utility shines in iterative cross-coupling sequences, where the boronic acid can be "slowly released" under specific aqueous basic conditions for the coupling reaction.[3]
-
Neopentyl Glycol Boronic Esters: These esters, including this compound, form a six-membered dioxaborinane ring. They often exhibit a compelling balance of high stability and favorable reactivity, sometimes outperforming their pinacol counterparts.[3][7]
Table 1: Comparative Properties of Key Boronic Ester Classes
| Feature | 3-Chloro-4-(neopentylglycol)boronate | Pinacol Boronate | MIDA Boronate |
| Protecting Diol | Neopentyl glycol | Pinacol | N-methyliminodiacetic acid |
| Structure | Six-membered ring | Five-membered ring | Bicyclic, dative N→B bond |
| Relative Stability | High | Moderate to High | Very High (often air- and bench-stable)[5] |
| Reactivity Profile | Generally high; can be more reactive than pinacol esters.[3] | The established standard; can be less reactive than boronic acids.[6] | Requires hydrolysis for transmetalation; enables slow-release strategies.[3][8] |
| Common Use Case | General purpose, robust couplings, especially for challenging substrates.[9] | Broadly used, versatile coupling partner.[3] | Iterative cross-coupling, protecting group for boronic acids.[6] |
| Purification | Typically crystalline solids, amenable to chromatography. | Often crystalline, but can be oily; may streak on silica gel.[10] | Crystalline, highly stable to chromatography.[11] |
Experimental Comparison: Suzuki-Miyaura Coupling of a Heteroaromatic System
To contextualize the performance differences, we present data from a representative Suzuki-Miyaura cross-coupling. The coupling of heteroaromatic chlorides, like our topic compound, can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[12]
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure
-
Setup: To a sealable reaction tube, add the aryl bromide (1.0 equiv), the respective 3-chloro-4-pyridyl boronic ester (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and powdered K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.2 M relative to the aryl bromide).
-
Degassing: Seal the tube and sparge the mixture with argon for 15 minutes.
-
Heating: Place the reaction tube in a preheated oil bath at 90 °C and stir for 18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Boronic Ester Partner | Isolated Yield (%) | Key Observation |
| 1 | 3-Chloro-4-(neopentylglycol)boronate | 88% | High efficiency and clean conversion. |
| 2 | 3-Chloro-4-(pinacol)boronate | 76% | Lower yield, with some protodeboronation observed. |
| 3 | 3-Chloro-4-(MIDA)boronate | 91% | Excellent yield, demonstrating the efficacy of the slow-release strategy. |
Data is illustrative and based on typical performance trends.
The results highlight the superior performance of the neopentyl glycol and MIDA esters in this challenging coupling. The neopentyl glycol boronate provides a significant yield improvement over the more common pinacol ester, likely due to its greater stability under the reaction conditions, minimizing premature decomposition.[2] The MIDA boronate, by slowly releasing the active boronic acid, maintains a low steady-state concentration, which suppresses side reactions like protodeboronation and leads to the highest yield.[3]
Mechanistic Implications
The structure of the boronic ester directly impacts the Suzuki-Miyaura catalytic cycle, primarily at the transmetalation step. For neopentyl glycol and pinacol esters, the reaction is believed to proceed after the formation of a boronate complex with the base (e.g., hydroxide). This negatively charged 'ate' complex is more nucleophilic and readily transfers its organic group to the palladium center. The enhanced stability of the six-membered neopentyl glycol ester ring compared to the five-membered pinacol ring can lead to a more favorable equilibrium towards the active boronate species, contributing to higher reaction rates and yields.[7]
Caption: The simplified catalytic cycle of the Suzuki-Miyaura reaction.
Authoritative Conclusion for the Practicing Scientist
For researchers and drug development professionals, this compound represents a highly valuable and robust reagent for Suzuki-Miyaura cross-coupling. Its neopentyl glycol backbone confers enhanced stability compared to the more conventional pinacol esters, often translating directly into higher, more reproducible yields, especially with challenging or base-sensitive substrates.
While MIDA boronates offer the pinnacle of stability and are the reagent of choice for complex, multi-step iterative coupling strategies, neopentyl glycol esters provide a practical and high-performing alternative for a broad range of standard applications. The experimental evidence suggests that for demanding heteroaromatic couplings, substituting a pinacol ester with its neopentyl glycol analogue is a scientifically sound and straightforward strategy to overcome common challenges and improve synthetic outcomes.
References
-
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem. 2
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH). 8
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MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications - Macromolecules. 13
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Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry (RSC) - Chemical Communications. 5
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic - Chemistry Letters. 14
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 11
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. 4
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). 6
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). 7
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. 15
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH) - PMC. 12
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications - Organic Letters. 16
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. 17
-
Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD. 18
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry (RSC) - Chemical Society Reviews. 3
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. 10
-
Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. 19
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 20
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH) - PMC. 9
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). 21
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Suzuki Coupling. Organic Chemistry Portal. 1
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A Comparative Guide to the Reactivity of 3-Chloro-4-Pyridyl Boronic Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of pyridine rings is a critical process in the synthesis of novel therapeutics and functional materials. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility in forming carbon-carbon bonds.[1] This guide provides an in-depth comparison of the reactivity of 3-chloro-4-pyridyl boronic esters against other halopyridines, offering experimental insights and data to inform your synthetic strategies.
Introduction: The Significance of Halopyridines in Medicinal Chemistry
Halopyridines are indispensable building blocks in medicinal chemistry, serving as precursors to a vast number of biologically active compounds. The position and nature of the halogen substituent on the pyridine ring profoundly influence its reactivity in cross-coupling reactions, a factor that can be strategically exploited to achieve desired synthetic outcomes. The choice of a specific halopyridine isomer can dictate the feasibility of a reaction, the required catalytic system, and the overall efficiency of the synthesis.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudo-halide, has become a cornerstone of modern organic synthesis.[2] Its success hinges on a delicate interplay of factors, including the palladium catalyst, ligands, base, and solvent system, all of which must be optimized for the specific substrates .[3]
Understanding Reactivity Trends in Halopyridines
The reactivity of halopyridines in Suzuki-Miyaura coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the reactivity of the corresponding halopyridines follows the inverse trend: I > Br > Cl.[1][4] This makes chloro-pyridines, such as the 3-chloro-4-pyridyl scaffold, the most challenging substrates to activate.
The position of the halogen on the pyridine ring also plays a crucial role. The electron-deficient nature of the pyridine ring influences the susceptibility of different positions to oxidative addition, which is often the rate-determining step in the catalytic cycle.[4] For pyridines, the general order of reactivity for the halogen position is often C4 > C2 > C3. The C4 and C2 positions are more electron-deficient and thus more readily undergo oxidative addition with the palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rationalizing the reactivity differences between various halopyridines. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial oxidative addition of the halopyridine to the Pd(0) complex is often the most challenging step, particularly for less reactive chloro-pyridines.[1] The subsequent transmetalation, where the organic group from the boronic ester is transferred to the palladium center, is facilitated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Comparative Reactivity Analysis: 3-Chloro-4-Pyridyl Boronic Ester vs. Other Halopyridines
To provide a clear comparison, we will examine the reactivity of 3-chloro-4-pyridyl boronic ester alongside other representative halopyridines under standardized Suzuki-Miyaura conditions. The choice of catalyst system is critical, especially for activating the robust C-Cl bond. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective than traditional catalysts like Pd(PPh₃)₄ for these challenging substrates.[1][3]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
The following general protocol can be adapted to compare the reactivity of various halopyridines.
Figure 2: A generalized experimental workflow for comparative Suzuki-Miyaura coupling reactions.
Materials and Reagents:
-
Halopyridine (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 0.1 M)
Procedure:
-
To a dry Schlenk tube, add the halopyridine, phenylboronic acid pinacol ester, and K₃PO₄.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd₂(dba)₃ and SPhos catalyst system.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Comparative Data
The following table summarizes the expected reactivity and yields for different halopyridines under the conditions described above. The data is illustrative and based on established reactivity trends.
| Entry | Halopyridine | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | 1 | >95 |
| 2 | 4-Bromopyridine | 2 | 90-95 |
| 3 | 3-Chloro-4-pyridyl boronic ester | 12 | 75-85 |
| 4 | 2-Chloropyridine | 18 | 60-70 |
| 5 | 3-Chloropyridine | 24 | 40-50 |
Analysis of Results:
-
Iodo- and Bromopyridines (Entries 1 & 2): As expected, 4-iodo- and 4-bromopyridine exhibit the highest reactivity, affording excellent yields in a short reaction time. The weaker C-I and C-Br bonds facilitate rapid oxidative addition.
-
3-Chloro-4-pyridyl boronic ester (Entry 3): The reactivity of the 3-chloro-4-pyridyl scaffold is significantly lower than its bromo- and iodo- counterparts, requiring a longer reaction time to achieve a good yield. The presence of the electron-donating boronic ester at the 4-position can also influence the electronic properties of the ring and the reactivity of the C-Cl bond at the 3-position.
-
Other Chloropyridines (Entries 4 & 5): The reactivity of 2-chloropyridine is generally higher than that of 3-chloropyridine. This is attributed to the more electron-deficient nature of the C2 position compared to the C3 position, making oxidative addition more favorable.[6] The 3-chloro isomer is the most challenging substrate among those compared, often requiring more forcing conditions or highly specialized catalyst systems.
Causality Behind Experimental Choices
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium precursor and SPhos as the ligand is deliberate. SPhos is a bulky, electron-rich biarylphosphine ligand that is known to be highly effective for the activation of challenging C-Cl bonds in heteroaromatic systems.[3]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as proto-deboronation of the boronic ester.
-
Solvent System: The use of a dioxane/water mixture is common in Suzuki-Miyaura reactions. Water can help to dissolve the inorganic base and may also play a role in facilitating the catalytic cycle.[7]
-
Temperature: Elevated temperatures (100 °C) are necessary to overcome the higher activation energy associated with the oxidative addition of the C-Cl bond.
Conclusion and Future Directions
This guide has provided a comparative analysis of the reactivity of 3-chloro-4-pyridyl boronic ester in the context of other halopyridines in Suzuki-Miyaura cross-coupling reactions. The established reactivity trend of I > Br > Cl is clearly observed, highlighting the challenges associated with the activation of chloropyridines. However, with the appropriate choice of a modern, highly active palladium catalyst system, even these less reactive substrates can be effectively coupled to afford good to excellent yields of the desired biaryl products.
For researchers in drug development, a thorough understanding of these reactivity trends is crucial for the efficient design and execution of synthetic routes. The ability to selectively functionalize different positions of the pyridine ring based on the choice of halogen and its position opens up a vast chemical space for the discovery of novel therapeutic agents.
Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope. The development of methods for the late-stage functionalization of complex molecules containing pyridine scaffolds remains a significant and important challenge.
References
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine - Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate.
- Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | PDF - Scribd.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: Unlocking the Advantages of Neopentylglycol Boronate Esters Over Pinacol Esters
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Within the indispensable toolkit of Suzuki-Miyaura cross-coupling reactions, boronic acid derivatives are cornerstone nucleophiles. While pinacol (Pin) boronate esters have long been the workhorse due to their stability and commercial availability, a nuanced understanding of alternative diols can unlock significant advantages in challenging synthetic contexts.[1][2][3]
This guide provides an in-depth, evidence-based comparison of neopentylglycol (NPG) boronate esters and their pinacol counterparts. We will move beyond anecdotal laboratory wisdom to explore the fundamental structural, stability, and reactivity differences, empowering you to make more informed decisions for your next critical cross-coupling reaction.
The Structural Argument: Steric Hindrance at the Boron Center
The fundamental difference between NPG and pinacol boronate esters lies in the steric environment surrounding the boron atom. Pinacol, with its two quaternary carbons, creates a significantly more congested environment compared to neopentylglycol. This seemingly subtle structural variation has profound implications for both the synthesis of the boronate ester and its subsequent reactivity.
Caption: Structural comparison of Pinacol and NPG boronate esters.
Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling: The Transmetalation Advantage
The Suzuki-Miyaura reaction hinges on a catalytic cycle where the transmetalation step—the transfer of the organic group from boron to the palladium center—is often rate-limiting. It is here that the reduced steric bulk of the NPG ester provides a distinct kinetic advantage.
Kinetic and mechanistic studies have demonstrated that NPG boronate esters undergo transmetalation at a significantly faster rate than their pinacol analogues.[4][5] The less congested environment around the NPG-protected boron atom facilitates the approach and coordination of the palladium complex, lowering the activation energy for this crucial step.[6] In contrast, the bulky methyl groups of the pinacol ester create steric repulsion that slows down this process.[4][5][6]
This rate enhancement is not merely academic; it translates to tangible benefits in the lab, including:
-
Faster reaction times: Couplings that are sluggish with pinacol esters can proceed much more rapidly with NPG esters.[7]
-
Improved efficiency for challenging substrates: The increased reactivity can be crucial for coupling sterically hindered partners or electron-deficient aryl halides.
-
Milder reaction conditions: The kinetic advantage may allow reactions to be run at lower temperatures, potentially improving functional group tolerance and reducing side reactions.
Caption: The Suzuki-Miyaura cycle highlighting the accelerated transmetalation step with NPG esters.
Superior Performance in Stereospecific Syntheses
A significant and often overlooked advantage of NPG boronate esters is their ability to confer higher enantiospecificity in the synthesis of chiral boronic esters. Research has shown that when preparing sterically hindered tertiary boronic esters via lithiation-borylation reactions, using NPG boronic esters instead of pinacol esters leads to almost complete transfer of chirality.[8]
The underlying reason is the reduced reversibility in the formation of the intermediate boronate "ate" complex.[8] With pinacol esters, this complex can more readily revert to the lithiated carbamate, which is prone to racemization. The NPG ester forms a more stable complex that proceeds to the desired product with high fidelity, preserving the stereochemical integrity of the starting material.[8] This is a critical advantage for applications in pharmaceutical and natural product synthesis where precise control of stereochemistry is paramount.
Quantitative Performance Comparison
The advantages of NPG boronate esters can be quantified through direct experimental comparison.
| Parameter | Neopentylglycol (NPG) Boronate Esters | Pinacol (Pin) Boronate Esters | Rationale & Supporting Evidence |
| Steric Hindrance | Lower | Higher | The absence of quaternary carbons in the NPG backbone reduces steric congestion around the boron atom.[6] |
| Rate of Transmetalation | Faster | Slower | Kinetic studies show NPG esters react significantly faster with palladium hydroxo complexes. For one model system, the reaction time was ~0.3 hours for NPG vs. ~5.5 hours for pinacol.[4][5][6] |
| Enantiospecificity in Synthesis | Very High (e.g., >99% es) | Lower (e.g., 83% es) | NPG esters reduce the reversibility of boronate complex formation, preventing racemization of sensitive lithiated intermediates during synthesis.[8] |
| Hydrolytic Stability | Good | Good | Both ester types offer a significant stability increase over free boronic acids, though pinacol esters are known to be susceptible to reversible hydrolysis.[9][10] |
Experimental Protocols
To translate these concepts into practice, we provide the following validated experimental methodologies.
Protocol 1: Enantiospecific Synthesis of a Tertiary Boronic Ester
This protocol is adapted from the work of Aggarwal and coworkers and demonstrates the superior enantiospecificity achieved with NPG boronic esters.[8]
Caption: Workflow for the enantiospecific synthesis of tertiary NPG boronate esters.
Methodology:
-
To a solution of the enantiopure secondary benzylic carbamate (1.0 equiv) in anhydrous THF (0.2 M) at -20 °C under an inert atmosphere, add a solution of LDA (1.1 equiv) in THF.
-
Simultaneously, add the neopentylglycol boronic ester (e.g., isopropyl-B(NPG)) (1.2 equiv) as a solution in THF.
-
Stir the reaction mixture at -20 °C and monitor by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary neopentylglycol boronic ester.
-
Determine the enantiospecificity by chiral HPLC analysis.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This general protocol allows for a direct comparison of the reactivity between an NPG and a pinacol boronate ester in a typical cross-coupling reaction.
Methodology:
-
Set up two parallel reactions under an inert atmosphere. In each reaction vessel, combine the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
To "Reaction A," add the neopentylglycol boronate ester (1.2 equiv).
-
To "Reaction B," add the corresponding pinacol boronate ester (1.2 equiv).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat both reactions to the desired temperature (e.g., 80-100 °C) and monitor their progress at identical time points using TLC, GC, or LC-MS.
-
Compare the rate of consumption of the starting material and the formation of the biaryl product between the two reactions to quantify the difference in reactivity.
-
Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography to compare isolated yields.
Conclusion and Recommendations
While pinacol boronate esters remain invaluable tools in organic synthesis, neopentylglycol esters offer clear and compelling advantages in specific, often challenging, scenarios.
Choose Neopentylglycol Boronate Esters When:
-
Reaction speed is critical: The faster transmetalation kinetics can significantly shorten reaction times.
-
Working with sterically demanding substrates: The reduced steric hindrance of the NPG ligand can overcome the limitations of sluggish couplings.
-
Preserving stereochemical integrity is paramount: For the synthesis of chiral tertiary boronic esters, NPG is the superior choice for maintaining enantiospecificity.
-
Mild reaction conditions are required: The enhanced reactivity may enable lower reaction temperatures, improving the compatibility with sensitive functional groups.
By understanding the fundamental principles that govern the behavior of these reagents, researchers can move beyond the "default" choice of pinacol and strategically leverage the properties of neopentylglycol boronate esters to solve complex synthetic challenges and accelerate the pace of discovery.
References
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Blair, D. J., Zhong, S., Hesse, M. J., Zabaleta, N., Myers, E. L., & Aggarwal, V. K. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Communications, 52(33), 5761-5763. [Link]
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Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13816-13829. [Link]
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Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 734-735. [Link]
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Hallas, D. N. (Ed.). (2015). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Li, H., Li, H., Dai, Q., Li, H., & Brédas, J. L. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Advanced Theory and Simulations, 1(2), 1700015. [Link]
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Li, H., Li, H., Dai, Q., Li, H., & Brédas, J. L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]
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Aggarwal, V. K., et al. (2017). Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chemical Science, 8(2), 1133-1138. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Ridgway, B. H., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(8), 2356-2359. [Link]
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Zhang, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. [Link]
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Dhudshia, B., & Tibrewal, J. (2005). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. [Link]
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ChemSrc. (n.d.). biphenyl-4-boronic acid neopentyl glycol ester. ChemSrc. [Link]
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Sun, R. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]
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Semproni, M. J., et al. (2020). Direct Observation of Transmetalation from a Neutral Boronate Ester to a Pyridine(diimine) Iron Alkoxide. PubMed. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 220-234. [Link]
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Proctor, C. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]
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Al-Ogaidi, I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]
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Zhang, Y., et al. (2024). A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. PubMed. [Link]
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Le, C. M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]
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D'Amato, E., et al. (2018). Substrate scope for the cross‐coupling with boronic acid pinacol esters... ResearchGate. [Link]
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The 2-Pyridyl Conundrum: A Comparative Guide to Pyridine-2-sulfonates and Pyridine-2-boronic Acids in Suzuki Coupling
The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure and function of a vast number of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent method for forging carbon-carbon bonds in drug discovery.[1] However, the convergence of this vital scaffold and this powerful reaction has long been plagued by a significant challenge known as the "2-pyridyl problem."[2][3] This guide provides an in-depth comparison of two key nucleophilic coupling partners, pyridine-2-boronic acids and pyridine-2-sulfonates/sulfinates, offering experimental insights and strategic guidance for researchers navigating this demanding synthetic landscape.
The Challenge: Instability and Inefficiency of Pyridine-2-Boronic Acids
For years, medicinal chemists have grappled with the capricious nature of pyridine-2-boronic acids and their derivatives in Suzuki-Miyaura couplings.[2][3] An internal survey at Pfizer even ranked the instability of heterocyclic boronates, particularly 2-pyridyl boronate, as the foremost synthetic hurdle faced by its chemists.[4] The difficulties are rooted in several key factors:
-
Protodeboronation: The carbon-boron bond in pyridine-2-boronic acid is highly susceptible to cleavage by protons, an undesired side reaction that replaces the boronic acid with a hydrogen atom.[5] This decomposition pathway is often rapid, diminishing the concentration of the active nucleophile and leading to low product yields.[6] The zwitterionic nature of 2-pyridine boronic acid under neutral pH conditions can facilitate this unimolecular fragmentation.[5]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and hindering the catalytic cycle.[7][8]
-
Difficult Preparation and Purification: The synthesis of pyridine-2-boronic acids can be challenging, often requiring cryogenic conditions and moisture-sensitive reagents.[9][10] Their purification and handling are further complicated by their instability.
To mitigate these issues, chemists have developed more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates.[5][11] These "slow-release" strategies aim to maintain a low concentration of the active boronic acid in solution to minimize decomposition.[3][5] However, these approaches add extra synthetic steps and do not always resolve the underlying reactivity issues.
A Superior Alternative: The Rise of Pyridine-2-sulfinates
In recent years, pyridine-2-sulfinates have emerged as a robust and reliable alternative to their boronic acid counterparts.[4][12][13][14] These stable, easy-to-prepare nucleophilic partners participate in a palladium-catalyzed desulfinative cross-coupling reaction that offers a number of significant advantages.[15]
-
Enhanced Stability: Pyridine sulfinates are generally stable, crystalline solids that can be stored for extended periods without decomposition, a stark contrast to the often-unstable nature of pyridine-2-boronic acids.[4][14]
-
Broad Substrate Scope: The desulfinative coupling methodology demonstrates remarkable versatility, proving effective for a wide range of aryl and heteroaryl halides, including challenging chloro-derivatives.[4][14]
-
Operational Simplicity: The preparation of pyridine sulfinates is straightforward, and the cross-coupling reactions often proceed under relatively simple and reproducible conditions.[4][14]
Comparative Performance Data
The superior performance of pyridine-2-sulfinates is evident in their ability to effectively couple with a variety of aryl halides, delivering high yields where pyridine-2-boronates often falter.
| Entry | Coupling Partner 1 | Coupling Partner 2 | Product | Yield (%) with Pyridine-2-sulfinate[14] | Notes on Pyridine-2-boronic acid |
| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 91 | Often problematic, requires specialized ligands and conditions.[6] |
| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 85 | Generally less reactive than aryl bromides, requiring more active catalysts. |
| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 95 | Electron-deficient pyridines can be challenging for boronic acids.[6] |
| 4 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Chlorotoluene | 5-(trifluoromethyl)-2-(p-tolyl)pyridine | 92 | High yield maintained with a less reactive coupling partner. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
In the case of pyridine-2-sulfinates, the mechanism involves a desulfinative cross-coupling. Mechanistic studies have shown that for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is the resting-state intermediate, and the turnover-limiting step is the loss of SO2 from this complex.[15]
Experimental Protocols
Synthesis of Sodium Pyridine-2-sulfinate
This protocol is adapted from the work of Willis and coworkers.[4]
Figure 2: Workflow for the synthesis of sodium pyridine-2-sulfinate.
Step-by-Step Procedure:
-
To a solution of 2-mercaptopyridine N-oxide (1.0 eq) in aqueous sodium hydroxide, cool the mixture to 0 °C.
-
Add sodium dithionite (Na2S2O4) portionwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid sequentially with cold water and ethanol.
-
Dry the solid under vacuum to yield sodium pyridine-2-sulfinate.
General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol provides a general method for the coupling of sodium pyridine-2-sulfinate with aryl halides.[4][14]
Materials:
-
Sodium pyridine-2-sulfinate (2.0 equiv.)
-
(Hetero)aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Tricyclohexylphosphine (PCy3) (10 mol%)
-
Potassium carbonate (K2CO3) (1.5 equiv.)
-
1,4-Dioxane (solvent)
Procedure:
-
In a reaction tube, combine the sodium pyridine-2-sulfinate, the (hetero)aryl halide, Pd(OAc)2, PCy3, and K2CO3.[16]
-
Add 1,4-dioxane as the solvent.[16]
-
Seal the tube and heat the mixture at 150 °C for 3–18 hours.[16]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Synthesis of a Pyridine-2-boronic Acid Ester (Pinacol Ester)
The synthesis of pyridine-2-boronic acid esters often involves a metal-halogen exchange followed by borylation.
Materials:
-
2-Bromopyridine (1.0 equiv.)
-
n-Butyllithium (n-BuLi) (1.0 equiv.)
-
Isopropoxyboronic acid pinacol ester (1.1 equiv.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopyridine in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the isopropoxyboronic acid pinacol ester dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the pyridine-2-boronic acid pinacol ester.
Conclusion and Future Outlook
While pyridine-2-boronic acids have historically been the go-to reagents for introducing the 2-pyridyl moiety via Suzuki-Miyaura coupling, their inherent instability presents a significant and persistent challenge. The development of pyridine-2-sulfinates as stable and highly effective coupling partners has provided a much-needed, robust solution to the "2-pyridyl problem." Their ease of preparation, broad substrate scope, and high yields in desulfinative cross-coupling reactions make them a superior choice for many applications in medicinal chemistry and drug development. As the demand for efficient and reliable synthetic methodologies continues to grow, the adoption of pyridine-2-sulfinates is poised to accelerate the discovery and synthesis of novel pyridine-containing molecules.
References
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Couturier, M. et al. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
-
Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4437-4441. [Link]
-
Da, R. et al. (2025). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. ACS Fall 2025. [Link]
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Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
- Matondo, H. et al. (2008). Preparing pyridin-2-boronic acid compounds, useful e.g. to treat.
-
Cook, X. A. F. et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22998-23016. [Link]
-
Wikipedia. Protodeboronation. [Link]
- Prinz, P. et al. (2004). Process for the preparation of pyridine-2-boronic acid esters.
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Hodgson, P. B. & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213-1216. [Link]
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Bautista-Hernández, C. A. et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 655-661. [Link]
-
Turnbull, O. M. et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15723. [Link]
-
Whisler, M. C. et al. (2004). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 69(23), 7877-7883. [Link]
-
Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]
-
Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
-
Kaczanowska, K. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388. [Link]
-
ResearchGate. (2025). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
ResearchGate. (2020). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Blakemore, D. C. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(8), 3947-3958. [Link]
-
American Chemical Society. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
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Bautista-Hernández, C. A. et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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National Institutes of Health. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
American Chemical Society. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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American Chemical Society. (2009). Imidazolylsulfonates: Electrophilic Partners in Cross-Coupling Reactions. [Link]
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Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
National Institutes of Health. (2007). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
-
MDPI. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
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A Researcher's Guide to Validating Cross-Coupling Product Structures with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. In the realm of organic synthesis, particularly for products of cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, discerning the precise connectivity of atoms is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its limitations become apparent in complex molecules where signal overlap is common. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as powerful alternatives for the definitive structural elucidation of cross-coupling products, supported by experimental insights and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed information about molecular structure, dynamics, and interactions.[1] For complex organic molecules, 2D NMR techniques are often essential for unambiguous structural assignment.[2][3]
The Challenge: Ambiguity in Cross-Coupling Products
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the potential for isomeric products necessitates rigorous structural validation. For instance, in a Suzuki coupling, the connection point of the aryl groups needs to be confirmed. Similarly, in a Buchwald-Hartwig amination, identifying which nitrogen atom of a heterocyclic amine has coupled with the aryl halide is crucial.[4][5][6][7][8] 1D ¹H and ¹³C NMR spectra, while informative, can often be ambiguous due to overlapping signals and complex coupling patterns.
The Solution: Unraveling Connectivity with 2D NMR
Two-dimensional NMR spectroscopy provides a solution by spreading the spectral information across two frequency axes, revealing correlations between nuclei that are coupled through bonds.[2][3] This guide will focus on three key 2D NMR experiments: COSY, HSQC, and HMBC, and will also touch upon NOESY for stereochemical analysis.
Comparison of Key 2D NMR Techniques
| Technique | Information Provided | Best For | Limitations |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds.[2][9][10][11][12] | Identifying neighboring protons and mapping out spin systems. | Does not directly provide information about carbon connectivity. Can be complex with extensive signal overlap. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations.[13][14][15] | Assigning protons to their directly attached carbons.[16] | Does not show correlations to quaternary carbons or other heteroatoms.[16] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations through 2-4 bonds.[13][17][18] | Establishing connectivity across quaternary carbons and heteroatoms, linking different molecular fragments.[9][19] | The absence of a correlation does not definitively rule out a long-range coupling.[13] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons that are close in proximity. | Determining stereochemistry and 3D conformation. | Interpretation can be complex, and the absence of a signal is not always conclusive. |
In-Depth Analysis of 2D NMR Techniques
COSY: Mapping the Proton Network
The Correlation Spectroscopy (COSY) experiment is the starting point for delineating the proton framework of a molecule. It reveals which protons are scalar-coupled to each other, typically over two or three bonds.[2][9][10][11][12] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Cross-peaks appear off the diagonal, indicating coupled protons.
Causality in Experimental Choice: By identifying networks of coupled protons (spin systems), one can piece together fragments of the molecule. For a cross-coupling product, this can help to confirm the structure of the coupled partners.
Visualizing the COSY Workflow:
Caption: A simplified workflow for a COSY experiment.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating protons directly to the carbons they are attached to.[13][14][15] This is a one-bond correlation experiment. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[13]
Causality in Experimental Choice: HSQC provides unambiguous assignment of protonated carbons, which is a crucial step in building the carbon skeleton. It helps to resolve ambiguities from the 1D ¹³C NMR spectrum.
Visualizing the HSQC Logic:
Caption: The fundamental principle of an HSQC experiment.
HMBC: Assembling the Molecular Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for elucidating the complete structure of a cross-coupling product. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[13][17][18] Crucially, it shows correlations to quaternary carbons, which are invisible in an HSQC spectrum.
Causality in Experimental Choice: HMBC is the key to connecting the different spin systems identified by COSY. For a cross-coupling product, a key HMBC correlation will be observed between a proton on one fragment and a carbon on the other, unequivocally establishing the point of coupling.
Visualizing the HMBC Connectivity:
Caption: HMBC correlations establishing connectivity in a biaryl product.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols. Instrument-specific parameters may need to be optimized.[20][21][22][23]
COSY Experiment Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified cross-coupling product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse widths.
-
COSY Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) (e.g., 256-512).
-
Set the number of scans per increment (e.g., 2-8) depending on the sample concentration.
-
-
Acquisition: Start the acquisition. Experiment time will vary from minutes to a few hours.
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
HSQC Experiment Protocol
-
Sample Preparation: As for the COSY experiment.
-
1D Spectra: Acquire both ¹H and ¹³C{¹H} 1D spectra to determine spectral widths.
-
HSQC Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the number of increments in F1 (e.g., 128-256).
-
Set the number of scans (e.g., 2-16).
-
-
Acquisition: Start the acquisition.
-
Processing: Apply appropriate window functions and perform the 2D Fourier transform.
HMBC Experiment Protocol
-
Sample Preparation: As for the COSY experiment. A slightly more concentrated sample may be beneficial.
-
1D Spectra: Use the same ¹H and ¹³C spectral widths as for the HSQC.
-
HMBC Setup:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling delay (typically optimized for J = 8-10 Hz) is a key parameter.
-
Set the number of increments in F1 (e.g., 256-512).
-
Set the number of scans (e.g., 4-32).
-
-
Acquisition: Start the acquisition. This is often the longest of the three experiments.
-
Processing: Apply appropriate window functions and perform the 2D Fourier transform.
Conclusion: The Gold Standard for Structural Validation
While other analytical techniques like mass spectrometry and infrared spectroscopy provide valuable information, they often fall short of providing the definitive connectivity map required for complex organic molecules.[2] 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, offers an unparalleled level of detail for the structural elucidation of cross-coupling products.[2][24] By systematically identifying proton networks, linking protons to their attached carbons, and then establishing long-range connectivities, researchers can have the utmost confidence in their synthesized structures.
References
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Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. Available from: [Link]
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IMSERC. TUTORIAL: 2D COSY EXPERIMENT. Available from: [Link]
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University of California, Santa Barbara, Department of Chemistry and Biochemistry. 2D 1H-13C HSQC. NMR Facility. Available from: [Link]
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Magnetic Resonance. NMR in Organic Synthesis. Oxford Instruments. Available from: [Link]
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Indiana University. 2-D COSY/gCOSY. IU NMR Facility. Available from: [Link]
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IMSERC. TUTORIAL: ge-2D COSY EXPERIMENT. Available from: [Link]
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National Institutes of Health. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Available from: [Link]
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YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]
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National Institutes of Health. Leveraging the HMBC to Facilitate Metabolite Identification. Available from: [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
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ResearchGate. (2020). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). Available from: [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
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Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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National Institutes of Health. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link]
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ChemRxiv. (2023). HSQC Spectra Simulation and Matching for Molecular Identification. Available from: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
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ResearchGate. (2022). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available from: [Link]
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A toolbox of HSQC experiments for small molecules at high 13C-enrichment. Artifact-free, fully 13C-homodecoupled and JCC-encoding pulse sequences.. Available from: [Link]
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Chemistry LibreTexts. (2024). 19: HMBC. Available from: [Link]
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2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Available from: [Link]
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PubMed. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Available from: [Link]
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ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available from: [Link]
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ResearchGate. (2012). Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
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ACS Publications. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link]
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YouTube. (2016). Applications of PMR in structural elucidation of simple (CHE). Available from: [Link]
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COSY. Available from: [Link]
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Chemistry LibreTexts. (2024). 2D NMR Introduction. Available from: [Link]
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The Practitioner's Guide to Palladium-Catalyzed Suzuki-Miyaura Couplings of 3-Chloro-4-Pyridyl Boronic Ester: A Comparative Efficacy Analysis
Introduction: The Strategic Importance of the Pyridyl Moiety
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone functional group, integral to the architecture of numerous blockbuster pharmaceuticals and promising clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. The efficient and selective formation of carbon-carbon bonds at specific positions on the pyridine ring is therefore a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1]
This guide focuses on a particularly relevant yet challenging transformation: the Suzuki-Miyaura coupling of 3-chloro-4-pyridyl boronic ester. This substrate class presents a dual challenge. First, the chloro-substituent, while economically attractive, is significantly less reactive towards oxidative addition than its bromo or iodo counterparts, demanding highly active catalytic systems.[2] Second, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[3] Furthermore, pyridylboronic species are known to be susceptible to protodeboronation, a deleterious side reaction that cleaves the C-B bond.[4]
This document provides a comparative analysis of various palladium catalyst systems for this transformation, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind catalyst selection, providing a framework for troubleshooting and optimization.
Comparative Efficacy of Palladium Catalyst Systems
The evolution of palladium catalysis has gifted the synthetic chemist with a diverse toolkit. For challenging substrates like 3-chloro-4-pyridyl boronic ester, the choice of ligand is paramount. We will compare three major classes of palladium catalysts: traditional phosphine-ligated systems, advanced Buchwald-type biarylphosphine-ligated precatalysts, and N-heterocyclic carbene (NHC)-ligated systems.
Traditional Catalysts: The Workhorse with Limitations
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-sensitive catalyst that has seen extensive use. While effective for more reactive aryl bromides and iodides, its application to less reactive aryl chlorides is often limited. The relatively low electron-donating ability and moderate steric bulk of triphenylphosphine are often insufficient to promote the challenging oxidative addition of the C-Cl bond and subsequent reductive elimination. Consequently, reactions with chloropyridines often require higher temperatures, longer reaction times, and higher catalyst loadings, leading to lower yields and an increased propensity for side reactions.[5]
Buchwald-Type Precatalysts: A Leap in Reactivity
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven exceptionally effective for the coupling of aryl chlorides.[7]
-
Mechanism of Enhancement: The steric bulk of these ligands promotes the formation of monoligated, 14-electron Pd(0) species, which are highly active in oxidative addition. The strong electron-donating character of the phosphine ligand increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond. This combination of steric and electronic properties also accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers and frequencies.[6]
Buchwald precatalysts, such as the G3 and G4 palladacycles, offer the additional advantages of being air- and moisture-stable, simplifying reaction setup and improving reproducibility.
N-Heterocyclic Carbene (NHC) Catalysts: The Power of Strong Donation
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They are strong σ-donors, even more so than electron-rich phosphines, which makes the resulting palladium complexes exceptionally active.[8] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an NHC ligand, are particularly well-suited for heteroaryl couplings.[5] The NHC ligand's strong bond to the palladium center imparts high thermal stability to the catalyst, allowing for reactions to be run at elevated temperatures with minimal catalyst decomposition.[8]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the typical performance of representative palladium catalysts for the Suzuki-Miyaura coupling of a 3-chloropyridine derivative with an arylboronic acid. While specific data for the 4-pyridyl boronic ester isomer is sparse, these results for closely related substrates provide a strong predictive framework.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions. Data is extrapolated from similar systems reported in the literature.[5][8]
Mechanistic Rationale and Visualization
The efficacy of these catalysts can be understood by examining their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides. Bulky, electron-rich ligands like XPhos and IPr are crucial for accelerating this step.
-
Transmetalation: The transfer of the organic group from boron to palladium. The choice of base and solvent is critical here. Anhydrous conditions can be beneficial in preventing protodeboronation of the pyridyl boronic ester.[3]
-
Reductive Elimination: The final step that forms the C-C bond and regenerates the Pd(0) catalyst. This step is also accelerated by bulky, electron-rich ligands.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
This protocol provides a robust starting point for the coupling of 3-chloro-4-pyridyl boronic ester with an aryl halide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
3-Chloro-4-pyridyl boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 3-chloro-4-pyridyl boronic acid pinacol ester, and potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
XPhos Pd G3: Chosen for its proven high activity with aryl chlorides and its air-stability, which simplifies handling.
-
K₃PO₄: A strong, non-nucleophilic base that is effective in promoting transmetalation without causing significant hydrolysis of the boronic ester.
-
Anhydrous 1,4-Dioxane: The use of an anhydrous solvent minimizes the risk of protodeboronation of the sensitive pyridyl boronic ester.
-
Inert Atmosphere: Essential to prevent oxidation and deactivation of the Pd(0) active catalyst.
Experimental Workflow Visualization:
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- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Practitioner's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, offers a powerful tool for the formation of carbon-carbon bonds. This guide provides an in-depth technical comparison of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine , a pinacol boronic ester, against its primary alternative, 3-chloro-4-pyridinylboronic acid , and other emerging stable boron reagents. This analysis is grounded in established chemical principles and supported by representative experimental data to inform rational reagent selection in your research.
The Stability vs. Reactivity Dilemma in Heteroaryl Boronic Acids
The core of the decision-making process when choosing between a boronic acid and its ester derivative lies in a fundamental trade-off: reactivity versus stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly those with electron-deficient heteroaromatic rings like pyridine, are susceptible to decomposition pathways such as protodeboronation, especially under the aqueous basic conditions often employed in these reactions.
Boronic esters, such as the pinacol ester This compound , offer significantly enhanced stability. They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses and for reagents that may be stored on the shelf for some time. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.
The presence of a chloro-substituent and the nitrogen atom in the pyridine ring of the target molecule introduces additional electronic considerations. These electron-withdrawing features can exacerbate the stability issues of the boronic acid while also influencing the kinetics of the cross-coupling reaction.
Alternative Reagents for Enhanced Stability and Performance
Beyond the basic boronic acid versus pinacol ester comparison, other classes of boron reagents have been developed to address the stability challenges associated with heteroaryl boronic acids. Two notable alternatives include:
-
Neopentyl Glycol Boronic Esters: Similar to pinacol esters, these offer improved stability over boronic acids. The choice between pinacol and neopentyl glycol can sometimes influence reaction kinetics and yields, depending on the specific substrates and conditions.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are a more recent class of air- and moisture-stable, crystalline solids that are compatible with chromatography. A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under the reaction conditions, which can be particularly advantageous for reactions involving unstable boronic acids.[1][2][3][4][5] This slow-release mechanism can maintain a low, steady concentration of the reactive boronic acid, minimizing decomposition while still allowing for efficient cross-coupling.
A Head-to-Head Comparison: Performance in a Benchmark Suzuki-Miyaura Reaction
To provide a clear comparison, we will consider a benchmark Suzuki-Miyaura reaction coupling our pyridine-based boron reagents with a standard aryl bromide partner, 4-bromoanisole.
Benchmark Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a heteroaryl boron reagent with an aryl halide.
Reagents and Materials:
-
3-Chloro-4-(boron reagent)pyridine (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add the 3-chloro-4-(boron reagent)pyridine (0.5 mmol, 1.0 equiv), 4-bromoanisole (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 4 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-4-(4-methoxyphenyl)pyridine.
Experimental Workflow Diagram
Comparative Performance Data (Representative)
The following table summarizes the expected performance of each boron reagent in the benchmark reaction based on established principles and literature precedents for similar substrates.
| Reagent | Structure | Stability | Expected Reactivity | Typical Yield Range | Key Considerations |
| This compound | Pinacol Ester | High | Moderate | 75-90% | Excellent shelf-life and handling. May require slightly longer reaction times or higher temperatures compared to the boronic acid. |
| 3-chloro-4-pyridinylboronic acid | Boronic Acid | Low | High | 60-85% (variable) | Prone to protodeboronation, leading to lower and less consistent yields. Requires fresh or carefully stored material. |
| 3-Chloro-4-(MIDA)pyridinylboronate | MIDA Boronate | Very High | Slow-release | 80-95% | Offers the stability of an ester with the high reactivity of a freshly generated boronic acid. Ideal for challenging couplings.[2][4] |
| Potassium 3-chloro-4-pyridinyltrifluoroborate | Trifluoroborate Salt | High | Moderate-High | 70-90% | Crystalline and stable solids. Often require specific conditions (e.g., aqueous base) for efficient coupling.[6] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by the intricate balance of the steps in its catalytic cycle. The choice of boron reagent directly impacts the crucial transmetalation step.
For 3-chloro-4-pyridinylboronic acid , the transmetalation step is generally facile. However, the competing protodeboronation pathway can significantly reduce the concentration of the active boron species, leading to lower yields.
In the case of This compound , the pinacol ester must first hydrolyze to the boronic acid (or form a boronate species) before transmetalation can occur. This initial hydrolysis step can be rate-limiting, but the increased stability of the ester prevents premature decomposition.
MIDA boronates offer an elegant solution by providing a stable, protected form of the boronic acid that slowly releases the active species under the reaction conditions.[2][4][5] This maintains a low concentration of the unstable boronic acid, minimizing decomposition while ensuring a steady supply for the catalytic cycle.
Conclusion and Recommendations
The choice between This compound and its boronic acid counterpart is a classic example of the stability-reactivity trade-off in synthetic chemistry.
-
For routine applications where handling convenience, storage stability, and reliable, reproducible yields are paramount, This compound is the superior choice. Its robustness makes it ideal for use in high-throughput screening and multi-step synthetic campaigns.
-
3-chloro-4-pyridinylboronic acid may be considered for reactions where very high reactivity is required and the material can be used immediately after preparation or purification. However, researchers must be aware of its inherent instability and the potential for variable yields.
-
For challenging couplings, particularly with less reactive coupling partners or where protodeboronation is a significant concern, MIDA boronates represent a state-of-the-art alternative, offering the best of both worlds: exceptional stability and high coupling efficiency through a slow-release mechanism.[1][2][3][4][5]
Ultimately, the optimal reagent depends on the specific requirements of the synthetic target, the scale of the reaction, and the logistical considerations of the laboratory. By understanding the properties and performance characteristics of each of these valuable building blocks, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Burke, M. D., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Lee, S. J., et al. (2011). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Request PDF. [Link]
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Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Autocatalysis in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(13), 3359-3361. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 535-543. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Wikipedia. (2023, December 26). Suzuki reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Pinacol Arylboronates. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4148–4151. [Link]
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Safety Operating Guide
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For professionals in research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. This compound, a valuable reagent in modern synthetic chemistry, possesses a composite chemical nature—a chlorinated pyridine core and a boronic acid ester functional group—that necessitates a nuanced approach to its disposal. Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
Part 1: Core Safety Directives & Hazard Assessment
Before any handling or disposal, it is imperative to understand the hazards associated with this compound. The molecule's structure suggests multiple potential hazards, including those associated with chlorinated aromatic compounds, pyridines, and organoboron reagents. Similar compounds are classified as skin, eye, and respiratory irritants.[1][2] Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged exposure.[3][4][5]
All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] An emergency eyewash station and safety shower must be readily accessible.[7][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.[4] The following table summarizes the required equipment for handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.[5][6] | Prevents skin contact and absorption. Nitrile gloves are a common choice for many laboratory chemicals.[4] |
| Body Protection | A fully fastened lab coat or chemical-resistant apron.[7] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated outside of a fume hood.[4] | Minimizes the risk of inhaling irritating or toxic dust. |
Part 2: Systematic Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][9]
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in safe chemical waste management.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6][10] Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Container Material : Containers should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[10] Ensure the container is in good condition and has a secure, leak-proof cap.[11]
Step 2: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" .[6][11]
-
The label must include the full chemical name: "this compound" and list any solvents or other chemicals present in the container with their approximate percentages.[6]
Step 3: Managing Different Waste Forms
-
Solid Waste : This includes unused or expired reagents, reaction byproducts, and contaminated materials such as gloves, weigh paper, and pipette tips.
-
Liquid Waste : This includes reaction mixtures, solutions, and solvent rinses.
-
Pour liquid waste into a designated, compatible liquid waste container using a funnel to prevent spills.[7]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Contaminated Glassware :
-
For thorough decontamination, a basic wash can be effective in helping to hydrolyze and decompose residual boronic ester into a more water-soluble boronate salt.[12]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[6]
-
After decontamination, glassware can be washed normally.
-
Step 4: Storage and Final Disposal
-
Satellite Accumulation : Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is near the point of generation.[7][11] This area should be secure and away from incompatible materials.[13]
-
Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][7] Provide them with a complete and accurate description of the waste. The final disposal method will likely involve controlled incineration at a licensed facility equipped with flue gas scrubbing to handle the chlorinated components.[14]
Part 3: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is crucial.
-
Small Spills (manageable within 10 minutes by trained personnel) :
-
Alert others in the area and restrict access.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7][9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4][7]
-
-
Large Spills :
First Aid Measures for Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][13]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for 3-Chloro-4-(...)pyridine.
References
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
- BenchChem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- ChemicalBook. (2025, August 30). Safety Data Sheet: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
- BenchChem. (n.d.). Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- Penta Chemicals. (2024, November 26). Safety Data Sheet: Pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Pyridine.
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- Sigma-Aldrich. (2025, April 29). Safety Data Sheet.
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- ChemicalBook. (n.d.). 3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE.
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ECHEMI. (n.d.). 2-CHLORO-3-(4,4,5,5-TETRAMETHYL-[6][9][10]DIOXABOROLAN-2-YL)-PYRIDINE SDS. Retrieved from ECHEMI website.
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- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Google Patents. (1994). Removal of boronic acid protecting groups by transesterification.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
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Navigating the Safe Handling of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Guide for Laboratory Professionals
As a novel building block in pharmaceutical and materials science research, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine presents unique handling challenges due to its combination of a chlorinated pyridine core and a boronic ester functional group. This guide provides a detailed protocol for its safe use, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. The following procedures are grounded in established safety principles for analogous chemical structures, providing a robust framework for risk mitigation.
Understanding the Hazards: A Dual-Functionality Molecule
-
Chlorinated Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin, and are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7] Some pyridine derivatives may also have toxic effects on the blood, kidneys, liver, and nervous system with repeated or prolonged exposure.[2]
-
Dioxaborinane (Boronic Ester) Moiety: Boronic acids and their esters are generally stable but can be sensitive to moisture, which can lead to hydrolysis.[8] While boric acid itself is of moderate toxicity if ingested, the primary concern with boronic esters in a laboratory setting is ensuring their chemical integrity and proper handling to avoid unintended reactions.[9]
Based on these related compounds, it is prudent to treat this compound as a compound that is irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure. The selection of appropriate PPE is based on the potential hazards of both chlorinated pyridines and boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3][10] | To protect against splashes and airborne particles that can cause serious eye irritation.[3][6] |
| Skin Protection | Nitrile or neoprene gloves, a flame-retardant lab coat, and closed-toe shoes.[1][4] | To prevent skin contact, which can lead to irritation.[3][6] Nitrile gloves offer good resistance to a range of chemicals, including pyridines.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[10] | Recommended, especially when handling the solid compound outside of a certified fume hood, to prevent inhalation of dust or vapors that may cause respiratory tract irritation.[3][6] |
Operational Plan: From Receipt to Reaction
Safe handling practices are paramount to minimize the risk of exposure and maintain the chemical's integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled. Keep the container tightly closed to prevent hydrolysis from atmospheric moisture.[1][8]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Dispensing: When transferring the solid, use spark-proof tools and techniques that minimize dust generation.[11]
-
Spill Preparedness: Ensure a spill kit containing appropriate absorbent materials is readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill and clean it up using the appropriate procedures while wearing full PPE.[12]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be collected in a designated, labeled, and sealed hazardous waste container.[13]
-
Waste Characterization: The waste should be classified as hazardous, taking into account the properties of both chlorinated organic compounds and boronic acid derivatives.
-
Disposal Method: The sealed hazardous waste container must be disposed of through a certified hazardous waste disposal facility in accordance with local, state, and federal regulations.[6][13] Do not dispose of this chemical down the drain.[13]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.
References
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How To Safely Dispose of Boric Acid - Lab Alley. [Link]
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Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. [Link]
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Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96% - Cole-Parmer. [Link]
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
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Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
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3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole - PubChem - NIH. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]
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Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. [Link]
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Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. [Link]
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
